2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid
Description
Properties
IUPAC Name |
2-[2-(3,5-difluorophenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-11-5-10(6-12(16)8-11)13-4-2-1-3-9(13)7-14(17)18/h1-6,8H,7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXYPLIOPWTRSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654122 | |
| Record name | (3',5'-Difluoro[1,1'-biphenyl]-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-23-1 | |
| Record name | (3',5'-Difluoro[1,1'-biphenyl]-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic Acid
Introduction: The Significance of Fluorinated Biphenyl Carboxylic Acids
2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid and its structural analogs represent a class of compounds with significant interest in medicinal chemistry and materials science. As a non-steroidal anti-inflammatory drug (NSAID), the parent compound, Diflunisal, underscores the pharmacological potential of this scaffold. The introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of a robust and widely adopted synthetic strategy for this compound, tailored for researchers and professionals in drug development. The cornerstone of this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the construction of biaryl systems.[1][2][3][4][5]
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule reveals two primary building blocks that can be efficiently joined via a carbon-carbon bond-forming reaction. The biaryl linkage is the key disconnection point, leading to a (2-halophenyl)acetic acid derivative and a 3,5-difluorophenyl metallic or organoboron species.
Caption: Retrosynthetic analysis of the target molecule.
The forward synthesis, therefore, involves two main stages:
-
Suzuki-Miyaura Cross-Coupling: Formation of the biphenyl core by coupling an aryl halide with an arylboronic acid.
-
Ester Hydrolysis: Conversion of the resulting ester to the final carboxylic acid.
Part 1: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a versatile and powerful method for creating carbon-carbon bonds between sp2-hybridized carbon atoms.[1][3][5] Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[1]
Selection of Starting Materials
-
Aryl Halide: Methyl 2-(2-bromophenyl)acetate is a suitable starting material. The bromo-substituent provides good reactivity in the palladium-catalyzed coupling. The methyl ester protects the carboxylic acid group, which could otherwise interfere with the reaction.
-
Arylboronic Acid: 3,5-Difluorophenylboronic acid is the clear choice for introducing the difluorinated phenyl ring.[6][7][8] It is commercially available and can be synthesized if necessary.[7][9]
Catalytic Cycle and Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the methyl 2-(2-bromophenyl)acetate to form a Pd(II) complex. This is often the rate-determining step.[2][4]
-
Transmetalation: The aryl group from the 3,5-difluorophenylboronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Methyl 2-(2-bromophenyl)acetate | 229.06 | 1.0 eq | - |
| 3,5-Difluorophenylboronic acid | 157.91 | 1.2 eq | - |
| Palladium(II) Acetate (Pd(OAc)2) | 224.5 | 0.02 eq | - |
| Triphenylphosphine (PPh3) | 262.29 | 0.04 eq | - |
| Potassium Carbonate (K2CO3) | 138.21 | 3.0 eq | - |
| Toluene | - | - | - |
| Water | - | - | - |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 2-(2-bromophenyl)acetate, 3,5-difluorophenylboronic acid, palladium(II) acetate, and triphenylphosphine.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Add potassium carbonate to the mixture.
-
Heat the reaction mixture to reflux (approximately 85-95 °C) and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 2-(3',5'-difluoro-[1,1'-biphenyl]-2-yl)acetate.
Part 2: Ester Hydrolysis
The final step in the synthesis is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard transformation, typically achieved under basic conditions followed by acidification.
Experimental Protocol: Saponification
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Methyl 2-(3',5'-difluoro-[1,1'-biphenyl]-2-yl)acetate | 262.25 | 1.0 eq | - |
| Sodium Hydroxide (NaOH) | 40.00 | 3.0 eq | - |
| Methanol | - | - | - |
| Water | - | - | - |
| Hydrochloric Acid (HCl), 2M | - | - | - |
Procedure:
-
Dissolve the methyl 2-(3',5'-difluoro-[1,1'-biphenyl]-2-yl)acetate in a mixture of methanol and water in a round-bottom flask.
-
Add sodium hydroxide pellets or a concentrated aqueous solution.
-
Stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 2M hydrochloric acid. A white precipitate should form.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to yield this compound.
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Conclusion and Future Perspectives
The synthetic route detailed in this guide, centered on the Suzuki-Miyaura cross-coupling, provides a reliable and scalable method for the preparation of this compound. Recent advancements, such as the use of ligand-free palladium catalysts and sonication, offer potential avenues for process intensification and a more sustainable synthesis.[2][4] The principles and techniques outlined here are broadly applicable to the synthesis of a wide range of biaryl compounds, making this a valuable methodology for researchers in drug discovery and development.
References
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
- Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investig
- One step synthesis of Diflunisal using a Pd-diamine complex.
- 3,5-Difluorophenylboronic acid | Intermedi
- Sonication-Enhanced Suzuki-Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investig
- 3,5-Difluorophenylboronic acid | 156545-07-2. ChemicalBook.
- CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
- Total synthesis of Diflunisal via lithiation/borylation/Suzuki–Miyaura cross-coupling in a microflow system.
- 3,5-Difluorophenylboronic acid = 95 156545-07-2. MilliporeSigma.
- 3,5-Difluorophenylboronic acid. Chem-Impex.
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Sonication-Enhanced Suzuki-Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 3,5-Difluorophenylboronic acid | 156545-07-2 [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid
Introduction: The Significance of Fluorinated Biphenyls in Medicinal Chemistry
The strategic incorporation of fluorine into complex organic scaffolds has become a cornerstone of modern drug discovery. Fluorine's unique electronic properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The biphenyl acetic acid moiety is a well-established pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs). The convergence of these two structural motifs in 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid suggests a compound of significant interest for researchers in medicinal chemistry and drug development. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems and for the rational design of formulation and delivery strategies. This guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols for their determination.
Chemical Identity and Core Physicochemical Parameters
A foundational aspect of characterizing any chemical entity is the precise determination of its fundamental properties. These parameters govern its behavior in both chemical and biological environments.
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₀F₂O₂ |
| Molecular Weight | 248.22 g/mol |
| CAS Number | 886363-23-1 |
| Boiling Point | 397.5 ± 37.0 °C |
| Density | 1.302 ± 0.06 g/cm³ |
| pKa | 4.18 ± 0.10 |
Note: The boiling point, density, and pKa values are predicted and should be confirmed by experimental analysis.
Structural and Purity Analysis: A Multi-technique Approach
Confirming the identity and purity of this compound is a critical first step before any further characterization. A combination of spectroscopic and chromatographic techniques provides a comprehensive and self-validating system for structural elucidation and purity assessment.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is an indispensable tool for assessing the purity of pharmaceutical compounds. A gradient reversed-phase HPLC method is proposed for the analysis of this biphenyl derivative.
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) is required.
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a suitable starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A linear gradient from 30% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the compound in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Causality Behind Experimental Choices: The C18 stationary phase provides good retention for the relatively nonpolar biphenyl structure. The acidic mobile phase (formic acid) ensures that the carboxylic acid is in its protonated form, leading to sharper peaks. A gradient elution is necessary to effectively separate the main compound from any potential impurities with different polarities.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and environment of the protons in the molecule. The aromatic protons will appear in the downfield region (typically 7-8 ppm), and the methylene protons of the acetic acid group will be a singlet around 3.7 ppm.
-
¹³C NMR: Will show distinct signals for each carbon atom, with the carbonyl carbon of the carboxylic acid appearing significantly downfield (~170-180 ppm).
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds.[1][2][3][4] It will confirm the presence and number of fluorine atoms. The two fluorine atoms on the 3' and 5' positions are chemically equivalent and should appear as a single signal, likely a triplet due to coupling with the two neighboring aromatic protons.[5]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) in negative mode is ideal for determining the accurate mass of the deprotonated molecule ([M-H]⁻) and confirming its elemental composition.[6][7]
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups.[8][9][10]
-
A very broad O-H stretch from the carboxylic acid dimer will be observed between 2500-3300 cm⁻¹.[8][9][11]
-
A strong, sharp C=O stretch from the carbonyl group will appear around 1700-1725 cm⁻¹.[9]
-
C-F stretching bands will be present in the fingerprint region, typically between 1000-1400 cm⁻¹.
Determination of Key Physicochemical Properties
Melting Point
The melting point is a fundamental physical property that provides an indication of purity.[12][13]
Experimental Protocol (Capillary Method):
-
Finely powder a small amount of the dried compound.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.[12]
-
Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[13]
-
Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂).
-
The melting point is reported as the range T₁ - T₂. A narrow range (e.g., < 2 °C) is indicative of high purity.[13]
Acid Dissociation Constant (pKa)
The pKa is a measure of the acidity of the carboxylic acid group and is critical for predicting its ionization state at different pH values. Potentiometric titration is the gold standard for pKa determination.[14][15][16]
Experimental Protocol (Potentiometric Titration):
-
Calibrate a pH meter with standard buffers (pH 4, 7, and 10).
-
Accurately prepare a solution of the compound (e.g., 0.01 M) in a suitable co-solvent/water mixture if solubility is low.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.[16][17]
Lipophilicity (LogP)
The partition coefficient (LogP) between n-octanol and water is a key indicator of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable technique.[18][19]
Experimental Protocol (Shake-Flask Method):
-
Prepare a stock solution of the compound in n-octanol that has been pre-saturated with water.
-
Add a known volume of this stock solution to a flask containing a known volume of water pre-saturated with n-octanol.
-
Seal the flask and shake it at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow the two phases to separate completely. Centrifugation may be required.
-
Carefully sample both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.
-
Calculate LogP using the formula: LogP = log([Concentration in octanol] / [Concentration in water]).
Solubility
Solubility is a critical parameter for drug formulation and bioavailability.[20][21][22] Both thermodynamic and kinetic solubility are important.
Experimental Protocol (Thermodynamic Solubility by Shake-Flask):
-
Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, 7.4).
-
Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium.[23]
-
Filter the suspensions to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate by a suitable method like HPLC-UV.[20]
-
The measured concentration represents the thermodynamic solubility at that specific pH.
Conclusion and Future Directions
This guide has outlined the essential physicochemical properties of this compound and provided robust, field-proven methodologies for their experimental determination. While predicted values offer a useful starting point, the experimental verification of these parameters is crucial for any meaningful research and development program. The fluorinated biphenyl acetic acid scaffold holds considerable promise in medicinal chemistry, potentially offering advantages in terms of metabolic stability and potency.[24][25] Further studies should focus on the biological activity of this compound, exploring its potential as an anti-inflammatory agent or for other therapeutic applications.[26][27] The comprehensive physicochemical data generated through the protocols described herein will provide the solid foundation necessary for advancing this promising molecule through the drug discovery pipeline.
References
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
-
Max, J.-J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(17), 3324–3337. [Link]
-
JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]
-
JoVE. (2023). Video: Spectroscopy of Carboxylic Acid Derivatives. Journal of Visualized Experiments. [Link]
-
Galla, F., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Organic Process Research & Development, 24(7), 1362-1369. [Link]
-
Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences, 44(5), 558-568. [Link]
-
Alsenz, J., & Kansy, M. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmacy and Pharmacology, 71(11), 1649-1673. [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]
-
Lin, J., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58731. [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. [Link]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]
-
protocols.io. (2024). LogP / LogD shake-flask method. [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
Clarion University. (n.d.). Determination of Melting Point. [Link]
-
van der Water, B. E., et al. (2006). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]
-
University of Technology, Iraq. (2021). experiment (1) determination of melting points. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Arora, A. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1041-1046. [Link]
-
LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]
-
University of Technology, Iraq. (n.d.). Determination of the melting point. [Link]
-
Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. (2019). Journal of Pharmaceutical and Biomedical Analysis, 172, 243-250. [Link]
-
Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (2018). ACS Omega, 3(7), 8048-8054. [Link]
-
Janežič, D., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 29(12), 2843. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances, 13(27), 18456-18485. [Link]
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 261-272. [Link]
- Google Patents. (2002).
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. [Link]
-
IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. [Link]
-
A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. (2013). International Journal of Research in Pharmacy and Chemistry, 3(3), 643-651. [Link]
-
ResearchGate. (n.d.). An Overview of Fluorine NMR. [Link]
-
University of Rochester. (n.d.). 19Flourine NMR. [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. (2022). RSC Advances, 12(16), 9896-9905. [Link]
-
University of Washington. (n.d.). Fluorine NMR. [Link]
-
Mono- or di-fluorinated analogues of flavone-8-acetic acid: synthesis and in vitro biological activity. (2012). Medicinal Chemistry, 8(5), 896-904. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. biophysics.org [biophysics.org]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives | MDPI [mdpi.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. echemi.com [echemi.com]
- 10. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]
- 11. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 12. pennwest.edu [pennwest.edu]
- 13. almaaqal.edu.iq [almaaqal.edu.iq]
- 14. pubs.acs.org [pubs.acs.org]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. acdlabs.com [acdlabs.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. rheolution.com [rheolution.com]
- 23. lup.lub.lu.se [lup.lub.lu.se]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 27. ijsdr.org [ijsdr.org]
2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid CAS number
An In-Depth Technical Guide to 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid
CAS Number: 886363-23-1
Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 886363-23-1), a fluorinated biphenyl derivative of significant interest in medicinal chemistry and materials science. Biphenyl acetic acid scaffolds are foundational to numerous therapeutic agents, most notably non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of fluorine atoms can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. This document delves into the compound's physicochemical properties, presents a robust, field-proven synthetic methodology based on the Suzuki-Miyaura cross-coupling reaction, outlines its potential applications in drug discovery, and provides detailed analytical protocols for its characterization. The guide is structured to serve as a practical resource for professionals engaged in the design and development of novel chemical entities.
Introduction and Strategic Importance
Phenylacetic acid and its derivatives are a versatile class of compounds with a broad spectrum of biological activities.[1] The biphenyl acetic acid moiety, in particular, is the core structure of several widely used NSAIDs, which typically function by inhibiting cyclooxygenase (COX) enzymes. The strategic placement of fluorine atoms, as seen in this compound, is a cornerstone of modern drug design. Fluorine's high electronegativity and small size can lead to enhanced binding interactions, improved metabolic stability by blocking sites of oxidation, and altered acidity (pKa), all of which are critical parameters in drug development.
This guide focuses on the specific isomer this compound, providing the technical insights necessary to synthesize, analyze, and strategically deploy this molecule in research and development programs.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The key properties of this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 886363-23-1 | [2][3] |
| Molecular Formula | C₁₄H₁₀F₂O₂ | [4] |
| Molecular Weight | 248.23 g/mol | Inferred from Formula |
| IUPAC Name | This compound | N/A |
| Appearance | Typically an off-white to white solid | General knowledge |
| Solubility | Soluble in organic solvents like DMSO, DMF, Methanol; sparingly soluble in water | General knowledge |
Structural Representation
The molecule's structure, characterized by a biphenyl core with two fluorine atoms on one ring and an acetic acid moiety on the other, is crucial for its function.
Caption: Conceptual structure of this compound.
Synthesis Pathway: A Validated Approach
The synthesis of unsymmetrical biphenyls is most effectively achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the industry standard due to its mild reaction conditions, high functional group tolerance, and the commercial availability of boronic acids and aryl halides.
Proposed Synthetic Workflow
A reliable two-step synthesis is proposed, starting from commercially available precursors. This pathway is designed for high yield and purity.
Caption: Workflow for the Suzuki-Miyaura synthesis of the target compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a self-validating system, incorporating standard procedures for reaction setup, monitoring, and purification.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve 2-bromophenylacetic acid (1.0 eq) and 3,5-difluorophenylboronic acid (1.2 eq) in a 3:1:1 mixture of toluene, ethanol, and 2M aqueous sodium carbonate solution.
-
Degassing: Sparge the solution with argon gas for 20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the reaction mixture. Causality Note: The choice of a Pd(0) catalyst is critical for initiating the catalytic cycle through oxidative addition to the aryl bromide.
-
Reaction: Heat the mixture to reflux (approximately 85-95 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Workup and Extraction: Upon completion, cool the mixture to room temperature. Add water and extract the aqueous phase with ethyl acetate (3x). The organic layers are combined. Trustworthiness Check: The acidification step is crucial. The product is a carboxylic acid, which will be deprotonated (anionic) in the basic reaction mixture and thus soluble in the aqueous layer. Acidification protonates it, rendering it neutral and extractable into an organic solvent.
-
Acidification: Acidify the aqueous layer to pH 2-3 using 1M HCl. The product should precipitate or become extractable.
-
Final Extraction & Drying: Extract the acidified aqueous layer with ethyl acetate (3x). Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Applications in Drug Discovery and Development
While specific biological activity data for CAS 886363-23-1 is not widely published, its structural similarity to known pharmaceuticals provides a strong basis for its potential applications.
As a Scaffold for Novel NSAIDs
The biphenyl acetic acid core is a classic pharmacophore for COX-1 and COX-2 inhibitors. The difluoro substitution pattern could be explored to develop selective COX-2 inhibitors, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs.
Intermediate for Complex Molecule Synthesis
The carboxylic acid handle is highly versatile, allowing for amide coupling or esterification to build more complex molecules. This makes the compound an excellent starting material for creating libraries of potential drug candidates targeting various receptors. For example, derivatives of related structures have been investigated as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes.[5]
Drug Discovery and Logic Flow
The integration of this compound into a drug discovery pipeline would follow a logical, multi-stage process.
Caption: A typical drug discovery workflow utilizing a novel chemical scaffold.
Analytical Characterization Protocol
Confirming the identity and purity of the synthesized compound is non-negotiable. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.
Step-by-Step HPLC Protocol for Purity Analysis
-
System: An HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.
-
Injection Volume: 10 µL.
-
Analysis: The purity is determined by the peak area percentage of the main product peak relative to the total peak area.
References
-
2-Fluoro-α-methyl(1,1'-biphenyl)-4-acetic acid 1-(acetyloxy)ethyl ester. ChemBK. [Link]
-
Tagat, J. R., et al. (2002). Synthesis of mono- and difluoronaphthoic acids. Journal of Organic Chemistry, 67(4), 1171-7. [Link]
- CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
- CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid.
-
Pöth, N., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank, 2024(1), M1837. [Link]
-
Giordano, I., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. [Link]
-
Zheng, L., et al. (2019). Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 27(15), 3291-3303. [Link]
Sources
A-to-Z Guide to Structure Elucidation: The Case of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid
A Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Imperative of Unambiguous Structure Verification
In the realm of pharmaceutical development, the precise chemical structure of a molecule is its fundamental identity. This identity dictates its physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety as a therapeutic agent. The process of structure elucidation, therefore, is not merely a characterization step but a cornerstone of drug discovery and quality control. Misassignment of a structure can lead to flawed interpretations of biological data and significant setbacks in development timelines.
This guide provides an in-depth, systematic approach to the structural verification of a novel small molecule, 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid. This compound, a derivative of biphenylacetic acid, shares structural motifs with known pharmacologically active molecules, making its unequivocal characterization critical. We will proceed through a logical, multi-technique workflow, demonstrating how orthogonal analytical methods are synergistically employed to build an irrefutable structural case, from determining the molecular formula to mapping the precise connectivity of every atom.
Chapter 1: The Strategic Workflow for Structure Determination
A robust structure elucidation strategy relies on a tiered approach, where each analytical technique provides a specific piece of the puzzle. The results from each step should be self-validating and consistent with the data from all other methods. For a molecule like this compound, a combination of mass spectrometry and multinuclear, multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is essential, with X-ray crystallography serving as the ultimate confirmation if a suitable crystal can be obtained.[1][2]
The causality behind this workflow is rooted in moving from the general to the specific. Mass spectrometry provides the elemental composition, the "what" it's made of.[3][4] 1D NMR spectroscopy then reveals the types and numbers of hydrogen, carbon, and fluorine environments.[5] Finally, 2D NMR experiments act as the molecular cartographer, mapping the precise connectivities between these atoms to assemble the final structure.[6][7]
Figure 1: A strategic workflow for the structure elucidation of a small molecule.
Chapter 2: Mass Spectrometry – Defining the Elemental Composition
The first step in identifying an unknown compound is to determine its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement of the parent ion.[2]
Expertise in Action: Why HRMS is Critical
Low-resolution mass spectrometry can only provide a nominal mass, which may correspond to multiple possible elemental compositions. HRMS, with its high mass accuracy (typically <5 ppm), drastically narrows down the possibilities to a single, unambiguous molecular formula. For regulatory submissions and patent filings, HRMS data is an indispensable component of a compound's characterization package.[4][8]
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI-TOF mass spectrometer.
-
Ionization Mode: Given the acidic proton of the carboxylic acid, negative ion mode (ESI-) is preferred, as it will readily form the stable [M-H]⁻ ion.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. An internal calibrant should be used to ensure high mass accuracy.
-
Data Analysis: Identify the monoisotopic mass of the most abundant ion and use the instrument's software to generate a list of possible molecular formulas within a 5 ppm mass tolerance.
Predicted Data & Interpretation
The molecular formula for this compound is C₁₄H₁₀F₂O₂. The expected HRMS data is summarized below.
| Parameter | Predicted Value | Rationale |
| Molecular Formula | C₁₄H₁₀F₂O₂ | Based on the proposed structure. |
| Exact Mass | 248.0649 | Calculated exact mass for C₁₄H₁₀F₂O₂. |
| Observed Ion (ESI-) | [M-H]⁻ | Deprotonation of the carboxylic acid. |
| Expected m/z | 247.0571 | Calculated for [C₁₄H₉F₂O₂]⁻. |
The experimental observation of an ion with an m/z value matching 247.0571 within 5 ppm tolerance provides strong evidence for the proposed molecular formula, C₁₄H₁₀F₂O₂. This forms the foundation upon which the rest of the structural analysis is built.
Chapter 3: NMR Spectroscopy – Assembling the Molecular Jigsaw
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[5][9] For this particular molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is required, followed by 2D correlation experiments to piece the puzzle together.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), their neighboring protons (spin-spin coupling), and the relative number of protons in each environment (integration).
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-α (CH₂) | ~3.8 | s | 2H | Methylene protons adjacent to a carboxylic acid and an aromatic ring. |
| H-6' | ~6.7 | tt | 1H | Aromatic proton with two ortho fluorine neighbors and two meta proton neighbors. |
| H-4', H-8' | ~6.8 | dm | 2H | Two equivalent aromatic protons coupled to one proton and two fluorines. |
| H-3 to H-6 | ~7.2 - 7.5 | m | 4H | Complex multiplet for the four protons on the unsubstituted phenyl ring. |
| COOH | ~11-12 | br s | 1H | Broad singlet for the acidic carboxylic acid proton, which may exchange. |
¹⁹F NMR Spectroscopy: The Fluorine Perspective
Given the two fluorine atoms, ¹⁹F NMR is a crucial and highly sensitive experiment.[10][11] It provides direct information about the fluorine environments. The large chemical shift dispersion of ¹⁹F NMR often simplifies complex spectra.[12][13]
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃):
| Fluorine Label | Predicted δ (ppm) | Multiplicity | Rationale |
| F-3', F-5' | ~ -110 | t | Two equivalent fluorine atoms coupled to the H-6' proton (JHF ≈ 6-8 Hz). |
The observation of a single triplet in the ¹⁹F NMR spectrum is a key piece of evidence, strongly supporting the symmetrical 3',5'-difluoro substitution pattern.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the presence of fluorine, C-F coupling will be observed, providing additional structural information.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Carbon Label | Predicted δ (ppm) | Multiplicity (from F) | Rationale |
| CH₂ | ~35 | s | Aliphatic methylene carbon. |
| C-4', C-8' | ~103 | t (²JCF ≈ 25 Hz) | Aromatic CH carbons ortho to two fluorines. |
| C-6' | ~110 | t (⁴JCF ≈ 7 Hz) | Aromatic CH carbon para to two fluorines. |
| C-3 to C-6 | ~127-130 | m | Carbons of the unsubstituted phenyl ring. |
| C-1, C-2 | ~135-140 | m | Quaternary carbons of the unsubstituted ring. |
| C-7' | ~144 | t (³JCF ≈ 10 Hz) | Quaternary carbon attached to the other ring. |
| C=O | ~175 | s | Carboxylic acid carbonyl carbon. |
| C-3', C-5' | ~163 | dd (¹JCF ≈ 250 Hz) | Carbons directly bonded to fluorine. |
2D NMR: Establishing Connectivity
While 1D NMR provides the pieces, 2D NMR experiments like COSY, HSQC, and HMBC provide the instructions for assembly.[14][15][16] They reveal which atoms are connected through bonds.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This would confirm the connectivity within the unsubstituted aromatic ring.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to (one-bond correlation). This definitively links the proton signals to their corresponding carbon signals.[7][15]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the complete molecular skeleton. It shows correlations between protons and carbons over 2-3 bonds.[14][17]
Trustworthiness through Self-Validation: The HMBC experiment provides a powerful cross-check. For example, the methylene (CH₂) protons should show a correlation to the carboxylic acid carbon (C=O) and to the quaternary carbons of the biphenyl system, unambiguously locking the acetic acid moiety to the correct position on the phenyl ring.
Figure 2: Key predicted HMBC correlations for confirming the structure.
Chapter 4: X-ray Crystallography – The Unimpeachable Confirmation
While the combination of HRMS and comprehensive NMR analysis provides a very high degree of confidence, single-crystal X-ray crystallography is considered the "gold standard" for structure determination.[18][19] It provides an unambiguous 3D model of the molecule as it exists in the solid state, confirming not only connectivity but also bond lengths, bond angles, and torsional angles.[20][21]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The primary challenge is growing a single, high-quality crystal suitable for diffraction. This is often a process of trial and error, involving screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is then used to build and refine a molecular model until it accurately matches the experimental data.
A successful X-ray structure determination would provide the definitive, irrefutable proof of the atomic arrangement of this compound.
Conclusion
The structure elucidation of this compound is a systematic process of inquiry that relies on the synergistic application of modern analytical techniques. By starting with High-Resolution Mass Spectrometry to establish the molecular formula, we lay a foundation of certainty. A comprehensive suite of NMR experiments, including ¹H, ¹³C, ¹⁹F, and crucial 2D correlation techniques like HMBC, allows for the meticulous assembly of the molecular framework. Each piece of data cross-validates the others, leading to a highly confident structural assignment. Finally, single-crystal X-ray crystallography stands as the ultimate arbiter, capable of providing an absolute and unambiguous 3D structure. Following this rigorous, multi-faceted workflow ensures the scientific integrity required for advancing promising molecules in the drug development pipeline.
References
-
Title: Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality Source: Pharma Focus America URL: [Link]
-
Title: New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Understanding 2D NMR Spectra: How to Read and Interpret Them Source: Creative Biostructure URL: [Link]
-
Title: Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review Source: Spectroscopy Online URL: [Link]
-
Title: Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis Source: Longdom Publishing URL: [Link]
-
Title: MASS SPECTROMETRY IN PHARMACEUTICAL ANALYSIS Source: Taylor & Francis Online URL: [Link]
-
Title: Applying mass spectrometry in pharmaceutical analysis Source: Drug Discovery News URL: [Link]
-
Title: Structure elucidation of small organic molecules by contemporary computational chemistry methods Source: PubMed URL: [Link]
-
Title: NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC Source: ACS Publications URL: [Link]
-
Title: Structure Elucidation of Fluorinated Compounds by NMR Source: JEOL Ltd. URL: [Link]
-
Title: Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy Source: Journal of Chemical and Pharmaceutical Sciences URL: [Link]
-
Title: New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: RSC Publishing URL: [Link]
-
Title: Multinuclear and Fluorine NMR Spectroscopy Source: University of Southampton URL: [Link]
-
Title: Advances in structure elucidation of small molecules using mass spectrometry Source: PubMed Central (PMC) URL: [Link]
-
Title: Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction Source: SpringerLink URL: [Link]
-
Title: Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy Source: SciSpace URL: [Link]
-
Title: The use of X-ray crystallography to determine absolute configuration Source: PubMed URL: [Link]
-
Title: 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC Source: YouTube URL: [Link]
-
Title: Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction Source: SpringerLink URL: [Link]
-
Title: Two-dimensional nuclear magnetic resonance spectroscopy Source: Wikipedia URL: [Link]
-
Title: Common 2D (COSY, HSQC, HMBC) Source: San Diego State University NMR Facility URL: [Link]
-
Title: A Step-By-Step Guide to 1D and 2D NMR Interpretation Source: Emery Pharma URL: [Link]
Sources
- 1. Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmafocusamerica.com [pharmafocusamerica.com]
- 4. longdom.org [longdom.org]
- 5. jchps.com [jchps.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy (2013) | Neeraj Kumar Fuloria | 19 Citations [scispace.com]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 16. emerypharma.com [emerypharma.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rigaku.com [rigaku.com]
spectroscopic data of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid (NMR, MS, IR)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid
Introduction: Elucidating the Structural Fingerprint of a Novel Biphenyl Derivative
In the landscape of medicinal chemistry and materials science, fluorinated biphenyl scaffolds are of significant interest due to their unique conformational and electronic properties, which can profoundly influence biological activity and material characteristics. The target of this guide, this compound, represents a molecule with intriguing structural features: a sterically hindered biphenyl linkage, specific fluorine substitution imparting distinct electronic effects, and a carboxylic acid moiety for potential functionalization or interaction.
While comprehensive, peer-reviewed spectroscopic data for this precise molecule is not yet prevalent in public-domain literature, the principles of structural elucidation are universal. This guide, therefore, serves as a proactive, in-depth technical manual for researchers. It is designed to provide a robust, predictive framework for the spectroscopic analysis of this compound and its analogs. By leveraging foundational principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, we will construct an anticipated "spectral fingerprint." This predictive analysis is a critical skill in research and development, enabling scientists to confirm synthetic outcomes, identify novel structures, and understand molecular behavior. Every protocol and interpretation herein is grounded in established, authoritative methodologies to ensure scientific integrity and practical utility.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton
NMR spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the proton, carbon, and fluorine environments, respectively.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to be complex in the aromatic region due to overlapping signals and potential restricted rotation (atropisomerism) around the biphenyl bond, which could lead to broader signals or even distinct sets of signals if the rotation is slow on the NMR timescale. The predictions below assume free rotation at room temperature.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-12 | Broad Singlet | 1H | H -OOC- | The carboxylic acid proton is highly deshielded, acidic, and its signal is typically broad. Its presence can be confirmed by a D₂O exchange experiment, where the signal disappears. |
| ~7.5-7.6 | Multiplet | 1H | Ar-H | Aromatic proton on the non-fluorinated ring, likely ortho to the other ring, experiencing deshielding. |
| ~7.3-7.5 | Multiplet | 3H | Ar-H | Remaining three protons on the non-fluorinated ring, expected to show complex splitting. |
| ~7.0-7.1 | Doublet of Triplets | 1H | Ar-H (H-4') | Proton at the 4'-position of the fluorinated ring, split by the two meta-fluorine atoms (triplet) and the two ortho-protons (doublet). |
| ~6.8-6.9 | Multiplet | 2H | Ar-H (H-2', H-6') | Protons at the 2'- and 6'-positions, ortho to the fluorine atoms, showing coupling to both fluorine and adjacent protons. |
| ~3.8 | Singlet | 2H | -CH₂ -COOH | Methylene protons adjacent to both an aromatic ring and a carbonyl group. The signal is a singlet as there are no adjacent protons. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving the complex aromatic region.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds. For quantitative integration, this should be increased to 5 times the longest T₁ relaxation time.
-
Acquisition Time: ~2-4 seconds.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate all signals and reference the spectrum to the TMS peak.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will reveal all unique carbon environments. The carbons directly bonded to fluorine will appear as doublets due to one-bond ¹³C-¹⁹F coupling, which is a key diagnostic feature.
| Predicted Chemical Shift (δ, ppm) | J-Coupling | Assignment | Rationale |
| ~175 | - | C =O | The carbonyl carbon of the carboxylic acid appears significantly downfield. |
| ~163 | Doublet (¹JCF ≈ 245 Hz) | C -F (C-3', C-5') | Carbons directly attached to fluorine are highly deshielded and show large one-bond coupling constants. |
| ~140-145 | Multiplet | Quaternary Ar-C | Quaternary carbons at the biphenyl linkage (C-1', C-2) will be downfield. |
| ~128-132 | - | Ar-C H | Aromatic methine carbons on the non-fluorinated ring. |
| ~115 | Triplet (²JCF ≈ 25 Hz) | Ar-C H (C-4') | Carbon para to two fluorine atoms, shows two-bond C-F coupling. |
| ~105 | Multiplet | Ar-C H (C-2', C-6') | Carbons ortho to fluorine atoms, showing two-bond C-F coupling. |
| ~40 | - | -C H₂- | The aliphatic methylene carbon. |
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds, characterized by a wide chemical shift range.[1][2]
| Predicted Chemical Shift (δ, ppm vs CFCl₃) | Multiplicity | Assignment | Rationale |
| ~ -110 to -115 | Triplet | F -Ar | The two fluorine atoms are chemically equivalent and located on an aromatic ring. They are expected to couple to the two equivalent meta-protons (H-2' and H-6'), resulting in a triplet. |
NMR Workflow and Logic
The systematic approach to NMR analysis ensures comprehensive structural confirmation.
Caption: Workflow for comprehensive NMR-based structural elucidation.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum Data (Electron Ionization - EI)
Electron Ionization is a hard ionization technique that causes significant fragmentation, providing a structural fingerprint.
-
Molecular Formula: C₁₄H₁₀F₂O₂
-
Exact Mass: 248.0649 g/mol
-
Molecular Weight: 248.23 g/mol
| Predicted m/z | Proposed Fragment | Rationale for Fragmentation |
| 248 | [M]⁺˙ | Molecular Ion Peak: The intact molecule minus one electron. Expected to be of moderate intensity due to the stable aromatic system. |
| 203 | [M - COOH]⁺ | Loss of Carboxylic Acid Radical: A common and favorable fragmentation for carboxylic acids, resulting from the cleavage of the bond between the methylene group and the carboxylic carbon.[3] |
| 184 | [M - COOH - F]⁺ | Subsequent loss of a fluorine atom from the [M - COOH]⁺ fragment. |
| 183 | [M - CH₂COOH]⁺ | Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the methylene group to lose the acetic acid side chain, forming a stable biphenyl radical cation. |
| 152 | [C₁₂H₈]⁺˙ | Biphenyl fragment cation, resulting from the loss of the two fluorine atoms from the [C₁₂H₈F₂]⁺˙ fragment. |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: For a volatile and thermally stable compound, direct insertion probe (DIP) or gas chromatography (GC-MS) can be used. For less stable compounds, soft ionization techniques are preferable.
-
Ionization Method:
-
Electron Ionization (EI): Standard energy of 70 eV is used to induce reproducible fragmentation.
-
Electrospray Ionization (ESI): A soft ionization technique, typically run in negative ion mode ([M-H]⁻) for carboxylic acids, which would yield a strong pseudomolecular ion at m/z 247 but minimal fragmentation.[4]
-
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate ions based on their mass-to-charge ratio. High-resolution MS (HRMS) on a TOF or Orbitrap instrument is essential to confirm the elemental composition from the exact mass.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and correlate major fragment ions with logical bond cleavages in the proposed structure.
Mass Spectrometry Workflow
Sources
A Technical Guide to the Biological Activity of Diflunisal: A Dual-Acting Therapeutic Agent
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary: This guide provides an in-depth technical exploration of the biological activities of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid, with a focused analysis on its most prominent and clinically significant structural analog, Diflunisal . While the specific nomenclature in the topic query refers to a compound with limited public research data, the chemical motif of a difluorinated biphenyl core is characteristic of Diflunisal, a widely studied nonsteroidal anti-inflammatory drug (NSAID). This document synthesizes current knowledge on Diflunisal's dual mechanisms of action: its classical role as a cyclooxygenase (COX) inhibitor for treating pain and inflammation, and its novel function as a kinetic stabilizer of transthyretin (TTR), offering a therapeutic strategy for amyloid diseases. We will dissect the molecular pathways, present validated experimental protocols for assessing its activity, and discuss the clinical implications of its unique pharmacological profile.
Molecular Profile and Primary Mechanism: Anti-Inflammation and Analgesia
Diflunisal, chemically known as 5-(2,4-difluorophenyl)-2-hydroxybenzoic acid, is a salicylic acid derivative with established analgesic, anti-inflammatory, and antipyretic properties.[1] Unlike many other NSAIDs, it is not metabolized to salicylic acid.[2] Its primary therapeutic effects for conditions like osteoarthritis and rheumatoid arthritis stem from its ability to modulate the arachidonic acid cascade.[1][3][4]
Non-Selective Inhibition of Cyclooxygenase (COX) Enzymes
The cornerstone of Diflunisal's anti-inflammatory action is the non-selective inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[3][5] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are potent lipid mediators of inflammation, pain, and fever.[3][6]
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate normal physiological processes, such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation.[3]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins. Its upregulation leads to the production of prostaglandins that drive the inflammatory response and pain signaling.[3]
By inhibiting both isoforms, Diflunisal effectively reduces the synthesis of prostaglandins at the site of inflammation, thereby alleviating pain and reducing swelling.[2] However, the concurrent inhibition of the homeostatic COX-1 enzyme is also responsible for the characteristic side effects of non-selective NSAIDs, including gastrointestinal irritation.[3] The long plasma half-life of Diflunisal (8-12 hours) is a distinctive pharmacokinetic feature that allows for less frequent dosing compared to other drugs in its class.[1][3]
Novel Biological Activity: Kinetic Stabilization of Transthyretin (TTR)
Beyond its role as an NSAID, Diflunisal has been identified as a powerful agent for the treatment of Transthyretin Amyloidosis (ATTR), a progressive and often fatal protein misfolding disease.[7] This novel activity operates through a completely different mechanism than COX inhibition.
Preventing Amyloidogenesis
ATTR is caused by the destabilization of the transthyretin (TTR) protein.[8] TTR normally circulates in the blood as a stable tetramer. In ATTR, this tetramer dissociates into monomers, which then misfold and aggregate into insoluble amyloid fibrils that deposit in organs like the nerves and heart, leading to polyneuropathy and cardiomyopathy.[8][9]
The rate-limiting step in this pathogenic cascade is the dissociation of the TTR tetramer. Diflunisal has been shown to bind with high affinity to the two unoccupied L-thyroxine binding sites within the TTR tetramer.[9][10] This binding event crosslinks the subunits, significantly increasing the energetic barrier for tetramer dissociation.[10] By acting as a "kinetic stabilizer," Diflunisal locks TTR in its native, non-pathogenic tetrameric state, thereby halting the amyloid cascade at its earliest step.[8][10] Clinical trials have demonstrated that Diflunisal can slow the progression of neurologic impairment in patients with ATTR polyneuropathy and may help stabilize cardiac function in those with cardiomyopathy.[7][8][11]
Experimental Protocols for Assessing Biological Activity
To rigorously characterize compounds like Diflunisal, a multi-tiered approach using both in vitro and in vivo models is essential. The following protocols represent standard, validated methodologies in the field.
In Vitro Protocol: Cell-Free COX Inhibition Assay
Causality: This assay is foundational for determining a compound's intrinsic inhibitory potency and selectivity against COX-1 and COX-2. By removing the complexities of cellular uptake and metabolism, it provides a direct measure of enzyme-inhibitor interaction, yielding crucial IC₅₀ (half-maximal inhibitory concentration) values.
Methodology:
-
Enzyme Preparation: Obtain purified, recombinant human or ovine COX-1 and COX-2 enzymes.
-
Compound Preparation: Prepare a dilution series of Diflunisal (or test compound) in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In a 96-well plate, combine the enzyme (either COX-1 or COX-2), a heme cofactor, and a reducing agent (e.g., glutathione) in a Tris-HCl buffer.
-
Incubation: Add the diluted compound to the wells and incubate for a defined period (e.g., 15 minutes at 37°C) to allow for inhibitor binding.
-
Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Quantification: After a short reaction time (e.g., 2 minutes), terminate the reaction. Quantify the amount of Prostaglandin E₂ (PGE₂) produced using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value for each isozyme.
In Vivo Protocol: Carrageenan-Induced Paw Edema Model
Causality: This classic model evaluates the acute anti-inflammatory efficacy of a compound in a living system.[12][13] Carrageenan, a phlogistic agent, induces a localized inflammatory response that involves the release of mediators like prostaglandins. A compound's ability to reduce the resulting edema is a direct indicator of its in vivo anti-inflammatory potential.[14]
Methodology:
-
Animal Acclimation: Use male Wistar rats or Swiss albino mice, acclimated for at least one week.
-
Grouping: Divide animals into groups: Vehicle Control (e.g., saline or CMC suspension), Positive Control (e.g., Indomethacin), and Test Groups (different doses of Diflunisal).
-
Compound Administration: Administer the respective compounds orally (p.o.) or intraperitoneally (i.p.) one hour before the inflammatory insult.
-
Induction of Edema: Measure the initial volume of the right hind paw using a digital plethysmometer. Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the paw.
-
Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., at 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the volume of edema at each time point by subtracting the initial paw volume from the post-injection volume. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.
In Vitro Protocol: TTR Fibril Formation Assay
Causality: This assay directly assesses the compound's ability to stabilize the TTR tetramer and prevent its aggregation into amyloid fibrils. It mimics the key pathogenic step of the disease in vitro. Inducing TTR dissociation with acid provides a robust and quantifiable system to screen for kinetic stabilizers.[10]
Methodology:
-
Protein and Compound Prep: Use purified recombinant wild-type or variant human TTR. Prepare solutions of the test compound (Diflunisal) at various concentrations.
-
Incubation: Pre-incubate TTR with the test compound or vehicle control in a buffer at physiological pH (7.4) for a set time (e.g., 30 minutes) to allow binding.
-
Aggregation Induction: Induce fibril formation by acidifying the mixture to a pH below 4.5. This pH shift destabilizes the tetramer, promoting dissociation and aggregation.
-
Monitoring: Monitor the extent of aggregation over several hours at 37°C by measuring the turbidity (absorbance at 340 nm) or by using a fluorescent dye like Thioflavin T, which binds to amyloid fibrils and emits a characteristic fluorescence signal.
-
Data Analysis: Compare the aggregation curves of TTR with and without the compound. A potent stabilizer will show a significant delay in the onset of aggregation and a lower final turbidity/fluorescence signal.
Data Summary and Clinical Perspective
The multifaceted biological activities of Diflunisal are well-documented across preclinical and clinical studies.
Table 1: Key Pharmacological Properties of Diflunisal
| Parameter | Value / Description | Reference(s) |
|---|---|---|
| Chemical Class | Salicylic acid derivative, NSAID | [1][3] |
| Mechanism of Action | Non-selective COX-1/COX-2 inhibitor; TTR kinetic stabilizer | [3][5][10] |
| Bioavailability | Rapidly and completely absorbed orally | [6] |
| Peak Plasma Conc. | 2 to 3 hours post-administration | [6] |
| Plasma Half-Life | 8 to 12 hours | [1] |
| Protein Binding | >99% bound to plasma proteins | [6] |
| Primary Indications | Osteoarthritis, Rheumatoid Arthritis, Mild to moderate pain | [1][4] |
| Off-Label Use | Transthyretin Amyloidosis (ATTR) |[5][9] |
Table 2: Clinical Efficacy in Transthyretin Amyloidosis
| Study Endpoint | Result with Diflunisal Treatment | Reference(s) |
|---|---|---|
| Disease Progression (ATTR-PN) | Reduced rate of progression vs. placebo over 2 years | [7] |
| Quality of Life (ATTR-PN) | Preserved quality of life compared to placebo | [7] |
| Cardiac Structure (ATTR-CM) | Trend towards stabilization of cardiac parameters after 1 year | [11] |
| TTR Concentration (Serum) | Significant increase in circulating TTR levels (indicating stabilization) |[8][11] |
Discussion and Future Directions
Diflunisal represents a remarkable case of drug repurposing. Its primary activity as a potent NSAID is well-understood and has been leveraged for decades in pain management. The discovery of its TTR-stabilizing properties has opened a new therapeutic avenue for a devastating rare disease, providing a cost-effective alternative to newer, more expensive treatments.[8]
However, the dual-action nature of Diflunisal presents a clinical challenge. The very mechanism that provides pain relief—COX inhibition—is also responsible for potential adverse effects, including renal dysfunction and gastrointestinal bleeding.[9] These side effects are of particular concern for ATTR patients who require long-term, chronic therapy and may already have compromised organ function. Therefore, the use of Diflunisal in this context requires careful patient selection and diligent monitoring.[9]
The success of Diflunisal has spurred the development of second-generation TTR stabilizers designed to bind with high affinity and selectivity to TTR without inhibiting COX enzymes, thereby separating the desired therapeutic effect from the unwanted NSAID-related toxicities.[15]
Conclusion
References
- Wikipedia. (n.d.). Diflunisal.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Diflunisal?
- National Center for Biotechnology Information. (n.d.). Diflunisal. PubChem Compound Summary for CID 3059.
- Chang, C. Y., et al. (n.d.). Use of in vitro tests to assess the causative drugs for NSAIDs-induced type I hypersensitivity. Allergy, Asthma & Immunology Research.
- Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.
- Slideshare. (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS.
- Semantic Scholar. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review.
- Patsnap Synapse. (2023, October 4). Exploring Diflunisal's Revolutionary R&D Successes and its Mechanism of Action on Drug Target.
- LKT Labs. (n.d.). Diflunisal.
- Tojo, K., et al. (2006). Orally administered diflunisal stabilizes transthyretin against dissociation required for amyloidogenesis. Amyloid, 13(4), 236-49.
- AA Pharma Inc. (2014, April 10). PRODUCT MONOGRAPH DIFLUNISAL.
- Drugs.com. (2024, June 10). Diflunisal Monograph for Professionals.
- Drugs.com. (2024, November 28). Diflunisal: Package Insert / Prescribing Information.
- National Center for Biotechnology Information. (n.d.). Stabilization of Cardiac Function With Diflunisal in Transthyretin (ATTR) Cardiac Amyloidosis.
- ResearchGate. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
- ResearchGate. (2019, November 22). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
- U.S. Pharmacist. (2019, August 19). Novel Therapies for Transthyretin Amyloidosis.
- Universitat Ramon Llull. (n.d.). Effects of a new diflunisal derivative on transthyretin binding and stabilization in serum from FAP patients.
- MDPI. (n.d.). Effect of Diflunisal in Patients with Transthyretin Cardiomyopathy: A Pilot Study.
- CSIC. (n.d.). Effects of a New Diflunisal Derivative on Transthyretin Binding and Stabilization in Serum from FAP Patients.
- National Center for Biotechnology Information. (n.d.). In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1.
- ResearchGate. (2025, August 6). Diflunisal Analogues Stabilize the Native State of Transthyretin. Potent Inhibition of Amyloidogenesis.
- ResearchGate. (2025, November 26). In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS.
- AVMA Journals. (n.d.). In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs.
Sources
- 1. Diflunisal | C13H8F2O3 | CID 3059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. What is the mechanism of Diflunisal? [synapse.patsnap.com]
- 4. Exploring Diflunisal's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Diflunisal - Wikipedia [en.wikipedia.org]
- 8. Stabilization of Cardiac Function With Diflunisal in Transthyretin (ATTR) Cardiac Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uspharmacist.com [uspharmacist.com]
- 10. Orally administered diflunisal stabilizes transthyretin against dissociation required for amyloidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Diflunisal in Patients with Transthyretin Cardiomyopathy: A Pilot Study [mdpi.com]
- 12. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. ijpras.com [ijpras.com]
- 15. researchgate.net [researchgate.net]
A-Z.1.0 An In-Depth Technical Guide to the Therapeutic Targets of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic Acid (Diflunisal)
Abstract: This technical guide provides a comprehensive analysis of the known and emerging therapeutic targets of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid, a compound widely known as Diflunisal[1]. Originally developed by Merck & Co. as a nonsteroidal anti-inflammatory drug (NSAID), Diflunisal's mechanism of action was primarily attributed to the non-selective inhibition of cyclooxygenase (COX) enzymes[2][3][4]. However, a growing body of preclinical and clinical research has illuminated its potent activity against novel, high-value targets, significantly broadening its therapeutic potential beyond pain and inflammation management. This document synthesizes the current understanding of Diflunisal's polypharmacology, focusing on three key areas: its canonical role as a COX inhibitor, its well-established function as a transthyretin (TTR) stabilizer for the treatment of amyloidosis, and its emerging applications in oncology and neurodegenerative diseases. We provide detailed mechanistic insights, step-by-step protocols for target validation, and forward-looking perspectives for drug development professionals.
Part 1: The Canonical Target - Cyclooxygenase (COX) Enzymes
Mechanistic Overview: Inhibition of Prostaglandin Synthesis
Diflunisal, a salicylic acid derivative, exerts its primary anti-inflammatory, analgesic, and antipyretic effects through the inhibition of prostaglandin synthesis[1][5]. Its core mechanism involves the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoforms[2][3]. These enzymes are critical for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever[3][4]. By blocking the active site of COX enzymes, Diflunisal effectively reduces the production of these pro-inflammatory lipid compounds, thereby alleviating symptoms associated with conditions like osteoarthritis and rheumatoid arthritis[3][6]. The drug's long plasma half-life, a distinguishing feature from other NSAIDs, allows for less frequent dosing and sustained therapeutic effects[1][2][3].
Figure 1: Arachidonic Acid Pathway and COX Inhibition
Caption: Diflunisal binds and stabilizes the TTR tetramer, blocking dissociation.
Experimental Protocol: Thioflavin T (ThT) Fibril Formation Assay
This assay is a cornerstone for identifying and characterizing TTR stabilizers by directly monitoring amyloid fibril formation in real-time.
Objective: To evaluate the efficacy of Diflunisal in preventing acid-mediated TTR fibril formation.
Materials:
-
Recombinant human TTR protein
-
Thioflavin T (ThT) dye
-
Diflunisal
-
Tafamidis (positive control TTR stabilizer)
-
Acidic buffer (e.g., 100 mM sodium acetate, 100 mM KCl, 1 mM EDTA, pH 4.4)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with bottom-read capability and temperature control
Step-by-Step Methodology:
-
Compound Plating: Add 2 µL of Diflunisal dilutions (in DMSO) to wells of the 96-well plate. Include vehicle (DMSO) and Tafamidis controls.
-
Protein and Dye Preparation: Prepare a master mix containing TTR protein (final concentration ~3.6 µM) and ThT dye (final concentration ~10 µM) in the acidic buffer.
-
Initiation of Fibrillogenesis:
-
Dispense 98 µL of the TTR/ThT master mix into each well containing the compounds. The acidic pH will induce TTR dissociation and aggregation.
-
Seal the plate to prevent evaporation.
-
-
Kinetic Measurement:
-
Place the plate in a fluorescence reader pre-heated to 37°C.
-
Measure ThT fluorescence (Excitation: ~440 nm, Emission: ~485 nm) every 10-15 minutes for a period of 72 hours. Intermittent shaking should be applied to promote fibril formation.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each condition. The vehicle control should show a sigmoidal curve characteristic of amyloid formation.
-
The efficacy of Diflunisal is determined by its ability to suppress the increase in ThT fluorescence.
-
Calculate the area under the curve (AUC) or the final fluorescence intensity for each concentration to determine a dose-response relationship and calculate an EC50 value.
-
Trustworthiness: The assay's reliability is ensured by comparing the activity of Diflunisal against both a negative control (vehicle), which shows maximal fibril formation, and a clinically approved TTR stabilizer (Tafamidis), which should completely inhibit the process at appropriate concentrations.
Part 3: Emerging & Investigational Targets
Recent research has uncovered novel mechanisms of action for Diflunisal, suggesting its potential utility in oncology and other complex diseases.
Cancer: Inhibition of Epigenetic Regulators p300/CBP
Emerging evidence indicates that Diflunisal and its parent compound, salicylic acid, possess anticancer properties by targeting key epigenetic regulators.[7][8]
Mechanistic Insight: Studies have shown that Diflunisal can directly inhibit the histone acetyltransferase (HAT) activity of the sister proteins p300 and CREB-binding protein (CBP).[1][7] These proteins are critical co-activators that control the expression of numerous genes involved in cell growth and inflammation.[7][8] In certain cancers, such as acute myeloid leukemia (AML) driven by the AML1-ETO fusion protein, cancer cell growth is dependent on p300 activity.[9] By inhibiting p300/CBP, Diflunisal can suppress the acetylation of key oncogenic proteins, leading to the induction of apoptosis and inhibition of tumor growth.[9] In mouse models of leukemia, Diflunisal treatment has been shown to stop cancer progression and shrink tumors.[7][8][9]
Validation Strategy: A key experiment to validate this target is a cellular thermal shift assay (CETSA) to confirm direct target engagement in intact cells, followed by a functional HAT activity assay.
Sources
- 1. Diflunisal - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Diflunisal? [synapse.patsnap.com]
- 3. What is Diflunisal used for? [synapse.patsnap.com]
- 4. Exploring Diflunisal's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 5. Diflunisal | C13H8F2O3 | CID 3059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diflunisal: MedlinePlus Drug Information [medlineplus.gov]
- 7. Ancient anti-inflammatory drug salicylic acid has cancer-fighting properties - ecancer [ecancer.org]
- 8. sciencedaily.com [sciencedaily.com]
- 9. Salicylate, diflunisal and their metabolites inhibit CBP/p300 and exhibit anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
mechanism of action of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid
An In-Depth Technical Guide to the Core Mechanism of Action of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid (Diflunisal)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a molecule more commonly known in the scientific and medical communities as Diflunisal, presents a compelling case of pharmacological duality. Initially developed and approved for its properties as a non-steroidal anti-inflammatory drug (NSAID), its mechanism of action was primarily attributed to the inhibition of cyclooxygenase (COX) enzymes. However, subsequent research has unveiled a second, distinct, and highly significant mechanism: the kinetic stabilization of the protein transthyretin (TTR). This discovery has led to the repurposing of Diflunisal for the treatment of transthyretin amyloidosis (ATTR), a progressive and often fatal disease. This guide provides an in-depth exploration of these two core mechanisms, delving into the molecular interactions, the experimental evidence that underpins our understanding, and the clinical implications of this dual activity.
Part 1: The Canonical NSAID Mechanism - Inhibition of Cyclooxygenase
The foundational mechanism of action for Diflunisal, and the basis for its initial therapeutic applications, is its role as an inhibitor of prostaglandin synthesis.[1][2] This is achieved through the non-selective inhibition of the two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2.[3][4]
The Prostaglandin Synthesis Pathway and the Role of COX Enzymes
Prostaglandins are lipid compounds that act as key mediators in a variety of physiological and pathological processes, including inflammation, pain, and fever.[3] Their synthesis is initiated from arachidonic acid, which is converted to prostaglandin H2 (PGH2) by the action of COX enzymes. PGH2 is then further metabolized to produce a range of specific prostaglandins.
-
COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[3]
-
COX-2 is typically induced by inflammatory stimuli, and its upregulation leads to the production of prostaglandins that mediate inflammation and pain.[3]
Diflunisal's Inhibition of COX-1 and COX-2
Diflunisal, as a non-selective COX inhibitor, blocks the active site of both COX-1 and COX-2, thereby preventing the conversion of arachidonic acid to PGH2.[3][4] This leads to a reduction in the overall production of prostaglandins, which in turn alleviates the symptoms of inflammation and pain.[3] The analgesic and anti-inflammatory effects of Diflunisal are primarily attributed to the inhibition of COX-2, while the common side effects of NSAIDs, such as gastrointestinal irritation, are linked to the inhibition of the protective functions of COX-1.[3]
Figure 2: Mechanism of TTR Stabilization by Diflunisal.
Experimental Validation of TTR Stabilization
Several experimental approaches are used to demonstrate and quantify the kinetic stabilization of TTR by small molecules like Diflunisal. The causality behind these experimental choices lies in subjecting the TTR protein to denaturing conditions that promote dissociation and aggregation, and then measuring the protective effect of the stabilizing agent.
1. Urea-Mediated Dissociation Assays:
-
Protocol: Purified TTR is incubated with a high concentration of urea, a chemical denaturant that disrupts the non-covalent interactions holding the tetramer together. The rate of dissociation is monitored over time, often by measuring changes in a biophysical property like tryptophan fluorescence. The experiment is repeated in the presence of Diflunisal.
-
Rationale: This assay directly measures the rate of the initial, rate-limiting step of amyloidogenesis. A slower rate of dissociation in the presence of Diflunisal provides direct evidence of kinetic stabilization.
2. Acid-Mediated Aggregation Assays:
-
Protocol: TTR is exposed to a low pH environment, which also promotes tetramer dissociation and subsequent monomer aggregation. The formation of aggregates is monitored, typically by measuring light scattering or turbidity. The assay is performed with and without Diflunisal.
-
Rationale: This method provides a measure of the overall amyloidogenic process. A reduction in the rate and extent of aggregation in the presence of Diflunisal demonstrates its ability to inhibit the entire cascade.
3. Subunit Exchange Studies:
-
Protocol: This technique involves mixing labeled and unlabeled TTR tetramers and monitoring the rate at which they exchange subunits to form hybrid tetramers. The rate of this exchange is dependent on the rate of tetramer dissociation.
-
Rationale: This is a sensitive method to measure the dissociation rate under more physiological conditions. Studies have shown that a 250 µM plasma concentration of Diflunisal can reduce the wild-type TTR dissociation rate by 95%. [5] Table 2: Clinical and In Vitro Evidence of TTR Stabilization by Diflunisal
| Parameter | Observation | Significance | Reference |
| In Vitro TTR Dissociation | At least threefold slower urea-mediated dissociation in the presence of Diflunisal. | Direct evidence of kinetic stabilization. | [6] |
| In Vitro TTR Aggregation | At least threefold slower acid-mediated aggregation in the presence of Diflunisal. | Demonstrates inhibition of the amyloidogenic cascade. | [6] |
| Ex Vivo TTR Stabilization | Serum from subjects taking 250 mg of Diflunisal twice daily showed significant TTR stabilization. | Confirms that therapeutic concentrations are sufficient to stabilize TTR in a biological matrix. | [6] |
| Clinical Neuropathy Progression | Significantly reduced rate of neurologic impairment in ATTR patients treated with Diflunisal compared to placebo. | Clinical validation of the therapeutic benefit of TTR stabilization. | [7][8] |
| Cardiac Parameters in ATTR-CM | Stabilization of some cardiac structural and functional parameters in patients with ATTR cardiomyopathy. | Suggests a beneficial effect in cardiac forms of the disease. | [9][10] |
Pharmacokinetics and In Vivo Relevance
The dual mechanism of action of Diflunisal is highly dependent on its pharmacokinetic profile. Oral administration of 250 mg twice daily, the dosage used for TTR stabilization, results in serum concentrations of approximately 146 +/- 39 µM. [6]This concentration is sufficient to achieve a high binding stoichiometry to TTR, leading to significant kinetic stabilization. [6]It is noteworthy that this dose is lower than what is typically required for treating conditions like arthritis, which may help in managing the potential NSAID-related side effects during long-term treatment of ATTR. [5]
Conclusion
This compound (Diflunisal) exemplifies the potential for a single small molecule to exert profound therapeutic effects through distinct molecular mechanisms. Its well-established role as a non-selective COX inhibitor provides effective analgesia and anti-inflammatory action. Concurrently, its ability to act as a pharmacological chaperone, kinetically stabilizing the native tetrameric structure of transthyretin, offers a powerful therapeutic strategy for the treatment of transthyretin amyloidosis. Understanding this dual mechanism is crucial for optimizing its clinical use, managing its side-effect profile, and informing the development of next-generation therapies for these conditions.
References
-
Sekijima, Y., et al. (2005). Orally administered diflunisal stabilizes transthyretin against dissociation required for amyloidogenesis. Amyloid, 12(3), 1-8. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Diflunisal? Patsnap. [Link]
-
Miller, P. E., et al. (2020). Stabilization of Cardiac Function With Diflunisal in Transthyretin (ATTR) Cardiac Amyloidosis. JACC: Heart Failure, 8(2), 128-137. [Link]
-
Miller, P. E., et al. (2020). Stabilization of Cardiac Function With Diflunisal in Transthyretin (ATTR) Cardiac Amyloidosis. Journal of Cardiac Failure, 26(2), 128-137. [Link]
-
Chen, W., et al. (2018). Characterizing Diflunisal as a Transthyretin Kinetic Stabilizer at Relevant Concentrations in Human Plasma using Subunit Exchange. The Journal of Biological Chemistry, 293(26), 10038-10047. [Link]
-
Tojo, K., et al. (2006). Diflunisal Analogues Stabilize the Native State of Transthyretin. Potent Inhibition of Amyloidogenesis. Journal of Medicinal Chemistry, 49(22), 6545-6548. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Diflunisal. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
Armada, A., & Gertz, M. A. (2019). Novel Therapies for Transthyretin Amyloidosis. U.S. Pharmacist, 44(8), 24-28. [Link]
-
Castaño, A., et al. (2020). Effect of Diflunisal in Patients with Transthyretin Cardiomyopathy: A Pilot Study. Journal of Clinical Medicine, 9(10), 3128. [Link]
-
Patsnap Synapse. (2023). Exploring Diflunisal's Revolutionary R&D Successes and its Mechanism of Action on Drug Target. Patsnap. [Link]
-
National Center for Biotechnology Information. (n.d.). Diflunisal. In PubChem. [Link]
-
Taylor & Francis. (n.d.). Diflunisal – Knowledge and References. Taylor & Francis Online. [Link]
-
Drugs.com. (2024). Diflunisal: Package Insert / Prescribing Information. Drugs.com. [Link]
Sources
- 1. Diflunisal - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. What is the mechanism of Diflunisal? [synapse.patsnap.com]
- 4. Exploring Diflunisal's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 5. Characterizing Diflunisal as a Transthyretin Kinetic Stabilizer at Relevant Concentrations in Human Plasma using Subunit Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orally administered diflunisal stabilizes transthyretin against dissociation required for amyloidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uspharmacist.com [uspharmacist.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Stabilization of Cardiac Function With Diflunisal in Transthyretin (ATTR) Cardiac Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stabilization of Cardiac Function With Diflunisal in Transthyretin (ATTR) Cardiac Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
derivatives of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid
An In-depth Technical Guide to the Derivatives of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid
Abstract
The biphenyl acetic acid scaffold is a cornerstone in modern medicinal chemistry, renowned as a "privileged structure" for its role in numerous therapeutic agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs). The strategic introduction of fluorine atoms into organic molecules can profoundly enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1] This guide focuses on the derivatives of a specific, less-explored isomer, this compound. While direct literature on this precise substitution pattern is nascent, this document synthesizes established principles from closely related, well-characterized analogs to provide a robust framework for researchers, scientists, and drug development professionals. We will explore rational synthesis strategies for the core scaffold and its key derivatives, propose a likely mechanism of action based on structure-activity relationship (SAR) data from related compounds, and provide detailed protocols for biological evaluation.
Introduction: The Strategic Importance of the Fluorinated Biphenyl Acetic Acid Scaffold
The biphenyl moiety provides a rigid, yet conformationally adaptable, scaffold that is crucial for molecular recognition at various biological targets.[2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, analgesic, and anti-proliferative effects.[2][3] The acetic acid functional group, particularly in the 2-position of one of the phenyl rings, is a classic pharmacophore for interaction with the active site of cyclooxygenase (COX) enzymes, the primary targets for most NSAIDs.
The incorporation of fluorine, particularly the 3',5'-difluoro pattern on the second phenyl ring, is a deliberate design choice aimed at modulating the molecule's electronic and conformational properties. Fluorine's high electronegativity can influence pKa, improve binding interactions through hydrogen bonding or dipole-dipole forces, and block sites of metabolism, thereby increasing the drug's half-life.[1] This guide provides the foundational knowledge to synthesize and evaluate novel derivatives based on this promising, yet underexplored, scaffold.
Synthesis of the Core Scaffold: this compound
The most efficient and modular approach to constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid, offering high yields and excellent functional group tolerance.[4]
Proposed Synthetic Workflow
The synthesis can be logically approached in two main stages: preparation of the key intermediates and the subsequent cross-coupling reaction followed by elaboration of the acetic acid sidechain.
Caption: Proposed synthetic workflow for the core scaffold.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3,5-Difluorophenylboronic acid
-
To a dry flask under an inert argon atmosphere, add magnesium turnings and a crystal of iodine in dry tetrahydrofuran (THF).
-
Slowly add a solution of 1-bromo-3,5-difluorobenzene in dry THF to initiate Grignard formation.
-
After the magnesium is consumed, cool the reaction mixture to -78 °C.
-
Add trimethyl borate dropwise and allow the mixture to slowly warm to room temperature overnight.
-
Quench the reaction with aqueous HCl and extract the product with diethyl ether. Purify by recrystallization to yield 3,5-difluorophenylboronic acid.
Step 2: Synthesis of 2-Bromobenzyl bromide
-
Dissolve 2-bromotoluene in carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture under UV irradiation until the reaction is complete (monitored by TLC).
-
Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to obtain crude 2-bromobenzyl bromide, which can be used without further purification.[4]
Step 3: Suzuki Coupling
-
To a degassed mixture of toluene, ethanol, and 2M aqueous sodium carbonate, add 3,5-difluorophenylboronic acid, 2-bromobenzyl bromide, and tetrakis(triphenylphosphine)palladium(0).[4]
-
Heat the mixture to reflux under argon for 12-24 hours.
-
After cooling, separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography to yield 2-(bromomethyl)-3',5'-difluoro-1,1'-biphenyl.
Step 4: Nitrile Formation and Hydrolysis
-
Dissolve the product from Step 3 in a suitable solvent like acetone or acetonitrile.
-
Add potassium cyanide (KCN) and a catalytic amount of a phase-transfer catalyst (e.g., 18-crown-6).[4]
-
Reflux the mixture until the starting material is consumed.
-
Remove the solvent, and directly add a mixture of aqueous sulfuric acid or hydrochloric acid.
-
Heat the mixture to reflux for several hours to hydrolyze the nitrile to the carboxylic acid.
-
Cool the reaction, extract the product with ethyl acetate, and purify by recrystallization to obtain this compound.
Key Derivatives and Synthetic Strategies
The carboxylic acid moiety is the primary handle for derivatization, allowing for the synthesis of amides, esters, and other analogs to probe structure-activity relationships. Amide derivatives are particularly valuable in drug discovery for their ability to form additional hydrogen bonds with target proteins and improve pharmacokinetic profiles.[3]
General Strategy: Amide Synthesis
Caption: Workflow for synthesizing amide derivatives.
Experimental Protocol: Synthesis of Amide Derivatives
-
Activation of the Carboxylic Acid:
-
Suspend this compound in a dry, inert solvent like dichloromethane (DCM) or THF.
-
Add an activating agent such as thionyl chloride (SOCl₂) or oxalyl chloride dropwise at 0 °C to form the reactive acyl chloride intermediate.[3] Alternatively, peptide coupling reagents like HATU or EDC/HOBt can be used for milder conditions.
-
-
Amine Coupling:
-
In a separate flask, dissolve the desired primary or secondary amine and a non-nucleophilic base (e.g., triethylamine or pyridine) in dry DCM.
-
Slowly add the in situ generated acyl chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water or a mild acid (e.g., NH₄Cl solution).
-
Separate the organic layer, wash sequentially with dilute acid, dilute base (e.g., NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by column chromatography or recrystallization.
-
Structure-Activity Relationship (SAR) and Hypothesized Mechanism of Action
Based on extensive literature for related fluorinated biphenyls and NSAIDs, we can postulate a strong hypothesis for the SAR and mechanism of action for this class of compounds.[1][5]
Hypothesized Mechanism: COX-2 Inhibition
The primary mechanism of action is likely the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. Inhibition of COX-2 blocks the conversion of arachidonic acid to prostaglandins (like PGE₂), which are key mediators of inflammation, pain, and fever.[1][6]
Caption: Hypothesized mechanism via COX-2 inhibition.
Key SAR Insights
The following table summarizes the anticipated structure-activity relationships for this scaffold.
| Molecular Feature | Postulated Role in Biological Activity | Rationale & References |
| Biphenyl Core | Provides a rigid scaffold for optimal orientation within the enzyme's active site. | The conformation between the two phenyl rings (dihedral angle) is critical for fitting into the hydrophobic channel of COX enzymes.[7] |
| Carboxylic Acid | Acts as a key binding group, typically forming an ionic bond with a conserved Arginine residue in the COX active site. | This interaction is a hallmark of most classical NSAIDs and is essential for potent inhibition. |
| 3',5'-Difluoro Group | Enhances binding affinity and metabolic stability. | Fluorine atoms can form favorable interactions (e.g., hydrogen bonds, dipole interactions) with receptor residues and can block sites of oxidative metabolism, increasing drug half-life.[1] |
| Substitutions on Acetic Acid (Derivatives) | Modulates potency, selectivity, and pharmacokinetic properties. | Converting the acid to an amide or ester can alter binding modes, cell permeability, and target engagement. For example, some amide derivatives show dual inhibition of FAAH and COX.[8] |
Protocols for Biological Evaluation
To validate the therapeutic potential of newly synthesized derivatives, a tiered approach of in vitro assays is recommended.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the potency and selectivity of the compounds for the two COX isoforms.
-
Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), assay buffer, and a detection kit (e.g., measuring PGE₂ via ELISA).
-
Procedure:
-
Prepare a series of dilutions for each test compound.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2) to the assay buffer.
-
Add the test compound or a reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) and incubate for a specified time (e.g., 15 minutes) at 37 °C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a short period (e.g., 2 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 1M HCl).
-
Quantify the amount of PGE₂ produced using a commercial ELISA kit.
-
-
Data Analysis: Calculate the IC₅₀ value (the concentration of compound required to inhibit 50% of enzyme activity) for each isoform. The selectivity index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).
Protocol 2: Macrophage-Based Anti-inflammatory Assay
This cell-based assay measures the ability of compounds to suppress the inflammatory response in a relevant cell type.
-
Materials: RAW 264.7 murine macrophage cell line, lipopolysaccharide (LPS), Griess reagent (for nitric oxide measurement), and cell culture reagents.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate inflammation by adding LPS (e.g., 1 µg/mL).
-
Incubate for 24 hours.
-
Collect the cell supernatant.
-
Measure the concentration of nitrite (a stable product of nitric oxide, NO) in the supernatant using the Griess reagent.[6][9]
-
-
Data Analysis: Determine the concentration-dependent inhibition of NO production. A parallel cytotoxicity assay (e.g., MTT) should be run to ensure that the observed effects are not due to cell death.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, likely with anti-inflammatory properties. This guide provides a comprehensive, evidence-based framework for its synthesis, derivatization, and biological evaluation. By leveraging established synthetic methodologies and drawing parallels from well-studied analogs, researchers can efficiently explore the chemical space around this core. Future work should focus on synthesizing a library of amide and ester derivatives to build a detailed SAR profile, confirming the hypothesized COX-2 inhibitory mechanism, and subsequently evaluating lead compounds in in vivo models of inflammation and pain.
References
-
Morini, G., Comini, M., Rivara, M., et al. (2008). Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. Bioorganic & Medicinal Chemistry, 16(23), 10178-10188. Available at: [Link]
-
Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (n.d.). Rasayan J. Chem. Available at: [Link]
-
Investigations into the structure–activity relationship in gemini QACs based on biphenyl and oxydiphenyl linker. (2021). Scientific Reports. Available at: [Link]
-
El-Kashef, H., et al. (2019). gem-Difluorobisarylic derivatives: design, synthesis and anti-inflammatory effect. Scientific Reports, 9(1), 15743. Available at: [Link]
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Atanasova, M., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Molecules, 29(2), 385. Available at: [Link]
-
Parkinson, A., et al. (1984). Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. Journal of Toxicology and Environmental Health, 14(4), 529-547. Available at: [Link]
-
Maccarrone, M., et al. (2017). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Scientific Reports, 7, 43934. Available at: [Link]
-
Tagat, J. R., et al. (2002). Synthesis of mono- and difluoronaphthoic acids. The Journal of Organic Chemistry, 67(4), 1171-1177. Available at: [Link]
-
PubChem. (n.d.). 2-(2-Fluoro-(1,1'-biphenyl)-4-yl)acetic acid. National Center for Biotechnology Information. Available at: [Link]
-
Hoda, N., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19349-19361. Available at: [Link]
-
Hoda, N., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19349-19361. Available at: [Link]
- Google Patents. (n.d.). Preparation of 2,3-difluorophenylacetic acid.
-
Pałasz, A., & Szeliga, M. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank, 2024(1), M1837. Available at: [Link]
- Google Patents. (n.d.). Industrial preparation method of 2,3-difluorophenyl acetic acid.
-
ChemBK. (2024). 2-Fluoro-α-methyl(1,1'-biphenyl)-4-acetic acid 1-(acetyloxy)ethyl ester. Available at: [Link]
Sources
- 1. gem-Difluorobisarylic derivatives: design, synthesis and anti-inflammatory effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. asianpubs.org [asianpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid: Synthesis, Biological Activity, and Therapeutic Potential
Foreword: The Strategic Role of Fluorination in Modern Drug Discovery
The introduction of fluorine into bioactive molecules represents a cornerstone of contemporary medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, lipophilicity, and target-binding affinity. This guide delves into the specifics of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid, a molecule situated at the intersection of classical non-steroidal anti-inflammatory drug (NSAID) architecture and the strategic advantages of difluorination. While this specific isomer is not extensively documented in publicly accessible literature, this guide will provide a comprehensive overview based on established principles of organic synthesis, the well-understood pharmacology of related analogues, and field-proven experimental methodologies.
Section 1: Synthesis and Physicochemical Characterization
The synthesis of this compound, with the CAS number 886363-23-1, is not explicitly detailed in readily available literature. However, a robust and versatile synthetic strategy can be proposed based on the well-established Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that is a workhorse in the formation of carbon-carbon bonds between aryl moieties.
Proposed Synthetic Pathway: The Suzuki-Miyaura Coupling
The logical and most efficient route to the target compound involves the palladium-catalyzed cross-coupling of a (2-(carboxymethyl)phenyl)boronic acid derivative with 1-bromo-3,5-difluorobenzene. This approach offers high functional group tolerance and typically proceeds under mild reaction conditions.
A plausible multi-step synthesis is outlined below:
Step 1: Protection of the Carboxylic Acid
The carboxylic acid functionality of 2-bromophenylacetic acid is first protected, commonly as a methyl or ethyl ester, to prevent interference with the subsequent organometallic reactions.
Step 2: Formation of the Boronic Ester
The protected 2-bromophenylacetate undergoes a Miyaura borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a suitable ligand to form the corresponding boronic ester.
Step 3: Suzuki-Miyaura Cross-Coupling
The key C-C bond formation is achieved by coupling the boronic ester from Step 2 with 1-bromo-3,5-difluorobenzene using a palladium catalyst, a base, and an appropriate solvent system.
Step 4: Deprotection
The final step involves the hydrolysis of the ester group to yield the target compound, this compound.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling for Biphenyl Synthesis
This protocol is a generalized representation and would require optimization for the specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add (2-(methoxycarbonyl)phenyl)boronic acid pinacol ester (1.1 equivalents), 1-bromo-3,5-difluorobenzene (1.0 equivalent), potassium carbonate (2.0 equivalents), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.03 equivalents).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and methanol. Add an aqueous solution of lithium hydroxide or sodium hydroxide and stir at room temperature until the reaction is complete (monitored by TLC).
-
Isolation: Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final carboxylic acid.
Physicochemical Properties
While experimental data for this specific isomer is not widely published, its properties can be predicted based on its structure and comparison with related compounds.
| Property | Predicted Value/Information | Source |
| CAS Number | 886363-23-1 | [1][2][3] |
| Molecular Formula | C₁₄H₁₀F₂O₂ | [3] |
| Molecular Weight | 248.23 g/mol | [3] |
| Appearance | Likely a white to off-white solid | General knowledge of similar compounds |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO; sparingly soluble in water. | General knowledge of similar compounds |
Section 2: Biological Activity and Mechanism of Action
The structural similarity of this compound to known NSAIDs, particularly the biphenyl acetic acid class, strongly suggests that its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes.
Cyclooxygenase Inhibition: The Primary Target
Cyclooxygenase, also known as prostaglandin-endoperoxide synthase, is a key enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins. There are two main isoforms of this enzyme:
-
COX-1: Constitutively expressed in most tissues, it plays a role in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.
-
COX-2: An inducible enzyme, its expression is significantly upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain, fever, and inflammation.
The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1. Therefore, the selectivity of a compound for COX-2 over COX-1 is a critical factor in its potential as a safer anti-inflammatory agent.
The presence of fluorine atoms on the biphenyl ring can influence the binding affinity and selectivity for the COX isoforms. It is plausible that this compound is a potent inhibitor of both COX-1 and COX-2, with a selectivity profile that would need to be determined experimentally.
Diagram: The Cyclooxygenase Signaling Pathway
Caption: The cyclooxygenase pathway and the inhibitory action of NSAIDs.
Potential for COX-2 Selectivity
The structure of COX-2 features a larger, more flexible active site compared to COX-1. This difference is often exploited in the design of COX-2 selective inhibitors, which typically possess bulky side groups that can fit into the secondary pocket of the COX-2 active site but are sterically hindered from entering the narrower active site of COX-1. While this compound does not possess the classic sulfonamide or similar moieties of highly selective "coxibs," the fluorine substitutions can influence its conformational preferences and electronic properties, which may impart a degree of selectivity.
A Note on Proconvulsant Activity: A Critical Safety Consideration
A significant and well-documented safety concern for the biphenyl acetic acid class of compounds is their potential to induce convulsions, particularly when co-administered with certain antibiotics like fluoroquinolones. This proconvulsant effect is believed to be mediated through the antagonism of the GABA-A receptor. It is crucial for any drug development program involving this scaffold to thoroughly investigate this potential neurotoxicity. Electrophysiological studies, such as patch-clamp assays on neurons, are essential to characterize the interaction of the compound with the GABA-A receptor.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol provides a general framework for determining the IC₅₀ values of a test compound against COX-1 and COX-2. Commercially available kits often provide specific reagents and detailed instructions.
-
Enzyme and Substrate Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., Tris-HCl). Prepare a solution of arachidonic acid as the substrate.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of concentrations for testing.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, heme cofactor, and either the COX-1 or COX-2 enzyme to the appropriate wells. Add the different concentrations of the test compound or a vehicle control.
-
Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37 °C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Detection: The activity of the COX enzyme can be measured by various methods, such as:
-
Colorimetric: Measuring the absorbance of a chromogenic product formed by the peroxidase activity of COX.
-
Fluorometric: Measuring the fluorescence of a product generated by the peroxidase reaction.
-
ELISA: Quantifying the amount of a specific prostaglandin (e.g., PGE₂) produced.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Section 3: Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound is expected to be influenced by its fluorination pattern.
-
Absorption: Like many other NSAIDs, it is likely to be well-absorbed after oral administration.
-
Distribution: Biphenyl acetic acid derivatives are typically highly protein-bound in plasma, primarily to albumin.
-
Metabolism: The carbon-fluorine bond is exceptionally strong, which can block metabolic attack at the fluorinated positions. This can lead to a longer half-life and altered metabolic pathways compared to its non-fluorinated counterpart. Metabolism is likely to occur on the non-fluorinated phenyl ring or the acetic acid side chain, primarily through hydroxylation followed by glucuronidation.
-
Excretion: The metabolites are expected to be primarily excreted in the urine.
The metabolic stability conferred by the difluoro substitution is a key feature that could offer advantages in terms of dosing frequency and predictable patient response. However, it also necessitates a thorough investigation of potential metabolite accumulation and any associated toxicities.
Section 4: Future Directions and Therapeutic Potential
This compound stands as a promising, yet underexplored, candidate in the realm of anti-inflammatory drug discovery. Its difluorinated biphenyl scaffold is a strategic design element aimed at enhancing potency and metabolic stability.
Key areas for future research include:
-
Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthetic route and full characterization of the compound and its physicochemical properties.
-
In-depth Pharmacological Profiling: Comprehensive in vitro and in vivo studies to determine its COX-1/COX-2 inhibitory profile, efficacy in animal models of inflammation and pain, and a thorough assessment of its gastrointestinal and cardiovascular safety.
-
Neurotoxicity Assessment: A critical evaluation of its potential for proconvulsant activity and its interaction with the GABA-A receptor, both alone and in combination with other drugs.
-
Pharmacokinetic Studies: Detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies in relevant animal models to understand its in vivo behavior and guide potential clinical development.
The strategic placement of two fluorine atoms on the biphenyl ring system of a classic NSAID scaffold makes this compound a compelling subject for further investigation. A thorough understanding of its synthesis, mechanism of action, and safety profile will be paramount in determining its potential as a next-generation anti-inflammatory agent.
References
-
Halliwell RF, et al. The effects of quinolones and NSAIDs upon GABA-evoked currents recorded from rat dorsal root ganglion neurones. Br J Pharmacol. 1993;110(1):377-384. Available from: [Link]
-
Walker MC, Gierse JK. In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods Mol Biol. 2010;644:131-144. Available from: [Link]
-
Zarghi A, Arfaei S. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iran J Pharm Res. 2011;10(4):655-683. Available from: [Link]
-
Akama T, et al. Interaction of various non-steroidal anti-inflammatory drugs (NSAIDs) and quinolone antimicrobials on GABA response in rat dissociated hippocampal pyramidal neurons. Jpn J Pharmacol. 1993;61(3):235-241. Available from: [Link]
-
Turski L, et al. Antiseizure properties of fenamate NSAIDs determined in mature human stem-cell derived neuroglial circuits. Front Pharmacol. 2024;15:1380595. Available from: [Link]
-
Halliwell RF. An electrophysiological study of the interaction between fenamate NSAIDs and the GABA(A) receptor. Durham theses, Durham University. 2012. Available from: [Link]
-
Daniels M, et al. Characterization of the Interaction between Fenamates and Hippocampal Neuron GABAA Receptors. Neurochem Int. 2007;51(6-7):440-446. Available from: [Link]
-
Kurumbail RG, et al. Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature. 1996;384(6610):644-648. Available from: [Link]
-
Di Tullio A, et al. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Med Chem. 2017;9(10):1035-1054. Available from: [Link]
-
Arora A. Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. 2010;22(2):1041-1046. Available from: [Link]
-
Unlu S, et al. Biotransformation of the Fluorinated Nonsteroidal Anti-Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Aromatic Metabolite. Global Challenges. 2019;3(5):1800093. Available from: [Link]
-
Geisslinger G, et al. Clinical pharmacokinetics of flurbiprofen and its enantiomers. Clin Pharmacokinet. 1993;24(4):334-343. Available from: [Link]
-
Ballo et al. In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research. 2022;16(2):34-42. Available from: [Link]
- Google Patents. Process for preparing derivatives of biphenyl-2-carboxylic acid. US6369271B1.
-
ResearchGate. Chemical structures of selective COX-2 inhibitors. Available from: [Link]
-
El-Sayed MA, et al. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Adv. 2023;13(28):19149-19203. Available from: [Link]
-
Yar M, et al. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Basic and Applied Sciences. 2011;7(2):81-90. Available from: [Link]
-
MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank. 2024;2024(1):M1837. Available from: [Link]
Sources
Methodological & Application
Application Notes and Experimental Protocols for 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid (Diflunisal)
Introduction: Unveiling the Dual-Mechanism of Action of Diflunisal
2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid, widely known in the scientific and medical communities as Diflunisal , is a derivative of salicylic acid. Initially developed and characterized as a non-steroidal anti-inflammatory drug (NSAID), its primary mechanism was understood to be the non-selective inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in pain and inflammation.[1] However, a paradigm shift in its application occurred with the discovery of its potent ability to act as a transthyretin (TTR) kinetic stabilizer.[2][3] This has led to the repurposing of Diflunisal as a therapeutic agent for Transthyretin Amyloidosis (ATTR), a progressive and often fatal disease.[4][5]
ATTR is caused by the destabilization of the TTR protein tetramer, which dissociates into monomers. These monomers can misfold and aggregate into insoluble amyloid fibrils that deposit in various organs, particularly the nerves and heart, leading to debilitating polyneuropathy and cardiomyopathy.[6][7] Diflunisal intervenes at the critical, rate-limiting step of this process. By binding to the thyroxine-binding sites on the TTR tetramer, it kinetically stabilizes the protein's native quaternary structure, preventing its dissociation into amyloidogenic monomers.[6][8] This application note provides detailed protocols for researchers investigating the TTR-stabilizing effects of Diflunisal in both in vitro and pre-clinical settings.
Physicochemical Properties and Solution Preparation
Accurate and reproducible experimental results begin with the correct preparation of the compound. Diflunisal is a crystalline solid with specific solubility characteristics that must be respected for optimal activity.
Table 1: Physicochemical and Solubility Data for Diflunisal
| Property | Value | Source(s) |
| IUPAC Name | 2',4'-difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid | [9][10] |
| Molecular Formula | C₁₃H₈F₂O₃ | [10] |
| Molecular Weight | 250.20 g/mol | [10] |
| Appearance | White to off-white crystalline solid | [9] |
| Storage (Solid) | Room temperature, stable for ≥4 years | [10][11] |
| Solubility in Water | Practically insoluble | [9][12] |
| Solubility in Organic Solvents | - DMSO: ~25 mg/mL - DMF: ~30 mg/mL - Ethanol: ~25 mg/mL | [10][11] |
| Aqueous Buffer Solubility | Sparingly soluble. Approx. 0.5 mg/mL in a 1:1 solution of DMF:PBS (pH 7.2). | [10] |
Protocol 1: Preparation of Diflunisal Stock Solutions for In Vitro Assays
Rationale: Due to its poor aqueous solubility, a concentrated stock solution in an organic solvent is required. Dimethyl sulfoxide (DMSO) is a common and effective choice for cell-based and biochemical assays.
Materials:
-
Diflunisal powder (≥98% purity)
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Under a chemical fume hood, carefully weigh the desired amount of Diflunisal powder. For a 100 mM stock solution, this would be 25.02 mg per 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the Diflunisal powder.
-
Mixing: Cap the vial securely and vortex thoroughly for 2-3 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes to avoid repeated freeze-thaw cycles and light exposure. Store aliquots at -20°C.
-
Working Solutions: To prepare a working solution for an assay, thaw a stock aliquot and dilute it into the appropriate aqueous buffer or cell culture medium. It is critical to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts. For aqueous buffers, it is recommended to first dissolve Diflunisal in DMF before diluting with the buffer of choice.[10] Note that aqueous solutions should be prepared fresh and are not recommended for storage beyond one day.[10]
Application Note 1: In Vitro Assessment of Transthyretin Stabilization
The primary therapeutic mechanism of Diflunisal in ATTR is the kinetic stabilization of the TTR tetramer. The following protocol outlines a general workflow for a thioflavin T (ThT) fluorescence assay, a common method to monitor amyloid fibril formation in vitro.
Rationale: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. By inducing TTR dissociation and aggregation (e.g., through acidification) and monitoring ThT fluorescence over time, one can quantify the rate of fibril formation. A stabilizer like Diflunisal will inhibit this process, resulting in a lower fluorescence signal compared to a vehicle control.
Protocol 2: Thioflavin T Fibril Formation Assay
Materials:
-
Recombinant human TTR (wild-type or a destabilized mutant like V30M)
-
Diflunisal stock solution (e.g., 100 mM in DMSO)
-
Thioflavin T (ThT)
-
Assay Buffer: 10 mM sodium phosphate, 100 mM KCl, 1 mM EDTA, pH 7.6
-
Acidification Buffer: 200 mM acetate buffer, 100 mM KCl, 1 mM EDTA, pH adjusted to a value that induces fibrillogenesis (e.g., pH 4.4)
-
96-well black, clear-bottom microplate
-
Plate-reading fluorometer with temperature control (excitation ~440 nm, emission ~485 nm)
Workflow Diagram:
Caption: Workflow for the in vitro ThT TTR fibrillogenesis assay.
Procedure:
-
Reagent Preparation: Prepare solutions of TTR, Diflunisal (at various concentrations, e.g., a serial dilution), and a vehicle control (DMSO) in the assay buffer.
-
Plate Loading: In a 96-well plate, combine the TTR solution with either the Diflunisal dilutions or the vehicle control. Allow this mixture to pre-incubate for 30 minutes at room temperature to facilitate binding.
-
Initiation of Aggregation: Initiate the amyloid fibril formation by adding the acidification buffer to each well. The final pH should be in the amyloidogenic range (e.g., 4.4). The final concentration of TTR might be around 3.6 µM (0.2 mg/mL).
-
ThT Addition: Add ThT to each well to a final concentration of ~10 µM.
-
Kinetic Reading: Immediately place the plate in a fluorometer pre-heated to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) for up to 72 hours. The plate should be shaken briefly before each reading.
-
Data Analysis: Plot the fluorescence intensity versus time for each concentration of Diflunisal. A potent stabilizer will show a significant reduction in the rate of fluorescence increase and a lower final plateau compared to the vehicle control. The IC₅₀ value can be calculated by plotting the final fluorescence values against the logarithm of the Diflunisal concentration.
Expected Results: Diflunisal is expected to inhibit TTR fibril formation in a dose-dependent manner. This demonstrates its ability to stabilize the TTR tetramer in vitro, a mechanism that has been well-established.[8]
Application Note 2: Considerations for Pre-Clinical In Vivo Studies
Translating in vitro findings to an in vivo model is a critical step. While specific animal models of ATTR exist (e.g., transgenic mice expressing human mutant TTR), this section provides general guidance on experimental design based on clinical observations.
Rationale: The goal of a pre-clinical study is often to confirm the mechanism of action in vivo and assess effects on disease-relevant biomarkers. Clinical trials with Diflunisal provide a roadmap for key parameters to measure.[4][6]
Mechanism of Action Pathway:
Caption: Diflunisal stabilizes the TTR tetramer, blocking its dissociation.
Protocol 3: General Protocol for In Vivo Efficacy Assessment
Model: A suitable transgenic mouse model of ATTR.
Dosing and Administration:
-
Dose: The standard clinical dose is 250 mg twice daily.[6] Allometric scaling should be used to calculate an equivalent dose for the animal model.
-
Administration: Oral gavage is the most clinically relevant route, mimicking oral administration in humans. Diflunisal can be formulated in a vehicle like 0.5% methylcellulose.
Key Endpoints and Biomarkers:
-
Plasma TTR Levels: A key biomarker of stabilization. In clinical studies, successful TTR stabilization with Diflunisal leads to a significant increase in circulating plasma TTR levels.[8][13] This is because the stabilized tetramer is cleared more slowly than the dissociated monomers. Blood samples should be collected at baseline and at the end of the study for TTR quantification by ELISA or a similar method.
-
Pharmacokinetics: A satellite group of animals can be used to determine the plasma concentration of Diflunisal over time. Studies have shown that a mean plasma concentration of ~281 µM is achieved in patients on a 250 mg BID regimen, which is sufficient to reduce TTR dissociation by 95%.[3][14] This provides a target concentration for efficacy.
-
Histopathology: At the end of the study, key organs (heart, peripheral nerves, gastrointestinal tract) should be harvested. Tissue sections can be stained with Congo red to visualize amyloid deposits. Quantitative analysis of the amyloid burden can be performed and compared between the treated and vehicle groups.
-
Cardiac Function (for cardiomyopathy models): Serial echocardiography can be used to measure parameters like left ventricular wall thickness and ejection fraction, which are monitored in clinical trials.[2][13]
-
Neurological Function (for polyneuropathy models): Behavioral tests (e.g., rotarod, grip strength) can be used to assess motor coordination and strength over the course of the treatment.
Table 2: Summary of Key Pharmacokinetic Parameters (Human Data)
| Parameter | Value | Source(s) |
| Time to Peak Plasma Concentration | 2-3 hours | [9][12] |
| Plasma Half-life | 8-12 hours | [9] |
| Plasma Protein Binding | >99% | [9][15] |
| Effective Plasma Concentration | ~100-400 µM (from 250 mg BID dosing) | [3][14] |
Safety and Handling
As an NSAID, Diflunisal carries known risks, and appropriate safety precautions should be taken in a research setting.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling Diflunisal powder or solutions.
-
Handling: Handle the powder in a chemical fume hood to avoid inhalation.
-
Risks: Diflunisal is classified as harmful if swallowed.[16] It can cause gastrointestinal, renal, and cardiovascular side effects with chronic use, which should be monitored in long-term animal studies (e.g., monitoring kidney function via blood urea nitrogen and creatinine).[6][9][17]
-
Disposal: Dispose of chemical waste in accordance with institutional and local regulations.
Conclusion
Diflunisal is a valuable research tool and a clinically relevant therapeutic for Transthyretin Amyloidosis. Its utility stems from a well-characterized mechanism of action as a TTR kinetic stabilizer. The protocols and guidelines presented here provide a framework for researchers to accurately prepare and test Diflunisal, from fundamental in vitro biochemical assays to the design of more complex pre-clinical in vivo studies. A thorough understanding of its properties, mechanisms, and clinical context is essential for designing experiments that will yield meaningful and translatable results.
References
-
Novel Therapies for Transthyretin Amyloidosis - U.S. Pharmacist. (2019-08-19). Available from: [Link]
-
What is the mechanism of Diflunisal? - Patsnap Synapse. (2024-07-17). Available from: [Link]
-
Diflunisal treatment is associated with improved survival for patients with early stage wild-type transthyretin (ATTR) amyloid cardiomyopathy: the Boston University Amyloidosis Center experience - NIH. Available from: [Link]
-
Diflunisal may be as effective as tafamidis free acid for treating FAP. (2024-11-04). Available from: [Link]
-
Widely-used anti-inflammatory drug shows success in treatment of amyloidosis | EurekAlert!. (2013-12-24). Available from: [Link]
-
The effect of diflunisal on familial amyloidosis - NHS Health Research Authority. Available from: [Link]
-
Diflunisal: Package Insert / Prescribing Information - Drugs.com. (2024-11-28). Available from: [Link]
-
Characterizing Diflunisal as a Transthyretin Kinetic Stabilizer at Relevant Concentrations in Human Plasma using Subunit Exchange - NIH. (2022-11-29). Available from: [Link]
-
Effect of Diflunisal in Patients with Transthyretin Cardiomyopathy: A Pilot Study - MDPI. Available from: [Link]
-
Characterising diflunisal as a transthyretin kinetic stabilizer at relevant concentrations in human plasma using subunit exchange - PubMed. (2022-11-29). Available from: [Link]
-
Diflunisal for ATTR Cardiac Amyloidosis - PMC - NIH. (2012-07-02). Available from: [Link]
-
Stabilization of Cardiac Function With Diflunisal in Transthyretin (ATTR) Cardiac Amyloidosis - PMC - NIH. Available from: [Link]
-
Diflunisal Analogues Stabilize the Native State of Transthyretin. Potent Inhibition of Amyloidogenesis | Request PDF - ResearchGate. (2025-08-06). Available from: [Link]
-
In-vitro study on the competitive binding of diflunisal and uraemic toxins to serum albumin and human plasma using a potentiometric ion-probe technique - PubMed. Available from: [Link]
-
Pharmacology and toxicology of diflunisal - PubMed. Available from: [Link]
-
The use of diflunisal for transthyretin cardiac amyloidosis: a review - ResearchGate. Available from: [Link]
-
In-vitro study on the competitive binding of diflunisal and uraemic toxins to serum albumin and human plasma using a potentiometric ion-probe technique - Oxford Academic. Available from: [Link]
Sources
- 1. What is the mechanism of Diflunisal? [synapse.patsnap.com]
- 2. Diflunisal treatment is associated with improved survival for patients with early stage wild-type transthyretin (ATTR) amyloid cardiomyopathy: the Boston University Amyloidosis Center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterising diflunisal as a transthyretin kinetic stabilizer at relevant concentrations in human plasma using subunit exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Widely-used anti-inflammatory drug shows success in treatment of amyloidosis | EurekAlert! [eurekalert.org]
- 5. researchgate.net [researchgate.net]
- 6. uspharmacist.com [uspharmacist.com]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. mdpi.com [mdpi.com]
- 9. drugs.com [drugs.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Diflunisal | 22494-42-4 [chemicalbook.com]
- 13. Stabilization of Cardiac Function With Diflunisal in Transthyretin (ATTR) Cardiac Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterizing Diflunisal as a Transthyretin Kinetic Stabilizer at Relevant Concentrations in Human Plasma using Subunit Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In-vitro study on the competitive binding of diflunisal and uraemic toxins to serum albumin and human plasma using a potentiometric ion-probe technique [pubmed.ncbi.nlm.nih.gov]
- 16. fluorochem.co.uk [fluorochem.co.uk]
- 17. Diflunisal for ATTR Cardiac Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid
Introduction: Unveiling the Anti-Inflammatory Potential of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid
This compound is a synthetic compound with a biphenyl acetic acid scaffold, a structural motif common to many Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The presence of difluoro substitutions on the biphenyl ring suggests a potential for enhanced potency and modified pharmacokinetic properties. The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to meticulously evaluate the in vitro anti-inflammatory profile of this compound. The protocols herein are designed to be self-validating, providing a clear rationale for each step to ensure robust and reproducible results.
The central hypothesis to be tested is that this compound exerts its anti-inflammatory effects by inhibiting key enzymes in the prostaglandin E2 (PGE2) biosynthesis pathway. This guide will focus on a tiered approach, starting from broad screening assays to more specific enzyme and cell-based functional assays.
The Prostaglandin E2 Synthesis Pathway: A Key Target for Anti-Inflammatory Intervention
Prostaglandin E2 (PGE2) is a principal mediator of inflammation. Its synthesis is initiated from arachidonic acid, which is converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. PGH2 is then isomerized to PGE2 by prostaglandin E synthases.[2] Among these, microsomal prostaglandin E synthase-1 (mPGES-1) is often upregulated during inflammation, making it a prime target for selective anti-inflammatory therapies.[3][4]
Figure 1: The Prostaglandin E2 (PGE2) Biosynthesis Pathway.
Part 1: Preliminary Screening for Anti-Inflammatory Activity
A foundational step in characterizing a novel compound is to assess its general anti-inflammatory properties through simple, cost-effective in vitro assays.[5][6]
Inhibition of Protein Denaturation Assay
Rationale: Inflammation can lead to the denaturation of proteins. The ability of a compound to prevent thermally-induced protein denaturation can be an initial indicator of its anti-inflammatory potential.[7] This assay is a rapid and straightforward method for preliminary screening.
Protocol:
-
Preparation of Reagents:
-
Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS, pH 7.4).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in PBS.
-
Prepare a positive control solution (e.g., Diclofenac sodium) in PBS.
-
-
Assay Procedure:
-
In a 96-well plate, add 150 µL of the BSA solution to each well.
-
Add 50 µL of the test compound dilutions, positive control, or vehicle control (PBS with the same concentration of DMSO as the test samples) to the respective wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Induce denaturation by incubating the plate at 72°C for 5 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance at 660 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage inhibition against the compound concentration.
-
| Parameter | Description | Expected Outcome for Active Compound |
| IC50 Value | Concentration for 50% inhibition of protein denaturation. | A low IC50 value indicates potent activity. |
Part 2: Specific Enzyme Inhibition Assays
Following preliminary screening, it is crucial to investigate the compound's effect on specific molecular targets within the PGE2 pathway.
COX-1 and COX-2 Inhibition Assays
Rationale: Determining the inhibitory activity and selectivity of the compound against COX-1 and COX-2 is fundamental for classifying it as a potential NSAID. Selective COX-2 inhibitors are often sought to minimize the gastrointestinal side effects associated with COX-1 inhibition.[1][8]
Protocol (using a commercial colorimetric inhibitor screening assay kit):
-
Principle: These assays typically measure the peroxidase activity of COX enzymes. The conversion of arachidonic acid to PGH2 is a two-step process, and the second step involves peroxidase activity. The assay measures the oxidation of a chromogenic substrate by the peroxidase component of COX, which is inhibited by COX inhibitors.
-
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant).
-
Heme.
-
Arachidonic acid (substrate).
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Assay buffer.
-
This compound and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2).
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors.
-
In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound or reference inhibitor and incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage inhibition relative to the vehicle control.
-
Calculate the IC50 values for both COX-1 and COX-2.
-
Calculate the COX-2 selectivity index: Selectivity Index = IC50 (COX-1) / IC50 (COX-2).
-
| Parameter | Description | Interpretation |
| IC50 (COX-1) | Concentration for 50% inhibition of COX-1. | Indicates potency against the constitutive isoform. |
| IC50 (COX-2) | Concentration for 50% inhibition of COX-2. | Indicates potency against the inducible isoform. |
| Selectivity Index | Ratio of IC50 (COX-1) to IC50 (COX-2). | >1 indicates COX-2 selectivity. >10 is generally considered significant. |
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay
Rationale: Targeting mPGES-1 offers a more selective approach to inhibiting PGE2 production, potentially avoiding the side effects associated with non-selective COX inhibition.[4][9]
Protocol:
-
Principle: This assay measures the conversion of PGH2 to PGE2 by mPGES-1. The amount of PGE2 produced is quantified, typically by ELISA or LC-MS.
-
Materials:
-
Recombinant human mPGES-1.
-
PGH2 (substrate).
-
Reduced glutathione (GSH) as a cofactor.
-
Assay buffer.
-
This compound and a reference mPGES-1 inhibitor.
-
Stop solution (e.g., a solution containing a reducing agent like stannous chloride to convert unreacted PGH2 to PGF2α).
-
PGE2 ELISA kit or LC-MS system for quantification.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube, combine the assay buffer, GSH, and mPGES-1 enzyme.
-
Add the test compound and pre-incubate.
-
Initiate the reaction by adding PGH2.
-
Incubate for a short period (e.g., 1-2 minutes) at a controlled temperature.
-
Stop the reaction by adding the stop solution.
-
Quantify the amount of PGE2 produced using a validated method.
-
-
Data Analysis:
-
Generate a standard curve for PGE2 quantification.
-
Calculate the amount of PGE2 produced in the presence of different concentrations of the test compound.
-
Determine the percentage inhibition and calculate the IC50 value.
-
| Parameter | Description | Expected Outcome for Active Compound |
| IC50 (mPGES-1) | Concentration for 50% inhibition of mPGES-1. | A low IC50 value indicates potent and selective inhibition of PGE2 synthesis. |
Part 3: Cell-Based Functional Assays
Cell-based assays are essential to confirm the compound's activity in a more physiologically relevant context.
Inhibition of PGE2 Production in Whole Cells
Rationale: This assay validates the findings from enzyme inhibition assays by measuring the compound's ability to suppress PGE2 production in intact cells, typically macrophages or monocytes, stimulated with an inflammatory agent like lipopolysaccharide (LPS).[10]
Figure 2: Workflow for the Cell-Based PGE2 Production Assay.
Protocol:
-
Cell Culture:
-
Culture a suitable cell line (e.g., murine macrophage RAW 264.7 or human monocytic THP-1 cells) in appropriate media.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Remove the media and replace it with fresh media containing serial dilutions of this compound.
-
Pre-incubate the cells with the compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) to induce COX-2 expression and PGE2 production. Include an unstimulated control.
-
Incubate for 18-24 hours.
-
Collect the cell culture supernatant.
-
-
PGE2 Quantification:
-
Data Analysis:
-
Calculate the percentage inhibition of PGE2 production compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value.
-
Cytotoxicity Assay
Rationale: It is imperative to ensure that the observed reduction in PGE2 is due to specific enzyme inhibition and not a consequence of general cellular toxicity. A standard cytotoxicity assay should be run in parallel with the cell-based functional assay.
Protocol (e.g., MTT or PrestoBlue Assay):
-
Procedure:
-
Culture and treat the cells with the test compound at the same concentrations and for the same duration as in the PGE2 production assay.
-
At the end of the incubation period, add the cytotoxicity reagent (e.g., MTT or PrestoBlue) to the wells.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine cell viability.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the CC50 value (the concentration of the compound that reduces cell viability by 50%).
-
| Parameter | Description | Interpretation |
| IC50 (PGE2) | Concentration for 50% inhibition of PGE2 production. | A low IC50 indicates high cellular potency. |
| CC50 (Cytotoxicity) | Concentration for 50% reduction in cell viability. | A high CC50 is desirable. |
| Therapeutic Index | CC50 / IC50 (PGE2) | A high therapeutic index indicates a good safety margin. |
Part 4: Data Interpretation and Next Steps
The collective data from these assays will provide a comprehensive in vitro anti-inflammatory profile of this compound. A potent inhibitor of PGE2 production with a favorable COX-2 selectivity and a high therapeutic index would be a strong candidate for further preclinical development, including in vivo efficacy and safety studies.
References
-
Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Scarpelli, R., et al. (2018). A Multi-step Virtual Screening Protocol for the Identification of Novel Non-acidic Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibitors. PubMed. [Link]
-
O'Brien, P., et al. (2013). In Vitro and in Vivo Profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a Potent, Selective, and Orally Active Canine COX-2 Inhibitor. PubMed. [Link]
-
El-Hossary, G., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. BMC Complementary Medicine and Therapies. [Link]
-
Upadhayaya, R., et al. (2004). synthesis and antifungal activity of (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-aryl-piperazin-1-yl]-ethyl]-tetrazol-2-yl/1-yl). PubMed. [Link]
-
Wang, Y., et al. (2023). mPGES-1 Inhibitor Discovery Based on Computer-Aided Screening: Pharmacophore Models, Molecular Docking, ADMET, and MD Simulations. MDPI. [Link]
-
Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]
-
George, S., et al. (2015). An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening. PubMed Central. [Link]
-
Kallel, I., et al. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. MDPI. [Link]
-
PubChem. 2,2'-Difluoro-1,1'-biphenyl. PubChem. [Link]
-
Lu, G., et al. (2016). Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening. PubMed Central. [Link]
-
PubChem. Acetic acid, 2,2-difluoro-2-[[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy]-, ammonium salt (1:1). PubChem. [Link]
-
Van Lier, R., et al. (2004). Preclinical characterization of 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid metabolism: in vitro species comparison and in vivo disposition in rats. PubMed. [Link]
-
Knaus, E., et al. (2010). Synthesis and biological evaluation of N-difluoromethyl-1,2-dihydropyrid-2-one acetic acid regioisomers: dual inhibitors of cyclooxygenases and 5-lipoxygenase. PubMed. [Link]
-
Takeda, Y., et al. (2019). In Vitro and in Vivo Studies on Anti-Inflammatory Effects of Traditional Okinawan Vegetable Methanol Extracts. ACS Omega. [Link]
-
Ruan, K. H., et al. (2016). Design, Synthesis and Characterization of Lead Compounds as Anti-Inflammatory Drugs Targeting mPGES-1 Via Enzymelink Screening. Future Science. [Link]
-
Koeberle, A., & Werz, O. (2014). Identification and development of mPGES-1 inhibitors: where we are at? PubMed Central. [Link]
Sources
- 1. Synthesis and biological evaluation of N-difluoromethyl-1,2-dihydropyrid-2-one acetic acid regioisomers: dual inhibitors of cyclooxygenases and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Multi-step Virtual Screening Protocol for the Identification of Novel Non-acidic Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journalajrb.com [journalajrb.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. [mdpi.com]
- 8. In vitro and in vivo profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a potent, selective, and orally active canine COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. revvity.com [revvity.com]
- 12. Human Prostaglandin E2 ELISA Kit (KHL1701) - Invitrogen [thermofisher.com]
- 13. arborassays.com [arborassays.com]
Application Notes and Protocols: Cell-Based Assays for Characterizing 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic Acid (Diflunisal)
Abstract
This comprehensive guide provides detailed application notes and step-by-step protocols for the cellular characterization of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid, a compound widely known as Diflunisal. Initially developed as a nonsteroidal anti-inflammatory drug (NSAID), the therapeutic potential of Diflunisal has expanded into diverse fields including oncology and the treatment of protein-aggregation diseases. This document is designed for researchers, scientists, and drug development professionals, offering a suite of robust cell-based assays to investigate its primary mechanisms of action: cyclooxygenase (COX) inhibition, anticancer activity, transthyretin (TTR) stabilization, and modulation of inflammatory cell migration. Each protocol is presented with the underlying scientific principles, causality behind experimental choices, and guidance for data interpretation, ensuring scientific integrity and reproducibility.
Introduction: The Multifaceted Profile of Diflunisal
This compound (Diflunisal) is a difluorophenyl derivative of salicylic acid.[1] Unlike its parent compound, it is not metabolized to salicylate in vivo.[2] Historically, its primary mechanism of action was identified as the non-selective inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[3] This activity positions Diflunisal as an effective analgesic and anti-inflammatory agent for conditions like osteoarthritis and rheumatoid arthritis.[4]
More recently, research has illuminated novel and significant biological activities beyond COX inhibition. Diflunisal has been repurposed for its ability to stabilize the tetrameric structure of transthyretin (TTR), a transport protein.[5] In certain pathologies, such as transthyretin amyloidosis (ATTR), TTR tetramers dissociate into monomers that misfold and aggregate into amyloid fibrils, leading to organ damage.[5] By binding to the thyroxine-binding sites of TTR, Diflunisal prevents this dissociation, representing a therapeutic strategy for this debilitating disease.[5]
Furthermore, Diflunisal and its derivatives have demonstrated notable anticancer properties.[6] This activity is linked to several mechanisms, including the inhibition of COX-2, an enzyme often overexpressed in tumors, and the induction of apoptosis in various cancer cell lines.[1][6] A distinct and novel anti-inflammatory mechanism has also been described, where Diflunisal disrupts the formation of the HMGB1/CXCL12 heterocomplex, thereby inhibiting the recruitment of immune cells to sites of inflammation.[7]
This application note provides a framework of cell-based assays to empower researchers to explore these diverse biological functions of Diflunisal in a controlled, in vitro setting.
Core Mechanisms & Assay Principles
The experimental design for characterizing Diflunisal must be tailored to its distinct mechanisms of action. The following sections detail the rationale and protocols for assays targeting its key biological activities.
Mechanism 1: Cyclooxygenase (COX) Inhibition
The foundational anti-inflammatory effect of Diflunisal stems from its inhibition of COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid to Prostaglandin H2 (PGH2), the precursor to various prostaglandins, including the potent inflammatory mediator Prostaglandin E2 (PGE2). A robust cell-based assay for this mechanism involves stimulating cells to induce COX-2 expression and then measuring the subsequent reduction in PGE2 levels in the presence of Diflunisal.
Caption: Diflunisal inhibits COX-1/2, blocking PGE2 synthesis.
Principle: This assay quantifies the ability of Diflunisal to inhibit COX-2 activity in a cellular context. Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2.[8] The cells are then treated with varying concentrations of Diflunisal. The inhibitory effect is determined by measuring the concentration of PGE2 released into the cell culture supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[8][9]
Materials:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Diflunisal (prepare stock in DMSO)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Diflunisal in serum-free DMEM. The final DMSO concentration should not exceed 0.1%. Remove the culture medium and add 100 µL of the Diflunisal dilutions to the respective wells. Include "vehicle control" (DMSO only) and "no treatment" wells. Incubate for 1 hour.
-
COX-2 Induction: Add LPS to all wells (except for the "unstimulated" control) to a final concentration of 1 µg/mL to induce COX-2 expression.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant for PGE2 analysis.
-
PGE2 ELISA: Perform the PGE2 ELISA according to the manufacturer's protocol.[4][10] This typically involves adding the collected supernatants, a fixed amount of HRP-labeled PGE2, and a primary antibody to a pre-coated plate.
-
Data Analysis: Calculate the PGE2 concentration for each sample based on the standard curve. Determine the percent inhibition of PGE2 production for each Diflunisal concentration relative to the LPS-stimulated vehicle control. Plot the percent inhibition against the log of Diflunisal concentration to calculate the IC₅₀ value.
| Treatment Group | Diflunisal (µM) | LPS (1 µg/mL) | Avg. PGE2 (pg/mL) | % Inhibition |
| Unstimulated | 0 | - | 50 | N/A |
| Vehicle Control | 0 | + | 2500 | 0% |
| Test Compound | 1 | + | 1875 | 25% |
| Test Compound | 10 | + | 1250 | 50% |
| Test Compound | 100 | + | 250 | 90% |
| Table 1: Example data for a cellular COX-2 inhibition assay. |
Mechanism 2: Anticancer Activity
Diflunisal's anticancer effects are primarily attributed to its cytotoxicity and the induction of apoptosis.[1][6] Evaluating these effects requires assays that measure cell viability and specifically identify apoptotic pathways.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[11] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[11][12]
Materials:
-
Cancer cell lines (e.g., PC-3 prostate cancer, HCT-116 colon cancer)[1]
-
Appropriate culture medium (e.g., RPMI-1640 for PC-3, McCoy's 5A for HCT-116) with 10% FBS
-
Diflunisal
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate overnight.
-
Compound Treatment: Treat cells with serial dilutions of Diflunisal for 24, 48, or 72 hours. Include vehicle controls.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of Diflunisal concentration to determine the IC₅₀ value.[12]
Principle: A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost. Flow cytometry analysis of cells stained with both Annexin V and PI allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells.[13][14]
Caption: Flow cytometry distinguishes cell apoptosis stages.
Materials:
-
Cancer cell lines and culture medium
-
Diflunisal
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow Cytometer
Procedure:
-
Cell Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to adhere overnight. Treat with Diflunisal at its IC₅₀ concentration (determined from the MTT assay) for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: Wash the cells twice with cold PBS. Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V-/PI-): Live cells
-
Lower-Right Quadrant (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+/PI+): Late apoptotic or necrotic cells
-
Upper-Left Quadrant (Annexin V-/PI+): Necrotic cells
-
Mechanism 3: Transthyretin (TTR) Stabilization
Diflunisal's efficacy in transthyretin amyloidosis is due to its ability to stabilize the TTR tetramer, preventing its dissociation into amyloidogenic monomers. While biophysical assays are the gold standard, cell-based assays can be used to assess the downstream consequence of TTR aggregation: cytotoxicity.[5]
Principle: Aggregated forms of mutant TTR are cytotoxic to cells. This assay measures the ability of Diflunisal to protect cells from the toxicity induced by an amyloidogenic TTR variant (e.g., V30M TTR).[5] The protective effect is quantified by measuring cell viability.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Culture medium (e.g., DMEM/F12)
-
Recombinant amyloidogenic TTR variant (e.g., V30M)
-
Diflunisal
-
Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well, opaque-walled plates
Procedure:
-
Preparation of TTR Aggregates (Optional): In some protocols, TTR is pre-aggregated by incubation at acidic pH (e.g., pH 4.4) before being added to cells. However, a more physiologically relevant assay adds the monomeric/tetrameric TTR directly to the cells and allows aggregation to occur in the culture environment.[5]
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well opaque-walled plate at 1.5 x 10⁴ cells/well and incubate overnight.
-
Compound Pre-incubation: Treat cells with serial dilutions of Diflunisal for 1-2 hours before adding TTR.
-
TTR Addition: Add the amyloidogenic TTR variant to the wells at a final concentration known to induce cytotoxicity (e.g., 5-10 µM). Include controls: cells alone, cells + vehicle, cells + TTR + vehicle.
-
Incubation: Incubate for 48-72 hours.
-
Viability Measurement: Perform the CellTiter-Glo® assay according to the manufacturer's protocol. This assay measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Calculate the percentage of cell protection conferred by Diflunisal relative to the TTR-treated vehicle control. Plot the percent protection against the log of Diflunisal concentration to determine the EC₅₀.
Mechanism 4: Inhibition of HMGB1/CXCL12-Mediated Cell Migration
Diflunisal can disrupt the HMGB1/CXCL12 heterocomplex, which is a potent chemoattractant for various immune and cancer cells. This activity can be measured using a transwell migration or chemotaxis assay.
Principle: This assay measures the directional migration of cells across a porous membrane towards a chemoattractant. The ability of Diflunisal to inhibit migration towards the HMGB1/CXCL12 complex is quantified by counting the number of cells that migrate through the pores.[15][16]
Caption: Transwell assay for cell migration inhibition.
Materials:
-
Migratory cells (e.g., MDA-MB-231 breast cancer cells, or monocytes)[15]
-
Transwell inserts with 8.0 µm pores for 24-well plates
-
Recombinant human HMGB1 and CXCL12
-
Diflunisal
-
Serum-free medium
-
Calcein-AM or DAPI for cell staining
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. The day before the assay, starve the cells in serum-free medium for 18-24 hours.
-
Assay Setup: Add 750 µL of serum-free medium containing the chemoattractant (e.g., 10 nM CXCL12 + 300 nM HMGB1) to the lower wells of the 24-well plate.[15][16] Include a negative control (medium only) and a positive control (chemoattractant only).
-
Cell Treatment: Harvest and resuspend the starved cells in serum-free medium at 1 x 10⁶ cells/mL. Treat the cell suspension with various concentrations of Diflunisal (or vehicle) and incubate for 30 minutes at 37°C.
-
Cell Seeding: Add 2.5 x 10⁵ cells (in 250 µL) to the upper chamber of each transwell insert.
-
Incubation: Incubate the plate for 4-24 hours (time to be optimized based on cell type) at 37°C, 5% CO₂.
-
Quantification:
-
Remove the non-migrated cells from the top of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol and stain with DAPI or crystal violet.
-
Count the stained cells in several fields of view under a microscope.
-
Alternatively, pre-stain cells with Calcein-AM before the assay and measure the fluorescence of the migrated cells in the bottom well using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition of migration for each Diflunisal concentration compared to the chemoattractant-only positive control.
Conclusion
The protocols detailed in this application note provide a robust and validated framework for investigating the diverse pharmacological activities of this compound (Diflunisal). By systematically applying these cell-based assays, researchers can effectively quantify its effects on inflammation via COX inhibition, its potential as an anticancer agent through cytotoxicity and apoptosis induction, its role in neurodegenerative diseases by preventing TTR-mediated toxicity, and its novel immunomodulatory function in blocking chemokine-driven cell migration. These methods are essential tools for preclinical drug discovery and for furthering our understanding of the complex mechanisms of this versatile compound.
References
-
BenchChem. (2025). Application Note: A Cell-Based Assay for Determining Parecoxib Activity via COX-2 Inhibition.
-
Patsnap Synapse. (2024). What is the mechanism of Diflunisal?.
-
Reixach, N., Adamski-Werner, S. L., Kelly, J. W., Koziol, J., & Buxbaum, J. N. (2006). Cell based screening of inhibitors of transthyretin aggregation. Biochemical and Biophysical Research Communications, 348(3), 889–897.
-
Ueda, M., Okada, M., Mizuguchi, M., et al. (2019). A cell-based high-throughput screening method to directly examine transthyretin amyloid fibril formation at neutral pH. Journal of Biological Chemistry, 294(29), 11259–11275.
-
BenchChem. (2025). Quantifying Prostaglandin E2 Production by Immune Cells: An Application Note and Protocol.
-
R&D Systems. (n.d.). Prostaglandin E2 Parameter Assay Kit.
-
Revvity. (n.d.). HTRF Prostaglandin E2 Detection Kit.
-
Frontiers. (2024). Tumor cells express and maintain HMGB1 in the reduced isoform to enhance CXCR4-mediated migration.
-
Schiraldi, M., Raucci, A., Muñoz, L. M., et al. (2012). HMGB1 promotes recruitment of inflammatory cells to damaged tissues by forming a complex with CXCL12 and signaling via CXCR4. The Journal of Experimental Medicine, 209(3), 551–563.
-
De Leo, F., D'Agostino, G., et al. (2020). HMGB1 promotes CXCL12-dependent egress of murine B cells from Peyer's patches in homeostasis. EMBO Reports, 21(7), e49372.
-
De Leo, F., et al. (2021). The CXCL12/HMGB1 heterocomplex-mediated chemotaxis requires both β-arrestin1 and β-arrestin2. ResearchGate.
-
Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 151–165.
-
De Leo, F., et al. (2019). Diflunisal Targets the HMGB1/CXCL12 Heterocomplex and Blocks Immune Cell Recruitment. EMBO Molecular Medicine, 11(10), e47788.
-
Sigma-Aldrich. (n.d.). COX Activity Assay Kit (Fluorometric).
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Prostaglandin E2 (PGE2).
-
Sigma-Aldrich. (n.d.). Prostaglandin E2 EIA Bulletin.
-
BroadPharm. (2022). Protocol for Cell Viability Assays.
-
Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity: Cell Counting Kit-8.
-
NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
-
Creative Bioarray. (n.d.). Cell Viability Assays.
-
Sigma-Aldrich. (n.d.). Apoptosis Assays.
-
Worsley, C. M., Veale, R. B., & Mayne, E. S. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS ONE, 17(6), e0270599.
-
Lakshmanan, I., et al. (2012). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocol Exchange.
-
Yilmaz, I., et al. (2018). Synthesis, Molecular Docking and Anticancer Activity of Diflunisal Derivatives as Cyclooxygenase Enzyme Inhibitors. Molecules, 23(8), 1980.
-
Clinical Pharmacology of Diflunisal. (2024). Journal of Drug and Alcohol Research.
Sources
- 1. Synthesis, Molecular Docking and Anticancer Activity of Diflunisal Derivatives as Cyclooxygenase Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 3. A cell-based high-throughput screening method to directly examine transthyretin amyloid fibril formation at neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cloud-clone.com [cloud-clone.com]
- 5. Cell based screening of inhibitors of transthyretin aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tumor cells express and maintain HMGB1 in the reduced isoform to enhance CXCR4-mediated migration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Tumor cells express and maintain HMGB1 in the reduced isoform to enhance CXCR4-mediated migration [frontiersin.org]
Application Notes & Protocols: Characterizing 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic Acid and its Analogs as Cyclooxygenase Inhibitors
Audience: Researchers, scientists, and drug development professionals in pharmacology and medicinal chemistry.
Foreword: This technical guide provides a comprehensive framework for investigating the enzyme inhibitory properties of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid and its structural analogs. Due to the limited specific literature on the exact titular compound, this document will focus on the well-characterized analog, Diflunisal (5-(2,4-difluorophenyl)-2-hydroxybenzoic acid), as a representative molecule. Diflunisal is a potent non-steroidal anti-inflammatory drug (NSAID) whose mechanism of action is thoroughly documented.[1][2] The principles and protocols detailed herein are directly applicable to the characterization of novel biphenyl acetic acid derivatives.
Scientific Introduction: The Role of Cyclooxygenase in Inflammation
The therapeutic action of most non-steroidal anti-inflammatory drugs (NSAIDs) is rooted in their ability to inhibit the activity of cyclooxygenase (COX) enzymes.[3] These enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are critical for the conversion of arachidonic acid into prostaglandins (PGs).[1][4]
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, including gastric cytoprotection, regulation of renal blood flow, and platelet aggregation.[1]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines and lipopolysaccharides (LPS).[1] Its activation leads to the production of prostaglandins that mediate inflammation, pain, and fever.[3]
Diflunisal, a difluorophenyl derivative of salicylic acid, exerts its analgesic and anti-inflammatory effects by competitively and non-selectively inhibiting both COX-1 and COX-2.[1][5] By blocking these enzymes, Diflunisal effectively reduces the synthesis of prostaglandins, thereby mitigating the inflammatory response.[1] Understanding this mechanism is fundamental to designing and interpreting experiments for novel inhibitors.
The Prostaglandin Synthesis Pathway and Point of Inhibition
The following diagram illustrates the conversion of arachidonic acid to prostaglandins and the inhibitory action of Diflunisal and its analogs.
Caption: Prostaglandin synthesis pathway and the inhibitory action of Diflunisal.
Application Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol provides a robust method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified ovine COX-1 and human recombinant COX-2 enzymes. This is a critical first step in characterizing the potency and selectivity of a potential inhibitor. The assay measures the peroxidase activity of COX, which is monitored colorimetrically.[6][7]
Principle of the Assay
The cyclooxygenase reaction has two distinct activities: a cyclooxygenase activity that converts arachidonic acid to PGG₂, and a peroxidase activity that reduces PGG₂ to PGH₂. This assay measures the peroxidase component by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically at 590 nm.[7]
Experimental Workflow Diagram
Caption: Workflow for the in vitro colorimetric COX inhibitor screening assay.
Materials and Reagents
-
Enzymes: Ovine COX-1 and Human recombinant COX-2 (e.g., from Cayman Chemical, Item No. 701050).[6]
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0.
-
Hemin: Co-factor for COX activity.
-
Substrate: Arachidonic Acid.
-
Colorimetric Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Test Compound: this compound or analog, dissolved in a suitable solvent (e.g., DMSO).
-
Control Inhibitors: A non-selective inhibitor (e.g., Ibuprofen) and a COX-2 selective inhibitor (e.g., Celecoxib).
-
Equipment: 96-well microplate, multichannel pipette, microplate reader capable of measuring absorbance at 590 nm.
Step-by-Step Protocol
Causality Behind Choices: This protocol is designed for high-throughput screening. A 96-well format allows for simultaneous testing of multiple concentrations and controls. Pre-incubation of the enzyme and inhibitor is crucial for compounds that exhibit time-dependent inhibition.[4]
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions (e.g., Cayman Chemical Kit #701050).[6] Dilute enzymes in assay buffer and keep on ice.
-
Plate Setup: Designate wells for 100% initial activity (enzyme + vehicle), background (no enzyme), and inhibitor tests (enzyme + test compound at various concentrations).
-
Enzyme Addition: To the appropriate wells, add:
-
150 µL Assay Buffer
-
10 µL Hemin
-
10 µL of diluted COX-1 or COX-2 enzyme solution.
-
-
Inhibitor Addition:
-
Prepare serial dilutions of your test compound in the solvent (e.g., DMSO).
-
Add 10 µL of the diluted inhibitor or vehicle (for 100% activity wells) to the corresponding wells.
-
-
Pre-incubation: Gently shake the plate and incubate for 10 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the reaction starts.[4]
-
Reaction Initiation:
-
Add 20 µL of the Colorimetric Substrate (TMPD) solution to all wells.
-
Immediately initiate the reaction by adding 20 µL of Arachidonic Acid solution to all wells.
-
-
Incubation: Incubate the plate for exactly two minutes at 25°C.[6] Self-Validation: Precise timing is critical for reproducible results as the reaction is enzymatic and time-dependent.
-
Measurement: Immediately read the absorbance at 590 nm using a microplate reader.
Data Analysis
-
Correct for Background: Subtract the average absorbance of the background wells from all other readings.
-
Calculate Percent Inhibition:
-
% Inhibition = [ (100% Activity AU - Inhibitor AU) / 100% Activity AU ] * 100
-
-
Determine IC₅₀: Plot the percent inhibition as a function of the log of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of inhibitor that causes 50% inhibition of enzyme activity.
Application Protocol 2: Cell-Based Prostaglandin E₂ (PGE₂) Production Assay
While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context. This protocol measures the ability of a test compound to inhibit PGE₂ production in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like RAW 264.7.[8]
Principle of the Assay
LPS stimulation of monocytes or macrophages induces the expression of COX-2, leading to a significant increase in the production and secretion of PGE₂.[8] The amount of PGE₂ released into the cell culture supernatant can be quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[2] The inhibitory effect of the test compound is determined by the reduction in PGE₂ levels compared to stimulated, untreated cells.
Materials and Reagents
-
Cells: Human PBMCs or RAW 264.7 macrophage cell line.
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Stimulant: Lipopolysaccharide (LPS) from E. coli.
-
Test Compound: Prepared as a stock solution in DMSO.
-
PGE₂ ELISA Kit: Commercially available kit (e.g., R&D Systems, Cayman Chemical).[9]
Step-by-Step Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium. Add 180 µL of fresh, serum-free medium containing the desired concentrations of the test compound or vehicle (DMSO). Incubate for 1 hour. Causality Behind Choice: Pre-incubation allows the compound to enter the cells and engage its target before the inflammatory stimulus is applied.
-
Cell Stimulation: Add 20 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL (final volume 200 µL). Do not add LPS to the unstimulated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator. This period is sufficient for robust COX-2 expression and PGE₂ synthesis.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant for PGE₂ analysis. Samples can be stored at -80°C if not analyzed immediately.[10]
-
PGE₂ Quantification: Quantify the PGE₂ concentration in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions precisely.[11][12] This typically involves competition between the PGE₂ in the sample and a fixed amount of HRP-labeled PGE₂ for a limited number of antibody binding sites.
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the absorbance values for each PGE₂ standard against its known concentration.
-
Calculate PGE₂ Concentrations: Use the standard curve to interpolate the concentration of PGE₂ in each of your samples.
-
Determine % Inhibition: Calculate the percentage inhibition of PGE₂ production for each concentration of the test compound relative to the LPS-stimulated vehicle control.
-
IC₅₀ Calculation: Plot the percent inhibition versus the log of the compound concentration and perform a non-linear regression to determine the cellular IC₅₀ value.
Data Presentation and Interpretation
Summarizing quantitative data in a clear, tabular format is essential for comparing the potency and selectivity of different compounds.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Test Compound X | Experimental Value | Experimental Value | Calculated Value |
| Diflunisal | ~10 | ~20 | ~0.5 |
| Ibuprofen | 12 | 80 | 0.15[8] |
| Diclofenac | 0.076 | 0.026 | 2.9[8] |
| Celecoxib | 82 | 6.8 | 12[8] |
Note: IC₅₀ values can vary depending on assay conditions. The values presented are for comparative purposes.
Interpretation:
-
Potency: Lower IC₅₀ values indicate higher potency.
-
Selectivity: The Selectivity Index (SI) is a crucial parameter.
-
SI < 1: Indicates selectivity for COX-1.
-
SI ≈ 1: Indicates a non-selective inhibitor.
-
SI > 1: Indicates selectivity for COX-2. A higher ratio signifies greater COX-2 selectivity.[13]
-
For drug development, a high COX-2 selectivity is often desirable to minimize the gastrointestinal side effects associated with the inhibition of COX-1's protective functions.[14]
References
- What is the mechanism of Diflunisal? (2024-07-17).
- Pacifici, G. M. (2016). Clinical Pharmacology of Diflunisal. International Journal of Medical and Pharmaceutical Case Reports.
- Exploring Diflunisal's Revolutionary R&D Successes and its Mechanism of Action on Drug Target. (2023-10-04).
-
Diflunisal. Wikipedia. [Link]
-
Diflunisal. PubChem, National Institutes of Health. [Link]
-
Diflunisal. LiverTox - NCBI Bookshelf, National Institutes of Health. [Link]
- O'Neill, G. P., et al. (1994). Expression of human prostaglandin G/H synthase-1 and -2 in insect cells: differential inhibition by non-steroidal anti-inflammatory drugs.
-
An ELISA method to measure inhibition of the COX enzymes. (2007). Nature Protocols. [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2012). Analytical Biochemistry. [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2012). Current Protocols in Pharmacology. [Link]
-
Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. (2001). Journal of Pharmacy and Pharmacology. [Link]
-
Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. (2012). The American Journal of Managed Care. [Link]
-
New insights into the use of currently available non-steroidal anti-inflammatory drugs. (2015). Journal of Pain Research. [Link]
-
Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. (1998). Proceedings of the National Academy of Sciences. [Link]
-
COX (ovine) Colorimetric Inhibitor Screening Assay Kit. Creative BioMart. [Link]
Sources
- 1. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. COX (ovine) Colorimetric Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 8. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. New insights into the use of currently available non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic Acid in Medicinal Chemistry
Introduction: The Biphenyl Acetic Acid Scaffold and the Strategic Role of Fluorine in Drug Design
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] A prominent class of biphenyl-containing drugs is the non-steroidal anti-inflammatory drugs (NSAIDs), which primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[4][5] The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacokinetic and physicochemical properties.[6][7][8] Fluorine's high electronegativity and relatively small size can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability.[6][9][10]
This guide focuses on 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid , a fluorinated biphenyl acetic acid derivative. While direct literature on this specific molecule is limited, its structural similarity to established NSAIDs, such as diflunisal, suggests its potential as a valuable scaffold in drug discovery, particularly in the development of novel anti-inflammatory agents.[1][4][5] The protocols and applications detailed herein are based on established methodologies for analogous compounds and are intended to provide a robust framework for researchers initiating studies on this molecule.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental to its application in medicinal chemistry. Below is a summary of the predicted and known properties of this compound and a comparison with the well-characterized NSAID, diflunisal.
| Property | This compound | Diflunisal |
| IUPAC Name | 2-(3',5'-Difluorobiphenyl-2-yl)acetic acid | 5-(2,4-Difluorophenyl)salicylic acid |
| Molecular Formula | C₁₄H₁₀F₂O₂ | C₁₃H₈F₂O₃ |
| Molecular Weight | 248.23 g/mol | 250.20 g/mol |
| Structure | ||
| Predicted LogP | ~3.8 | ~4.5 |
| Predicted pKa | ~4.2 | ~3.4 (carboxylic acid) |
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds, making it an ideal choice for the preparation of this compound.[3][11][12][13] This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide.
Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.
Detailed Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for the specific substrates.
Materials:
-
2-Bromophenylacetic acid
-
3,5-Difluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware for purification
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-bromophenylacetic acid (1.0 eq), 3,5-difluorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid. Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography to yield the desired this compound.
Biological Evaluation: Anti-Inflammatory Activity
Given the structural similarities to known NSAIDs, a primary application of this compound in medicinal chemistry would be the investigation of its anti-inflammatory properties. The key molecular targets for NSAIDs are the cyclooxygenase (COX) enzymes, COX-1 and COX-2.
In Vitro Protocol: COX-1/COX-2 Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory activity of the test compound against COX-1 and COX-2.[2][14][15][16][17]
Caption: Workflow for the in vitro COX-1/COX-2 inhibition assay.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe)
-
Test compound (this compound) dissolved in DMSO
-
Reference inhibitors (e.g., indomethacin, celecoxib)
-
96-well microplate
-
Plate reader capable of measuring absorbance at ~590 nm
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create serial dilutions of the test compound and reference inhibitors in DMSO.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Include wells for 100% initial activity (enzyme, no inhibitor) and background (no enzyme).
-
Inhibitor Addition: Add the various concentrations of the test compound, reference inhibitors, or vehicle (DMSO) to the wells.
-
Inhibitor Incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.
-
Detection: Add TMPD and measure the absorbance at 590 nm using a plate reader. The color change is proportional to the peroxidase activity of COX.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vivo Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of NSAIDs.[18][19][20][21][22]
Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compound (this compound) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., indomethacin, 10 mg/kg)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (e.g., vehicle control, reference drug, and different doses of the test compound). Administer the test compound or reference drug orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes post-drug administration), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Structure-Activity Relationship (SAR) Insights
Based on the extensive research on diflunisal and other fluorinated NSAIDs, some SAR insights can be inferred for this compound:[1][23][24][25][26]
-
Biphenyl Core: The biphenyl scaffold is crucial for fitting into the active site of COX enzymes.
-
Acetic Acid Moiety: The carboxylic acid group is essential for interacting with key amino acid residues (e.g., Arginine) in the COX active site.
-
Difluoro Substitution: The 3',5'-difluoro substitution on one of the phenyl rings is expected to increase lipophilicity, potentially enhancing cell membrane permeability and oral bioavailability.[6][8][9][10] The electron-withdrawing nature of fluorine can also influence the pKa of the carboxylic acid and the overall electronic properties of the molecule, which may affect its binding affinity and selectivity for COX-1 versus COX-2.
Conclusion
While this compound is not as extensively studied as some of its analogs, its chemical structure strongly suggests its potential as a valuable building block in medicinal chemistry, particularly for the development of novel anti-inflammatory agents. The protocols provided in this guide, based on well-established methodologies for similar compounds, offer a solid foundation for researchers to synthesize and evaluate the biological activity of this promising molecule. Further investigation into its COX inhibition profile, selectivity, and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
-
Adamski-Werner, S. L., Palaninathan, S. K., Sacchettini, J. C., & Kelly, J. W. (2004). Diflunisal Analogues Stabilize the Native State of Transthyretin. Potent Inhibition of Amyloidogenesis. Journal of Medicinal Chemistry, 47(2), 355–374. [Link]
-
Çevik, U. A., Osmaniye, D., Levent, S., Çavuşoğlu, B. K., Sağlık, B. N., Osman, A., & Atlı, Ö. (2018). Synthesis, Molecular Docking and Anticancer Activity of Diflunisal Derivatives as Cyclooxygenase Enzyme Inhibitors. Molecules, 23(12), 3173. [Link]
-
Hannah, J., Ruyle, W. V., Jones, H., Matzuk, A. R., Holtz, W. J., Witzel, B. E., ... & Lotti, V. J. (1978). Chemical and Pharmacological Properties of Diflunisal. British Journal of Clinical Pharmacology, 4(Suppl 1), 7S–13S. [Link]
-
Jain, C., & Kumar, V. (2013). Roles of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry, 13(12), 1436–1457. [Link]
-
Krasteva, S., Nikolova, I., Danchev, N., & Savov, I. (2017). Rat paw oedema modeling and NSAIDs: Timing of effects. Folia Medica, 59(4), 436–442. [Link]
-
de Oliveira, C. F., de Medeiros, A. C. D., da Silva, A. C. A., do Nascimento, A. S., de Oliveira, A. P., de Souza, L. B. F. C., ... & da Silva, T. G. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). International Journal of Molecular Sciences, 23(8), 4305. [Link]
-
Rouzer, C. A., & Marnett, L. J. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology, Chapter 2, Unit 2.3. [Link]
-
Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 225, 115–121. [Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790–801. [Link]
-
Oishi, T., Ogawa, Y., & Hirama, M. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega, 2(11), 7791–7797. [Link]
-
Palaninathan, S. K., Sacchettini, J. C., & Kelly, J. W. (2004). Diflunisal Analogues Stabilize the Native State of Transthyretin. Potent Inhibition of Amyloidogenesis. Journal of Medicinal Chemistry, 47(2), 355–374. [Link]
-
Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy and Pharmacology, 7(2b), 207. [Link]
-
Riendeau, D., Percival, M. D., Brideau, C., Charleson, S., Dubé, D., Ethier, D., ... & Gordon, R. (1997). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. Journal of Pharmacology and Experimental Therapeutics, 281(1), 434–442. [Link]
-
ResearchGate. (n.d.). In vitro COX-1 and COX-2 enzyme inhibition assays of the synthesized compounds. ResearchGate. [Link]
-
Singh, A. K., Sharma, S., Dudhe, R., & Kumar, N. (2012). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. International Journal of Inflammation, 2012, 727026. [Link]
-
Al-Sultani, A. H. H. (2010). Design and Synthesis of New Non-Steroidal Anti-inflammatory Agents with Expected Selectivity toward Cyclooxygenase-2 Inhibition. Iraqi Journal of Pharmaceutical Sciences, 19(1), 6–13. [Link]
-
El-Sayed, M. A. A., Al-Ghorab, A. H., El-Hawash, S. A. M., El-Gendy, M. A., & Al-Tamimi, A. M. S. (2024). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 29(1), 111. [Link]
-
Obinu, A., Salis, A., Angius, R., Moni, L., Cadoni, E., Demurtas, M., ... & Berni, R. (2019). Structure-activity relationships of flurbiprofen analogues as stabilizers of the amyloidogenic protein transthyretin. Journal of Structural Biology, 208(2), 165–173. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Tactical Applications of Fluorine in Drug Design and Development. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Liu, A. (2020). Diflunisal Derivatives as Modulators of ACMS Decarboxylase Targeting the Tryptophan–Kynurenine Pathway. UTSA Today. [Link]
-
Gupta, A. (2019). Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]
-
ResearchGate. (n.d.). Structures and Biological Activities of FDA-approved Fluorinated Drugs. ResearchGate. [Link]
-
D'Souza, D. M., & Müller, T. J. J. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Synthesis, 2010(22), 3787–3811. [Link]
-
IJpeij, E. G., Beijer, F. H., Arts, H. J., Newton, C., de Vries, J. G., & Gruter, G. J. M. (2002). A Suzuki Coupling Based Route to 2,2′-Bis(2-indenyl)biphenyl Derivatives. The Journal of Organic Chemistry, 67(1), 169–176. [Link]
-
Shen, T. Y. (1976). Discovery of diflunisal. Agents and Actions, 6(1-2), 167–170. [Link]
-
Solution Pharmacy. (2023, June 16). Class (74) Structure Activity relationship (SAR) of NSAIDs | Medicinal Chemistry 01 | B.Pharmacy [Video]. YouTube. [Link]
-
Muhi-eldeen, Z., Al-Rawi, J., Al-Jaber, N., & Al-Obaydi, T. (2008). Synthesis and anti-inflammatory activities of novel salicylic acid and diflunisal amide derivatives. ResearchGate. [Link]
-
Al-Obaydi, T. S., & Al-Janabi, F. J. (2008). Synthesis and preliminary pharmacological evaluation of aminobenzensulfonamides derivatives of diflunisal as a anti-inflammatory agents. Iraqi Journal of Pharmaceutical Sciences, 17(2), 43–50. [Link]
-
Smirnovas, V., Matulis, D., & Zubrienė, A. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, 30(58), e202402330. [Link]
-
van der Veen, S., Richards, M. R., & Holscher, C. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. ACS Chemical Biology, 16(6), 1017–1024. [Link]
-
Iraqi Journal of Pharmaceutical Sciences. (2017). Design and Synthesis of New Non-Steroidal Anti-inflammatory Agents with Expected Selectivity toward Cyclooxygenase-2 Inhibition. Iraqi Journal of Pharmaceutical Sciences, 19(1). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. researchgate.net [researchgate.net]
- 9. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. gala.gre.ac.uk [gala.gre.ac.uk]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Diflunisal analogues stabilize the native state of transthyretin. Potent inhibition of amyloidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Structure-activity relationships of flurbiprofen analogues as stabilizers of the amyloidogenic protein transthyretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid in Drug Discovery
Introduction: A Focused Approach to Inflammation and Oncology
The landscape of drug discovery is continually evolving, seeking targets that offer high efficacy with minimal side effects. Within the inflammatory and oncologic arenas, the prostaglandin E2 (PGE2) pathway has emerged as a critical nexus of pathology.[1][2] PGE2, a potent lipid mediator, is implicated in a wide array of physiological and pathological processes, including inflammation, pain, fever, and the progression of various cancers.[3][4][5] Its synthesis is a multi-step enzymatic cascade, with the final, rate-limiting step for inducible PGE2 production being catalyzed by microsomal prostaglandin E2 synthase-1 (mPGES-1).[6][7]
The strategic advantage of targeting mPGES-1 lies in its specificity. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) which broadly inhibit cyclooxygenase (COX) enzymes, a selective mPGES-1 inhibitor would only curtail the production of PGE2, leaving other homeostatic prostaglandins unaffected.[6][7] This targeted approach holds the promise of potent anti-inflammatory and anti-cancer activity while mitigating the gastrointestinal and cardiovascular risks associated with NSAIDs.[8][9]
2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid belongs to a class of biphenyl acetic acid derivatives that have shown potential as inhibitors of mPGES-1. This document serves as a comprehensive guide for researchers and drug development professionals on the potential applications and investigational protocols for this compound. We will delve into the scientific rationale for its investigation, provide detailed experimental methodologies for its characterization, and offer insights into the interpretation of potential findings.
The Prostaglandin E2 Synthesis Pathway: The Rationale for Targeting mPGES-1
The synthesis of PGE2 begins with the release of arachidonic acid (AA) from the cell membrane by phospholipase A2. AA is then converted to the unstable intermediate prostaglandin H2 (PGH2) by COX-1 or COX-2. Finally, mPGES-1 isomerizes PGH2 to PGE2.[6] Under inflammatory conditions, the expression of both COX-2 and mPGES-1 is significantly upregulated, leading to a surge in PGE2 production.[10] This elevated PGE2 then acts on its G-protein coupled receptors (EP1-4) to mediate downstream effects such as vasodilation, increased vascular permeability, and modulation of immune responses.[2][9] In the context of cancer, PGE2 can promote cell proliferation, angiogenesis, invasion, and suppress anti-tumor immunity.[3][4][5]
The following diagram illustrates the central role of mPGES-1 in the inflammatory cascade.
Figure 2: Workflow for the Cell-Based PGE2 Production Assay.
Protocol 3: Selectivity Profiling - COX-1/COX-2 Inhibition Assays
To confirm that this compound is a selective mPGES-1 inhibitor, it is crucial to assess its activity against the upstream COX enzymes.
Principle: The inhibitory activity of the test compound on COX-1 and COX-2 is measured using commercially available colorimetric or fluorometric assay kits. These kits typically measure the peroxidase activity of the COX enzymes.
Procedure: Follow the manufacturer's instructions for the selected COX inhibitor screening assay kit. In brief:
-
Incubate purified ovine or human COX-1 or COX-2 with the test compound at various concentrations.
-
Add arachidonic acid to initiate the reaction.
-
Measure the enzyme activity by monitoring the absorbance or fluorescence of a probe that reacts with the peroxidase-generated product.
-
Calculate the percent inhibition and determine the IC50 values for both COX-1 and COX-2.
Expected Outcome for a Selective mPGES-1 Inhibitor: A desirable profile for a selective mPGES-1 inhibitor would be a potent IC50 value against mPGES-1 and significantly higher (ideally >100-fold) IC50 values for COX-1 and COX-2.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of a novel class of anti-inflammatory and anti-cancer agents. Its structural features suggest a potential mechanism of action through the selective inhibition of mPGES-1. The protocols detailed in this application note provide a robust framework for the initial characterization of this compound. Successful demonstration of potent and selective mPGES-1 inhibition in these assays would warrant further investigation, including pharmacokinetic profiling, in vivo efficacy studies in animal models of inflammation and cancer, and comprehensive safety and toxicology assessments. The ultimate goal is the development of a therapeutic agent that can effectively modulate the PGE2 pathway with an improved safety profile over existing treatments.
References
- Samuelsson, B., Morgenstern, R., & Jakobsson, P. J. (2007). Microsomal prostaglandin E synthase-1: a novel therapeutic target. Pharmacological reviews, 59(3), 207–224.
- Koeberle, A., & Werz, O. (2014). Multi-target approach for natural products in inflammation. Drug discovery today, 19(12), 1871–1882.
- Wang, D., & Dubois, R. N. (2010). Eicosanoids and cancer.
- Fattahi, M. J., & Mirshafiey, A. (2012). mPGES-1 as a novel target for cancer prevention and therapy. International immunopharmacology, 12(3), 473–477.
- Bruno, A., Tacconelli, S., & Patrignani, P. (2013). Variability in the response to non-steroidal anti-inflammatory drugs: mechanisms and perspectives. Basic & clinical pharmacology & toxicology, 112(1), 4–11.
- Murakami, M., Nakatani, Y., Tanioka, T., & Kudo, I. (2003). Prostaglandin E synthase.
- Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000.
- Greenhough, A., Smartt, H. J., & Moore, A. E. (2009). The COX-2/PGE2 pathway: a key player in the hallmarks of cancer. Biochemical Society transactions, 37(Pt 5), 979–983.
- Jakobsson, P. J., Thoren, S., Morgenstern, R., & Samuelsson, B. (1999). Identification of human prostaglandin E synthase: a microsomal, glutathione-dependent, inducible enzyme, constituting a potential novel drug target.
- Sugimoto, Y., & Narumiya, S. (2007). Prostaglandin E receptors. The Journal of biological chemistry, 282(16), 11613–11617.
- Markovič, T., Jakopin, Ž., Dolenc, M. S., & Mlinarič-Raščan, I. (2017). Structural features of inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1). Molecules (Basel, Switzerland), 22(6), 991.
- Nakanishi, M., & Rosenberg, D. W. (2013). Multifaceted roles of prostaglandin E2 in inflammation and cancer.
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
Sources
- 1. Multifaceted roles of PGE2 in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of prostaglandin E2 in the progression of gastrointestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Prostaglandin E2 and cancer | Encyclopedia MDPI [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Microsomal prostaglandin E2 synthase-1 and its inhibitors: Molecular mechanisms and therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
Topic: High-Purity Purification of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic Acid for Pharmaceutical Research and Development
An Application Note from the Senior Scientist's Desk
Author's Foreword
In the landscape of pharmaceutical development, the journey from crude synthesis to a highly pure active pharmaceutical ingredient (API) is both critical and challenging. The purity of a compound like 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid, a non-steroidal anti-inflammatory drug (NSAID) analogue, directly impacts its safety, efficacy, and stability. This guide is crafted from a senior application scientist's perspective, moving beyond mere procedural lists to explain the underlying chemical principles that govern each purification step. We will explore a multi-tiered strategy, from initial work-up to final chromatographic polishing, providing not just the 'how' but the critical 'why' behind each methodological choice. This document is intended for researchers, medicinal chemists, and process development scientists who require a robust, adaptable, and scientifically-grounded approach to achieving exceptional purity for this class of molecules.
Physicochemical Profile and Purification Rationale
Understanding the inherent properties of this compound is the cornerstone of developing an effective purification strategy. As a derivative of biphenyl carboxylic acid, its behavior is dictated by the interplay of its acidic functional group and its lipophilic, aromatic backbone.[1]
| Property | Value / Description | Implication for Purification |
| Molecular Structure | C₁₄H₁₀F₂O₂ | The biphenyl core provides a rigid, non-polar structure, while the two fluorine atoms increase lipophilicity and alter electronic properties. |
| Molecular Weight | 248.23 g/mol | Standard for a small molecule API; suitable for common purification techniques. |
| Acidity (pKa) | Estimated ~4.0 | The carboxylic acid group is the key handle for purification. It allows for selective extraction into an aqueous base and subsequent precipitation by acidification.[2] |
| Solubility | Poor in water; Soluble in organic solvents (e.g., Methanol, Ethyl Acetate, Dichloromethane, THF). | Dictates the choice of solvents for extraction, crystallization, and chromatography. Poor water solubility is leveraged during precipitation. |
| Physical Form | Expected to be a crystalline solid at room temperature. | Makes recrystallization a primary and highly effective method for bulk purification and impurity removal. |
The purification strategy is thus built on two pillars:
-
Acid-Base Chemistry: The carboxylic acid allows for a highly selective liquid-liquid extraction to remove neutral or basic impurities.[2]
-
Differential Solubility: The compound's crystallinity and solubility profile in various organic solvents are exploited for purification via recrystallization and chromatography.
Multi-Step Purification Workflow: A Strategic Overview
A single purification technique is rarely sufficient to achieve the >99.5% purity required for pharmaceutical applications. A more robust, multi-step approach is recommended, where each step targets different types of impurities.
Caption: Overall purification workflow for this compound.
Protocol 1: Extractive Work-up for Crude Purification
Principle: This protocol leverages the acidic nature of the target compound to separate it from non-acidic materials in the crude reaction mixture. The carboxylic acid is deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral organic impurities remain in the organic phase and are washed away. The pure acid is then regenerated and precipitated by re-acidification.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM). A volume of 10-20 mL per gram of crude material is a good starting point.
-
Aqueous Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Scientist's Note: A weak base like NaHCO₃ is preferred over strong bases (e.g., NaOH) to prevent the hydrolysis of any ester by-products and to minimize the extraction of weakly acidic impurities.
-
-
Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure. Allow the layers to separate completely. The aqueous layer now contains the sodium salt of the target compound.
-
Organic Wash: Drain the lower aqueous layer into a clean flask. Wash the remaining organic layer twice more with fresh portions of saturated NaHCO₃ solution to ensure complete extraction. Combine all aqueous extracts.
-
Back-Wash: Wash the combined aqueous extracts with a fresh portion of the organic solvent (e.g., ethyl acetate) to remove any entrained neutral impurities. Discard this organic wash.
-
Acidification & Precipitation: Cool the aqueous solution in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 2. The target compound will precipitate as a solid.
-
Causality Check: The pH should be at least two units below the compound's pKa to ensure complete protonation and precipitation.[2]
-
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of a cold, non-polar solvent like hexanes or petroleum ether to aid in drying.
-
Drying: Dry the purified solid under vacuum to a constant weight. This material is typically 85-95% pure and serves as the input for recrystallization.
Protocol 2: Recrystallization for Bulk Purification
Principle: Recrystallization purifies solid compounds based on their differential solubility in a hot versus a cold solvent. An ideal solvent will dissolve the compound completely when hot but only sparingly when cold. Impurities should either be insoluble in the hot solvent (and can be filtered out) or remain soluble in the cold solvent (and are removed with the mother liquor). For biphenyl carboxylic acids, solvent mixtures like aqueous ethanol or toluene/petroleum ether are often effective.[3]
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, test the solubility of ~20-30 mg of the crude solid in various solvents (e.g., ethanol, isopropanol, acetone, toluene, ethyl acetate) and solvent systems (e.g., ethanol/water, toluene/heptane). The goal is to find a system where the compound is soluble when hot but precipitates upon cooling. A mixture of ethanol and water is a common and effective choice for compounds of this type.[3]
-
Dissolution: Place the crude solid from Protocol 1 into an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating the mixture to a gentle boil with stirring (using a hot plate). Add just enough solvent to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Induce Crystallization: If using a co-solvent system, add the anti-solvent (e.g., water) dropwise to the hot solution until it just begins to turn cloudy (the saturation point). Add a drop or two of the primary solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture.
-
Drying: Dry the crystals under vacuum. The resulting material should have a purity of ~98-99.5%.
Protocol 3: Chromatographic Polishing for High Purity (>99.5%)
For applications requiring the highest level of purity, a final chromatographic step is necessary to remove trace impurities that may have co-crystallized with the product. As an NSAID-type molecule, reversed-phase chromatography is highly effective.[4][5]
Preparative Reversed-Phase HPLC
Principle: This technique separates compounds based on their hydrophobic interactions with a non-polar stationary phase (e.g., C18 silica). A polar mobile phase is used, and compounds are eluted based on their polarity; more polar compounds elute first. By using a gradient of increasing organic solvent, non-polar compounds like the target molecule can be effectively eluted and separated from closely related impurities.
Step-by-Step Methodology:
-
Column and Mobile Phase:
-
Stationary Phase: C18-bonded silica column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Scientist's Note: The acidic modifier (formic acid) is critical. It suppresses the ionization of the carboxylic acid, leading to better retention, sharper peaks, and improved reproducibility.[5]
-
-
Sample Preparation: Dissolve the crystallized material in a minimal amount of a strong solvent like methanol or the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Method Parameters (Example):
-
Flow Rate: Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column).
-
Gradient: Start with a composition rich in Mobile Phase A (e.g., 60% A, 40% B) and linearly increase the concentration of Mobile Phase B over 20-30 minutes.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
-
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Product Isolation: The remaining aqueous solution can be freeze-dried (lyophilized) or extracted with a volatile organic solvent (like ethyl acetate), dried over sodium sulfate, filtered, and concentrated to yield the final, highly pure product.
Flash Column Chromatography
Principle: A lower-cost, higher-capacity alternative to preparative HPLC, suitable for purities up to ~99%. This technique typically uses a polar stationary phase (silica gel) and a non-polar mobile phase.
Step-by-Step Methodology:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (hexanes or petroleum ether) and a more polar solvent (ethyl acetate). A typical starting point for acidic compounds is a gradient from 5% to 30% ethyl acetate in hexanes, often with 0.5-1% acetic acid added to the eluent to improve peak shape.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the compound in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Run the column under positive pressure, collecting fractions and monitoring their composition by thin-layer chromatography (TLC).
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified product.
References
- Thermo Fisher Scientific. (n.d.). Analysis of Non-Steroidal Anti-Inflammatory Drugs Using a Highly Pure, High Surface Area C18 HPLC Column.
-
Jagota, N. K., & Stewart, J. T. (1992). Separation of non-steroidal anti-inflammatory agents using supercritical fluid chromatography. Journal of Chromatography A, 604(2), 255-260. Retrieved from [Link]
- Hajdú, Z. (2012). Chromatography of Non-Steroidal Anti-Inflammatory Drugs: New Achievements. Walsh Medical Media.
-
National Center for Biotechnology Information. (n.d.). 2-(2-Fluoro-(1,1'-biphenyl)-4-yl)acetic acid. PubChem. Retrieved from [Link]
-
Padrela, L., et al. (2015). Tailoring Co-crystal and Salt Formation and Controlling the Crystal Habit of Diflunisal. ResearchGate. Retrieved from [Link]
-
López-Mejías, V., et al. (2013). Pharmaceutical Cocrystals of Diflunisal with Nicotinamide or Isonicotinamide. ResearchGate. Retrieved from [Link]
-
Dudek, M. K., & Vasileiadis, S. (2014). Pharmaceutical Cocrystals of Diflunisal and Diclofenac with Theophylline. ResearchGate. Retrieved from [Link]
-
Dudek, M. K., & Vasileiadis, S. (2014). Molecular structures of diflunisal, diclofenac acid, and theophylline. ResearchGate. Retrieved from [Link]
- Putra, O. D., et al. (2022). Challenges and Progress in Nonsteroidal Anti-Inflammatory Drugs Co-Crystal Development. Pharmaceutics.
-
Reddit User Discussion. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. r/chemhelp. Retrieved from [Link]
- Google Patents. (1998). Production of biphenyl carboxylic acid compounds.
-
Siddiqui, M. R., et al. (2010). Chromatogram of non-steroidal anti-inflammatory drugs in the presence.... ResearchGate. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from [Link]
- Google Patents. (2009). Industrial preparation method of 2,3-difluorophenyl acetic acid.
Sources
Application Notes and Protocols for 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid is a fluorinated derivative of biphenyl acetic acid. Biphenyl acetic acid and its analogues are recognized for their therapeutic potential, often investigated as non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the essential procedures for the safe handling, storage, and preparation of solutions of this compound to ensure the integrity of the compound and the safety of laboratory personnel.
Due to the limited availability of specific safety and stability data for this particular compound, the following protocols are based on established best practices for handling structurally related compounds, such as other biphenyl derivatives, fluorinated organic molecules, and solid organic acids.[1][2] A thorough risk assessment should be conducted before commencing any work with this compound.
Hazard Identification and Safety Precautions
Potential Hazards:
-
Corrosive: Solid dust and solutions may cause irritation or burns to the skin, eyes, and respiratory tract.[2][4]
-
Toxicological Properties: The toxicological properties have not been fully investigated. As with any novel compound, it should be handled as potentially hazardous.
-
Inhalation Hazard: Dust from the solid compound can be harmful if inhaled.[2][4]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure.[1][4][5][6]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of solutions and airborne dust particles.[4][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. | Prevents direct skin contact with the solid or its solutions.[1][4][5] |
| Body Protection | A flame-resistant laboratory coat. A chemical-resistant apron is advised when handling larger quantities or solutions.[1][4] | Protects skin and clothing from spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if engineering controls cannot maintain exposure below acceptable limits, or when handling large quantities of the solid. | Prevents inhalation of harmful dust particles.[4] |
Storage and Stability
Proper storage is critical to maintain the chemical integrity and purity of this compound.
Recommended Storage Conditions
| Parameter | Recommendation | Justification |
| Temperature | Store in a cool, dry place. Long-term storage at 2-8°C is recommended. | Minimizes degradation from heat and moisture. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against potential oxidation and reaction with atmospheric moisture. |
| Container | A tightly sealed, opaque container (e.g., amber glass vial). | Prevents degradation from light and air exposure.[8] |
| Location | Store in a designated, well-ventilated cabinet for corrosive and organic compounds.[9][10][11] | Segregates from incompatible materials and ensures proper ventilation. |
Incompatible Materials
To prevent hazardous reactions, store this compound away from:
-
Strong Bases: Can cause a vigorous acid-base reaction.
-
Strong Oxidizing Agents: May lead to unpredictable and potentially explosive reactions.[9]
-
Reactive Metals (e.g., sodium, potassium): Can react with the acidic proton.[12]
Experimental Protocols
Workflow for Handling and Storage
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
Caption: Workflow for handling and storage.
Protocol for Preparing a Stock Solution
Stock solutions are essential for accurate and repeatable experiments.[13] Given the biphenyl structure, solubility is expected in common organic solvents.[14][15]
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Calibrated analytical balance
-
Volumetric flask (Class A)
-
Spatula
-
Appropriate PPE
Procedure:
-
Preparation: Don all required PPE as outlined in section 1.1.[16] Perform all manipulations within a certified chemical fume hood or a ventilated balance enclosure.[2][7]
-
Weighing: Accurately weigh the desired mass of this compound using a calibrated analytical balance.
-
Transfer: Carefully transfer the weighed solid into an appropriately sized volumetric flask.
-
Dissolution: Add a small volume of the chosen solvent (e.g., DMSO) to the flask to dissolve the solid. Gentle swirling or vortexing may be required.
-
Dilution: Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.[17]
-
Mixing: Cap the flask and invert it several times to ensure a homogenous solution.
-
Storage of Stock Solution: Transfer the stock solution to a clean, labeled, and tightly sealed amber vial for storage. For short-term storage, 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or below can prolong stability.[8]
-
Labeling: The storage vial should be clearly labeled with the compound name, concentration, solvent, preparation date, and the preparer's initials.[8]
Decision Matrix for Storage Conditions
The following diagram provides a decision-making framework for selecting the appropriate storage conditions.
Caption: Decision matrix for storage.
References
-
OSHA Training School. (2024). Corrosive Safety: Protecting Workers from Harmful Substances. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Corrosive Materials. [Link]
-
Stanford University Environmental Health & Safety. (2024). General Use SOP - Corrosive Materials. [Link]
-
Canada Safety Training. (n.d.). Examples of PPE for Dangerous Goods Classes. [Link]
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. [Link]
-
University of Waterloo. (2023). Chemical Storage Fact Sheet. [Link]
-
Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions?. [Link]
-
Rice University. (n.d.). Solutions and dilutions: working with stock solutions. [Link]
-
University of California, Santa Cruz Environmental Health and Safety. (n.d.). Chemical Storage Guidelines. [Link]
-
University of California, Berkeley College of Chemistry. (n.d.). Chemical Storage Guidelines. [Link]
-
University of Nebraska Medical Center. (n.d.). Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. [Link]
-
Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. [Link]
-
USDA Agricultural Research Service. (2016). Chemical Storage. [Link]
-
University of Virginia Environmental Health & Safety. (n.d.). Segregation and Storage of Chemicals According to Hazard Class. [Link]
-
ResearchGate. (2025). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. [Link]
-
ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]
-
ACS Publications. (2025). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. [Link]
-
PubMed. (1985). Solvent effects on chemical processes. V: Hydrophobic and solvation effects on the solubilities of substituted biphenyls in methanol/water mixtures. [Link]
-
HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
-
ResearchGate. (n.d.). Stability of derivatives in organic solvents. (A) ethanol; (B) methanol; (C) n-propanol. [Link]
-
University of Johannesburg. (n.d.). Volatile Organic Compounds – Biphenyl Thermodynamic Interactions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. oshatrainingschool.com [oshatrainingschool.com]
- 5. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. phytotechlab.com [phytotechlab.com]
- 9. uwaterloo.ca [uwaterloo.ca]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. wcu.edu [wcu.edu]
- 12. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 16. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Safe Handling of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid is a biphenyl acetic acid derivative. The biphenyl scaffold is a common structural motif in medicinal chemistry and drug discovery, with derivatives exhibiting a wide range of biological activities.[1] The presence of the carboxylic acid functional group and fluorine atoms can significantly influence the compound's physicochemical properties, reactivity, and toxicological profile.
Given the limited publicly available, in-depth toxicological data for this specific compound, these application notes are formulated based on the available safety data, the known hazards of structurally related compounds such as other biphenyl derivatives and aromatic carboxylic acids, and established best practices in laboratory safety. These protocols are intended to provide a robust framework for minimizing risk during the handling and use of this compound.
Hazard Identification and Risk Assessment
A thorough risk assessment must be conducted before commencing any work with this compound. The primary known hazards associated with this compound are summarized below.
GHS Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning[2]
Based on the structure and available data for similar compounds, researchers should also consider the potential for:
-
Chronic effects: Prolonged or repeated exposure to biphenyl compounds may have adverse effects on the liver and kidneys.[3][4]
-
Environmental hazards: While specific data is lacking, related compounds can be harmful to aquatic life with long-lasting effects.[5]
Critical Safety Information Summary
| Hazard Classification | Description | Recommended Precautions |
| Acute Oral Toxicity | Harmful if swallowed.[2] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. If swallowed, seek immediate medical attention.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | Wear appropriate chemical-resistant gloves and a lab coat. Avoid contact with skin. In case of contact, wash affected area with plenty of water. |
| Eye Damage/Irritation | Causes serious eye irritation.[2] | Wear safety glasses with side shields or chemical goggles. If in eyes, rinse cautiously with water for several minutes.[2] |
| Respiratory Irritation | May cause respiratory irritation.[2] | Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. |
Protocols for Safe Handling and Storage
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound.
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn in situations with a higher risk of splashing, such as when handling larger quantities or during reactions that may become vigorous.
-
Skin and Body Protection: A flame-retardant lab coat must be worn and kept fully buttoned. For handling larger quantities or when there is a significant risk of skin contact, a chemical-resistant apron over the lab coat is recommended.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if they become contaminated.
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to minimize the risk of inhalation.[5]
Engineering Controls
-
Chemical Fume Hood: A properly functioning chemical fume hood is the primary engineering control to be used for all procedures involving this compound.
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Storage and Incompatibility
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.
-
Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[6]
-
Incompatibilities: As a carboxylic acid, it should be stored separately from bases and strong oxidizing agents.[7]
Experimental Protocols
Protocol 1: Weighing and Preparing Solutions
-
Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood is on and functioning correctly.
-
Weighing:
-
Perform all weighing operations within the chemical fume hood.
-
Use a tared weigh boat or glass vial to contain the solid compound.
-
Handle the solid with a clean spatula. Avoid creating dust.
-
-
Solution Preparation:
-
Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
If sonication or heating is required to dissolve the compound, ensure the container is appropriately sealed or equipped with a condenser to prevent the release of vapors.
-
Protocol 2: Reaction Quenching and Work-up
-
Quenching: If the reaction mixture contains this compound, quench the reaction by slowly adding the quenching agent (e.g., water or a mild basic solution) while the reaction vessel is in an ice bath to control any exothermic processes.
-
Extraction: Perform all liquid-liquid extractions in the chemical fume hood. Use a properly supported separatory funnel and vent it frequently by pointing the stopcock away from yourself and others into the back of the fume hood.
-
Solvent Removal: Remove solvents using a rotary evaporator. Ensure the vacuum pump is trapped to prevent the release of volatile compounds into the laboratory atmosphere.
Emergency Procedures
Spill Response
In the event of a spill, the immediate priority is to ensure the safety of all personnel.
Caption: Workflow for handling a chemical spill.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Put on two pairs of nitrile gloves, chemical safety goggles, a face shield, and a lab coat.
-
Containment: For a solid spill, carefully sweep it up and place it in a sealed container. For a liquid spill, cover it with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).
-
Neutralization: For this acidic compound, cautiously neutralize the spill area with a weak base such as sodium bicarbonate after initial absorption.[8]
-
Cleanup: Collect the absorbed and neutralized material using a scoop or dustpan and place it into a heavy-duty plastic bag or a sealed container for hazardous waste.[9]
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Label the waste container appropriately and dispose of it according to your institution's hazardous waste procedures.
-
Report: Report the spill to your supervisor and the Environmental Health and Safety (EHS) office.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]
-
Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[10]
-
Eye Contact: If the compound gets into the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[10]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10]
Conclusion
Working with this compound requires a proactive and informed approach to safety. By understanding the potential hazards, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can handle this compound with a high degree of safety. Adherence to these protocols is essential for protecting individual researchers and the laboratory environment.
References
-
Carl ROTH. (2025). Safety Data Sheet: Acetic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Fluoro-(1,1'-biphenyl)-4-yl)acetic acid. Retrieved from [Link]
-
Poirier, M. C. (2016). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. PMC. Retrieved from [Link]
-
Chemsrc. (2025). 3-Biphenylylacetic acid. Retrieved from [Link]
-
University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]
-
Auburn University. (n.d.). Emergency and Spill Response Procedures. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Biphenyl. Retrieved from [Link]
-
PubChem. (n.d.). 3-Biphenylylacetic acid. Retrieved from [Link]
-
University of Lethbridge. (n.d.). Chemical Release (Spill) Response Guideline. Retrieved from [Link]
-
University of Waterloo. (2021). Emergency Response Guide – Exposures & Spills. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]
-
FIU Environmental Health and Safety. (n.d.). Spill Response Procedures. Retrieved from [Link]
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. cws.auburn.edu [cws.auburn.edu]
- 9. umanitoba.ca [umanitoba.ca]
- 10. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid Synthesis
Welcome to the technical support center for the synthesis of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific Suzuki-Miyaura cross-coupling reaction. The synthesis of this compound, a key intermediate for various pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) Diflunisal, presents unique challenges due to the electronic properties and steric hindrance of the coupling partners.[1][2][3] This document offers practical, field-proven insights to help you navigate these challenges and achieve high-yield, reproducible results.
I. Reaction Overview & Key Challenges
The target molecule is synthesized via a palladium-catalyzed Suzuki-Miyaura coupling between (2-(carboxymethyl)phenyl)boronic acid and 1,3-difluoro-2-iodobenzene.
Core Reaction Scheme
Caption: General scheme for the synthesis of this compound.
Inherent Challenges:
-
Steric Hindrance: The ortho-substituted (2-(carboxymethyl)phenyl)boronic acid presents significant steric bulk around the reaction center. This can impede the crucial transmetalation and reductive elimination steps of the catalytic cycle.[4][5][6]
-
Electronic Effects: The two fluorine atoms on the 1,3-difluoro-2-iodobenzene ring are strongly electron-withdrawing. While this can facilitate the initial oxidative addition of the aryl iodide to the palladium(0) catalyst, it can also influence the subsequent steps.
-
Substrate Stability: Boronic acids, particularly those with functional groups like carboxylic acids, can be prone to side reactions such as protodeborylation (hydrolysis of the C-B bond) under the reaction conditions.[7]
-
Product Solubility: The final product and intermediates may have varying solubilities, which can complicate purification and isolation.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the synthesis, providing a logical progression of troubleshooting steps.
Problem 1: Low or No Product Yield
This is the most common issue and can stem from several factors within the catalytic cycle.
Q: My reaction shows very low conversion of starting materials. Where should I start troubleshooting?
A: Low conversion is often linked to an inefficient catalyst system or suboptimal reaction conditions. Here’s a systematic approach to diagnose the issue:
-
Catalyst and Ligand Choice: The combination of the palladium source and the ligand is critical, especially for sterically demanding substrates.[4][5]
-
Initial Recommendation: A common starting point is Pd(PPh₃)₄, but for this sterically hindered coupling, more robust systems are often required. Consider using a pre-catalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or a Buchwald-type ligand.[8] N-heterocyclic carbene (NHC) ligands are also highly effective for coupling sterically hindered partners.[5][9]
-
Rationale: Bulky ligands promote the reductive elimination step and can stabilize the active Pd(0) species, preventing catalyst decomposition.[8] Electron-rich ligands facilitate the oxidative addition step, which is the rate-determining step for less reactive aryl halides.[8]
-
-
Base Selection and Strength: The base plays a crucial role in activating the boronic acid for transmetalation.[9][10]
-
Common Choices: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are frequently used. For this reaction, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than Na₂CO₃.
-
Troubleshooting: If using a carbonate base yields poor results, switching to K₃PO₄ can significantly improve the outcome. The choice of base can also influence the solubility of the boronic acid salt, impacting its reactivity.
-
-
Solvent System: The solvent must solubilize the reactants and facilitate the catalytic cycle.
-
Typical Solvents: A mixture of an organic solvent and water is common for Suzuki couplings to dissolve both the organic substrates and the inorganic base.[11] Common choices include 1,4-dioxane/water, THF/water, or DMF/water.[12][13]
-
Optimization: The ratio of organic solvent to water can be critical. Insufficient water may not effectively activate the base, while too much can lead to hydrolysis of the boronic acid (protodeborylation).[14] Start with a ratio around 4:1 or 5:1 (organic:water) and adjust as needed. Polar aprotic solvents like DMF or NMP can sometimes improve yields by better solvating the catalytic species.[15]
-
Q: I see the formation of byproducts. What are they and how can I minimize them?
A: Common byproducts in Suzuki couplings include homocoupled products (from two molecules of the boronic acid or two molecules of the aryl halide coupling) and protodeborylation of the boronic acid.
-
Homocoupling of Boronic Acid:
-
Cause: This is often caused by the presence of oxygen, which can promote the oxidative coupling of the boronic acid.
-
Solution: Ensure the reaction is thoroughly degassed before adding the catalyst and maintained under an inert atmosphere (Nitrogen or Argon) throughout the experiment.
-
-
Protodeborylation:
-
Cause: The C-B bond of the boronic acid is cleaved by a proton source, typically water, especially at elevated temperatures or with prolonged reaction times.[7]
-
Solution:
-
Use the boronic acid as the limiting reagent if it is particularly valuable, or use a slight excess (e.g., 1.1-1.2 equivalents) to compensate for some degradation.
-
Consider using a boronic ester (e.g., a pinacol ester) instead of the free boronic acid. Boronic esters are generally more stable to protodeborylation.[7]
-
Minimize reaction time by monitoring the reaction progress closely (e.g., by TLC or LC-MS) and stopping it once the starting material is consumed.
-
-
Problem 2: Difficulty in Product Isolation and Purification
Q: My crude product is an inseparable mixture. What purification strategies do you recommend?
A: The carboxylic acid functionality in the product can complicate purification.
-
Acid-Base Extraction:
-
After the reaction, perform an aqueous workup. Dilute the reaction mixture with water and an organic solvent like ethyl acetate.
-
Basify the aqueous layer with a solution of NaOH or Na₂CO₃ to deprotonate the carboxylic acid, making it water-soluble.
-
Separate the layers. The aqueous layer will contain your product as a salt, while non-polar impurities and byproducts will remain in the organic layer.
-
Wash the aqueous layer with an organic solvent (e.g., ethyl acetate or ether) to remove any remaining organic impurities.
-
Carefully acidify the aqueous layer with HCl to a pH of ~2-3. The product will precipitate out as a solid.
-
Filter the solid and wash with cold water, then dry under vacuum.
-
-
Chromatography:
-
If extraction is insufficient, column chromatography may be necessary. However, running a free carboxylic acid on silica gel can be problematic (streaking, poor separation).
-
Strategy 1: Esterification. Protect the carboxylic acid as a methyl or ethyl ester before chromatography. This makes the molecule less polar and better behaved on silica gel. The ester can then be hydrolyzed back to the carboxylic acid after purification.
-
Strategy 2: Additive in Mobile Phase. If you must run the free acid, adding a small amount of acetic acid (e.g., 0.5-1%) to your mobile phase (e.g., hexane/ethyl acetate) can suppress the deprotonation of your product on the silica surface, leading to better peak shape and separation.
-
III. Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific lab conditions and reagent purity.
Materials:
-
(2-(carboxymethyl)phenyl)boronic acid (1.0 eq)
-
1,3-difluoro-2-iodobenzene (1.1 eq)
-
Pd(OAc)₂ (0.02 eq)
-
SPhos (2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 eq)
-
K₃PO₄ (potassium phosphate, tribasic), finely ground (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
Procedure:
-
Reaction Setup: To a Schlenk flask, add (2-(carboxymethyl)phenyl)boronic acid, 1,3-difluoro-2-iodobenzene, and finely ground K₃PO₄.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (a 5:1 ratio is a good starting point) via syringe. The total solvent volume should be sufficient to make the reaction mixture stirrable (approx. 0.1 M concentration of the limiting reagent).
-
Degassing: Degas the solvent mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Catalyst Addition: In a separate vial, quickly weigh out Pd(OAc)₂ and SPhos, and add them to the reaction flask against a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup and Isolation:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Transfer to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and extract with 1M NaOH solution (3x).
-
Wash the combined basic aqueous layers with ethyl acetate to remove neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product.
-
Optimization Parameters Summary
| Parameter | Initial Condition | Optimization Strategy | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | Try other bulky phosphine ligands (e.g., XPhos, RuPhos) or NHC-Pd pre-catalysts (e.g., PEPPSI-IPr).[7] | Sterically hindered substrates often require specific ligand architectures to facilitate reductive elimination.[5] |
| Base | K₃PO₄ | Screen Cs₂CO₃ or K₂CO₃. Ensure the base is finely powdered for maximum surface area. | Base strength and cation identity can influence reaction rate and yield.[12] |
| Solvent | Dioxane/Water (5:1) | Vary the solvent ratio. Test other solvent systems like THF/Water or Toluene/Water. | Solvent polarity affects catalyst and substrate solubility and can influence the rate of key steps in the catalytic cycle.[15][16][17] |
| Temperature | 80-100 °C | Lower the temperature to 60-70 °C to minimize side reactions, or increase to reflux if the reaction is sluggish. | A balance must be struck between achieving a sufficient reaction rate and minimizing thermal degradation of substrates or catalysts. |
IV. Mechanistic Insights & Visualizations
Understanding the catalytic cycle is key to effective troubleshooting.
Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[8][10]
Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.
V. Frequently Asked Questions (FAQs)
Q1: Can I use an aryl bromide or chloride instead of 1,3-difluoro-2-iodobenzene? A: Yes, but you will likely need a more active catalyst system. The reactivity of aryl halides in oxidative addition follows the trend I > Br > Cl. [8][10][11]For an aryl bromide, the conditions described here should be effective. For an aryl chloride, which is much less reactive, you will almost certainly need a specialized catalyst system, such as a palladium pre-catalyst with a highly electron-rich and bulky ligand (e.g., a Buchwald dialkylbiarylphosphine ligand or an N-heterocyclic carbene (NHC) ligand). [8][9] Q2: My (2-(carboxymethyl)phenyl)boronic acid is old. Could this be the problem? A: Absolutely. Boronic acids can degrade over time, especially if not stored properly. They can undergo dehydration to form cyclic boroxine anhydrides or decompose via other pathways. It is always best to use fresh, high-purity boronic acid. If you suspect your boronic acid is the issue, try running a small test reaction with a fresh batch or a different, reliable coupling partner to confirm its activity.
Q3: Is it necessary to use an expensive palladium ligand? Can I run the reaction ligand-free? A: While some simple Suzuki couplings can be performed "ligand-free" (where the solvent or other species may act as a weak ligand), it is highly unlikely to be successful for a sterically demanding synthesis like this one. [13][18]The ligand is crucial for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and facilitating the key reductive elimination step to form the C-C bond. [8]The investment in an appropriate ligand is essential for achieving good yields and reproducibility in challenging couplings.
Q4: I am seeing palladium black crashing out of my reaction. What does this mean? A: The formation of palladium black indicates that your active Pd(0) catalyst is decomposing. This is a common sign of an inefficient ligand or suboptimal reaction conditions. The ligand is supposed to stabilize the Pd(0) species. If it's not bulky or electron-rich enough, or if the temperature is too high, the palladium atoms can agglomerate and precipitate as inactive metal. To solve this, you need to use a more robust ligand, increase the ligand-to-palladium ratio, or try lowering the reaction temperature.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). One step synthesis of Diflunisal using a Pd-diamine complex. Retrieved from [Link]
-
Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reaction of arylbromides with phenylboronic acid. Retrieved from [Link]
-
ACS Publications. (n.d.). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Retrieved from [Link]
- Google Patents. (n.d.). CN106496014A - A kind of preparation method of diflunisal.
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
- Giordano, A., Forte, G., Massimo, L., Riccio, R., Bifulco, G., & Di Micco, S. (2018). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 6, 569.
- (n.d.).
- Google Patents. (n.d.). CN103724366A - Preparation method of p-carboxyphenylboronic acid.
- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
-
ACS Omega. (2025, July 3). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Retrieved from [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
PubMed. (2013, February 11). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of-[7][8]Fused Indole Heterocycles. Retrieved from [Link]
-
Georganics. (2024, January 9). Phenylboronic acid – preparation and application. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2. Five step synthesis of Difl unisal by Jones et al. Retrieved from [Link]
-
Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
- Google Patents. (n.d.). A kind of method for one-step synthesis of diflunisal and derivatives thereof.
-
Organic Letters. (2026, January 19). Integration of Proximal Alkoxide and Lewis Acidic Cations To Boost Nickel-Catalyzed Borylation. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Retrieved from [Link]
-
RSC Publishing. (2023, May 23). Preparation of a phenylboronic acid and aldehyde bi-functional group modified silica absorbent and applications in removing Cr(vi) and reducing to Cr(iii). Retrieved from [Link]
-
Organic Letters. (2026, January 15). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Retrieved from [Link]
-
PubMed. (n.d.). Improvement on synthesis of different alkyl-phenylboronic acid. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. arodes.hes-so.ch [arodes.hes-so.ch]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common side reactions encountered during its preparation, which primarily involves a Suzuki-Miyaura cross-coupling reaction. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve synthetic challenges, ensuring the integrity and efficiency of your experimental work.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions. The primary synthetic route considered is the palladium-catalyzed Suzuki-Miyaura coupling of an ortho-halo-phenylacetic acid derivative (typically ethyl 2-bromophenylacetate) with 3,5-difluorophenylboronic acid, followed by ester hydrolysis.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily related to side reactions in the Suzuki-Miyaura coupling step.
Potential Causes & Solutions:
-
Homocoupling of 3,5-difluorophenylboronic acid: This is a common side reaction that leads to the formation of 3,3',5,5'-tetrafluoro-1,1'-biphenyl, consuming your boronic acid reagent.[1] This is often exacerbated by the presence of oxygen.
-
Solution: Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) throughout the entire process. Higher oxygen levels can lead to an increase in homocoupling.[2]
-
-
Protodeboronation of 3,5-difluorophenylboronic acid: Electron-deficient boronic acids, such as those with fluorine substituents, can be unstable under the basic conditions of the Suzuki coupling, leading to the replacement of the boronic acid group with a hydrogen atom.[1]
-
Solution: Carefully select your base. While stronger bases can facilitate the reaction, they may also accelerate protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). Running the reaction at the lowest effective temperature can also mitigate this side reaction.
-
-
Dehalogenation of the aryl halide: The starting material, for instance, ethyl 2-bromophenylacetate, can undergo dehalogenation, where the bromine atom is replaced by a hydrogen atom, leading to the formation of ethyl phenylacetate. This side reaction can occur after the oxidative addition step in the catalytic cycle.[2]
-
Solution: Optimize the reaction conditions, including the choice of palladium catalyst and ligands. Bulky, electron-rich phosphine ligands can sometimes suppress this side reaction.[3]
-
-
Premature Hydrolysis of the Ester: If the Suzuki coupling is performed under harsh basic conditions, the ethyl ester of the starting material or product may be prematurely hydrolyzed.
-
Solution: Use a base that is strong enough to facilitate the coupling but not so strong as to cause significant hydrolysis. If premature hydrolysis is a persistent issue, consider a two-step approach where the coupling is performed first, followed by a separate, controlled hydrolysis step.
-
Experimental Protocol for Yield Optimization: A well-defined protocol is crucial for reproducibility. Below is a starting point for optimizing your Suzuki-Miyaura coupling reaction.
| Parameter | Recommended Starting Condition | Notes |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | A common and effective catalyst for many Suzuki couplings. |
| Ligand | PPh₃ (if not using a pre-formed complex) | Bulky, electron-rich ligands can improve catalyst stability and efficiency. |
| Base | K₂CO₃ (2-3 equivalents) | A moderately strong base that is often a good compromise. |
| Solvent | Toluene/Ethanol/Water or Dioxane/Water | A mixture of solvents is often used to dissolve all reactants. |
| Temperature | 80-100 °C | Start with a lower temperature and increase if the reaction is sluggish. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent homocoupling and catalyst degradation. |
Question 2: I am observing a significant amount of a byproduct with a mass corresponding to 3,3',5,5'-tetrafluoro-1,1'-biphenyl. How can I minimize its formation?
Answer:
The formation of 3,3',5,5'-tetrafluoro-1,1'-biphenyl is a clear indication of the homocoupling of your 3,5-difluorophenylboronic acid starting material.[4] This side reaction is typically promoted by the presence of palladium(II) species and oxygen.
Causality and Mitigation:
The mechanism of homocoupling involves the reaction of two boronic acid molecules, often catalyzed by Pd(II) species that can form from the oxidation of the active Pd(0) catalyst.[2]
-
Rigorous Degassing: The most critical step to prevent homocoupling is to remove dissolved oxygen from your solvents and reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst.
-
Use of High-Purity Reagents: Ensure your palladium catalyst is of high quality and has not been partially oxidized. Storing the catalyst under an inert atmosphere is recommended.
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the boronic acid, thereby disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.
Question 3: My final product is contaminated with a compound that appears to be 2-([1,1'-biphenyl]-2-yl)acetic acid (lacking the fluorine atoms). What is the source of this impurity?
Answer:
The presence of 2-([1,1'-biphenyl]-2-yl)acetic acid suggests a contamination issue with your starting materials.
Probable Cause and Solution:
-
Impure 3,5-difluorophenylboronic acid: Your 3,5-difluorophenylboronic acid may be contaminated with phenylboronic acid.
-
Solution: Verify the purity of your boronic acid starting material using techniques like NMR or mass spectrometry. If necessary, purify the boronic acid by recrystallization before use.
-
Question 4: After the hydrolysis step, I am seeing a significant amount of 3,5-difluorotoluene. What could be causing this?
Answer:
The formation of 3,5-difluorotoluene is indicative of decarboxylation of the final product, this compound. Phenylacetic acids can undergo decarboxylation, especially under harsh conditions.[5][6]
Factors Promoting Decarboxylation and Preventive Measures:
-
Harsh Hydrolysis Conditions: Strong acidic or basic conditions, especially at elevated temperatures, during the ester hydrolysis step can promote decarboxylation.
-
Solution: Employ milder hydrolysis conditions. For example, use lithium hydroxide (LiOH) in a mixture of THF and water at room temperature. Monitor the reaction closely by TLC or LC-MS to ensure the reaction is stopped as soon as the hydrolysis is complete.
-
-
Thermal Instability: The final product may be thermally labile.
-
Solution: Avoid excessive heating during workup and purification. Use techniques like flash column chromatography at room temperature for purification instead of distillation.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Suzuki-Miyaura cross-coupling reaction in this synthesis?
A1: The catalytic cycle for the Suzuki-Miyaura coupling involves three main steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., ethyl 2-bromophenylacetate) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (the 3,5-difluorophenyl group) is transferred to the palladium center, displacing the halide. This step is facilitated by the base.[7]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated, forming the desired biphenyl product and regenerating the Pd(0) catalyst.[3]
Q2: Can I use the carboxylic acid directly in the Suzuki coupling instead of the ester?
A2: While it is possible to use 2-bromophenylacetic acid directly, using the ethyl ester is often preferred. The free carboxylic acid can sometimes interfere with the catalyst or the basic conditions of the reaction, leading to lower yields or more side products. Protecting the carboxylic acid as an ester generally leads to a cleaner reaction.
Q3: What are the best analytical techniques to monitor the reaction progress and identify side products?
A3: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the disappearance of starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To get more detailed information on the conversion and to identify the molecular weights of any side products formed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for identifying and quantifying impurities in the isolated material. ¹⁹F NMR can be particularly useful for tracking the fluorine-containing species.
Visualizing the Process
To aid in understanding the key reaction and potential pitfalls, the following diagrams illustrate the synthetic pathway and the catalytic cycle.
Caption: Overall synthetic scheme for this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction and common side reactions.
References
-
3,5-Difluorophenylboronic acid | 156545-07-2. (n.d.). LookChem. Retrieved January 19, 2026, from [Link]
- Weiss, D., et al. (2017).
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
- Catalyst-free decarboxylative alkylation: access to quaternary center. (2024, January 17). Frontiers in Chemistry, 11.
-
Yoneda, J. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved January 19, 2026, from [Link]
- Tagat, J. R., et al. (2002). Synthesis of mono- and difluoronaphthoic acids. The Journal of Organic Chemistry, 67(4), 1171–1177.
-
The decarboxylation of phenylacetic acid via addition of acid. (2017, June 4). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]
- CN101486638A - Preparation of 2,3-difluorophenylacetic acid. (n.d.). Google Patents.
-
Decarboxylations. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. (n.d.). SciSpace. Retrieved January 19, 2026, from [Link]
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journal of Organic Chemistry, 14, 2336–2345.
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid. (n.d.). Google Patents.
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2024, June 13). ResearchGate. Retrieved January 19, 2026, from [Link]
- Exploring photoinduced decarboxylation mechanism of o-acetylphenylacetic acid from the combined CASSCF and DFT studies. (2010, March 5). The Journal of Physical Chemistry A, 114(8), 2829–2839.
- EP0818435A1 - Process for the decarboxylation of aromatic carboxylic acids. (n.d.). Google Patents.
- WO2017025985A1 - Process of producing ethyl difluoroacetate. (n.d.). Google Patents.
-
Synthesis of (E)- and (Z)-α,β-Difluorourocanic Acid. (n.d.). PMC. Retrieved January 19, 2026, from [Link]
-
Synthesis of Ethyl 3‐(1‐Acetyl‐3‐phenyl‐4,5‐dihydro‐1H‐pyrazol‐4‐yl)‐2,2‐difluoropropanoate from N‐Allyl‐N′‐benzylideneacetohydrazide and Ethyl 2‐Bromo‐2,2‐difluoroacetate. (2025, September 2). ResearchGate. Retrieved January 19, 2026, from [Link]
- CN104072357A - Synthetic method for difluoroethanoic acid. (n.d.). Google Patents.
Sources
- 1. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. lookchem.com [lookchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Decarboxylation [organic-chemistry.org]
- 7. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Optimizing the Synthesis of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid
Welcome to the technical support guide for the synthesis of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid. This molecule, an analogue of the non-steroidal anti-inflammatory drug (NSAID) Diflunisal, is a key intermediate in pharmaceutical research.[1][2][3] Achieving a high yield of this target is critical for efficient drug development pipelines.
This guide is structured as a series of troubleshooting questions and in-depth answers, designed to address common challenges encountered during its two-step synthesis. We will delve into the mechanistic reasoning behind our recommendations, providing you with the expert insights needed to optimize your experimental outcomes.
Overall Synthetic Workflow
The most common and robust laboratory-scale synthesis of this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by the hydrolysis of the resulting ester intermediate.
Question 2: My reaction works, but I am getting significant homocoupling byproducts. How can I suppress these?
Answer: Homocoupling arises from the reaction of two molecules of the boronic acid (to form 3,3',5,5'-tetrafluorobiphenyl) or two molecules of the aryl halide. The former is more common and is often promoted by the presence of oxygen.
-
Expertise & Causality: The mechanism of boronic acid homocoupling is complex but is known to be exacerbated by excess oxygen, which can participate in oxidative pathways involving the palladium catalyst.
-
Troubleshooting Protocol:
-
Rigorous Degassing: This is the most critical factor. As mentioned previously, ensure your solvent and reaction headspace are free of oxygen.
-
Control Reagent Addition: Instead of adding all reagents at once, consider adding the aryl halide slowly via syringe pump to a solution containing the catalyst and the boronic acid. This keeps the concentration of the halide low, favoring the cross-coupling pathway.
-
Optimize Catalyst/Ligand Ratio: A higher ligand-to-palladium ratio can sometimes suppress side reactions by ensuring the palladium center remains coordinatively saturated and less prone to engaging in alternative catalytic cycles. Try increasing the ligand:Pd ratio from 2:1 to 4:1.
-
| Parameter | Standard Condition | Optimized Condition for High Yield | Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd(PPh₃)₄ (2 mol%) or PdCl₂(dppf) (2 mol%) | Uses pre-activated Pd(0) or a highly stable Pd(II) complex known for high efficiency. [4] |
| Ligand | PPh₃ (4 mol%) | SPhos or XPhos (4 mol%) | Bulky, electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition step and stabilize the catalyst. |
| Base | 2M aq. Na₂CO₃ (2.0 eq) | 2M aq. K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) | Stronger, more soluble inorganic bases can improve reaction rates and yields, especially for less reactive halides. [5] |
| Solvent | Toluene / H₂O | 1,4-Dioxane / H₂O (4:1) | Dioxane often offers better solubility for all components compared to toluene. |
| Temperature | 100 °C | 80-90 °C | Lowering the temperature can minimize protodeborylation of the boronic acid while still providing sufficient energy for the reaction. [5] |
Section B: The Ester Hydrolysis Step
Saponification is generally a high-yielding reaction, but issues can arise from steric hindrance or improper workup.
Question 3: My hydrolysis reaction is very slow or appears incomplete, even after prolonged reaction time. What should I do?
Answer: Incomplete hydrolysis of methyl 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetate can be due to steric hindrance around the ester group, insufficient base, or phase transfer issues.
-
Expertise & Causality: The biphenyl structure, with substitution at the 2-position, creates a sterically crowded environment around the ester carbonyl. This can hinder the approach of the hydroxide nucleophile.
-
Troubleshooting Protocol:
-
Switch the Base: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for hydrolyzing sterically hindered esters. Its smaller counter-ion can coordinate more effectively. Use 3-5 equivalents of LiOH.
-
Increase Temperature: Gently heating the reaction to 40-60 °C can significantly increase the rate. Monitor the reaction carefully to avoid potential side reactions.
-
Improve Solubility: Ensure you are using a suitable co-solvent. A mixture of THF/MeOH/H₂O (e.g., 3:1:1) is highly effective at dissolving both the ester and the inorganic base, creating a homogeneous reaction environment.
-
Extend Reaction Time: Some hindered esters simply require longer reaction times. Monitor by TLC or LC-MS until all starting material is consumed, which could take up to 24 hours.
-
Question 4: During the acidic workup of my hydrolysis, my product seems to have disappeared or I have a very low recovery. Where did it go?
Answer: This is a classic workup problem. The issue is almost always related to incomplete protonation of the carboxylate salt or using an inappropriate extraction solvent.
-
Expertise & Causality: After hydrolysis, the product exists as a sodium or lithium carboxylate salt, which is highly soluble in water and insoluble in common organic solvents like ethyl acetate or dichloromethane. To extract it, you must fully protonate it back to the neutral carboxylic acid by adding a strong acid.
-
Troubleshooting Protocol:
-
Ensure Complete Acidification: After the reaction, cool the mixture in an ice bath. Slowly add aqueous HCl (1M or 2M) while stirring. Check the pH of the aqueous layer with pH paper. You must acidify to pH 1-2 to ensure complete protonation of the carboxylate. You will often see the white solid product precipitate out at this stage.
-
Extract Thoroughly: Once acidified, extract the aqueous layer multiple times (at least 3-4 times) with a suitable organic solvent. Ethyl acetate is an excellent choice.
-
Back-Extraction (Optional): If you suspect your product is still in the aqueous layer, you can try saturating the aqueous layer with NaCl (brine) to decrease the solubility of the organic product in water (the "salting out" effect) and then perform another set of extractions.
-
References
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
ChemistryViews. (2022). Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]
-
Li, J., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 19(9), 13476-13491. Retrieved from [Link]
-
Gao, C., et al. (2021). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 8(2), 239-248. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Savoia, V., et al. (2018). Synthesis and preliminary anti-inflammatory and anti-bacterial evaluation of some diflunisal aza-analogs. MedChemComm, 9(6), 1017-1032. Retrieved from [Link]
-
Drugs.com. (2024). Diflunisal: Package Insert / Prescribing Information. Retrieved from [Link]
-
Tagat, J. R., et al. (2002). Synthesis of mono- and difluoronaphthoic acids. The Journal of Organic Chemistry, 67(4), 1171-1177. Retrieved from [Link]
-
Kylmä, A., et al. (2012). One step synthesis of Diflunisal using a Pd-diamine complex. Tetrahedron Letters, 53(32), 4153-4156. Retrieved from [Link]
-
Muhi-eldeen, Z., et al. (2009). Synthesis and anti-inflammatory activities of novel salicylic acid and diflunisal amide derivatives. European Journal of Scientific Research, 37(4), 588-601. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2. Five step synthesis of Difl unisal by Jones et al.. Retrieved from [Link]
-
Ishikura, M., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Journal of Fluorine Chemistry, 126(9-10), 1324-1328. Retrieved from [Link]
- Google Patents. (n.d.). US9120740B2 - Method for preparing difluoroacetic acid.
- Google Patents. (n.d.). CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
- Google Patents. (n.d.). CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid.
-
ResearchGate. (n.d.). Suzuki–Miyaura Cross-Coupling Reactions in Acetic Acid Employing Sydnone-Derived Catalyst Systems. Retrieved from [Link]
-
Klopman, G., & Fereday, R. J. (2009). The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? Canadian Journal of Chemistry, 87(4), 544-554. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-(3,5-difluoro-4-hydroxyphenyl)acetate. Retrieved from [Link]
-
NRC Research Press. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? Retrieved from [Link]
-
Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules, 24(1), 164. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for the Preparation of 4-Bromo-3-oxo-Δ4-steroids. Retrieved from [Link]
- Google Patents. (n.d.). US5662780A - Process for purifying acetic acid.
-
Amerigo Scientific. (n.d.). 2-[3-[[(3',4-Difluoro[1,1'-biphenyl]-3-yl)carbonyl]amino]phenoxy]acetic acid. Retrieved from [Link]
- Google Patents. (n.d.). EP1437345A1 - Novel method for preparing methyl 2-diphenylmethylsulfinylacetate.
Sources
- 1. Synthesis and preliminary anti-inflammatory and anti-bacterial evaluation of some diflunisal aza-analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diflunisal: Package Insert / Prescribing Information [drugs.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid
Welcome to the technical support center for 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid, a molecule also known as diflunisal. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving the desired purity for your downstream applications.
Introduction to Purification Challenges
This compound is a non-steroidal anti-inflammatory drug (NSAID) typically synthesized via a Suzuki-Miyaura cross-coupling reaction. While this synthetic route is efficient, it can introduce a range of impurities that are often structurally similar to the target compound, making purification a significant challenge.[1][2][3] The primary goal of any purification strategy is to effectively remove unreacted starting materials, reaction byproducts, and any subsequent degradation products to ensure the final compound's purity, safety, and efficacy in research and development.[4]
This guide will address these challenges in a practical, question-and-answer format, offering insights into the root causes of common purification issues and providing actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: The impurity profile of this compound can be complex and typically includes:
-
Process-Related Impurities: These arise from the synthesis process, most notably the Suzuki-Miyaura coupling reaction. Common impurities include:
-
Unreacted Starting Materials: Such as the boronic acid and aryl halide precursors.
-
Homocoupling Products: Dimers of the aryl halide or boronic acid starting materials.
-
Protodeboronation Products: Where the boronic acid is replaced by a hydrogen atom.
-
[1,1′-Biphenyl]-4-ol, 2′,4′-difluoro-: A major pharmacopeial impurity that can be challenging to remove.[5]
-
-
Degradation Products: The target compound can degrade under certain conditions, leading to the formation of various byproducts.[4][6]
-
Residual Solvents: Solvents used in the reaction or purification steps that are not completely removed.[4]
-
Metabolites: In biological studies, you may encounter metabolites such as glucuronide and sulfate conjugates.[7][]
Q2: Why are some of these impurities so difficult to remove?
A2: The primary challenge lies in the structural similarity between the impurities and the target compound. Many of the process-related impurities share the same biphenyl core structure, resulting in very similar physicochemical properties, such as polarity and solubility. This makes their separation by standard chromatographic or crystallization techniques difficult. For instance, regioisomers or compounds with minor functional group differences can co-elute in chromatography or co-crystallize with the desired product.
Troubleshooting Guides
Chromatographic Purification
High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of this compound.[5][9] However, achieving optimal separation requires careful method development.
Problem 1: Poor separation of the main peak from a closely eluting impurity.
-
Underlying Cause: The mobile phase composition may not be providing sufficient selectivity for the two compounds. The stationary phase may also not be optimal for resolving these structurally similar molecules.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Adjust the pH: The carboxylic acid moiety on the target compound means that the pH of the mobile phase will significantly impact its retention time. A phosphate buffer is often used to control the pH.[5] Experiment with small pH adjustments to maximize the resolution between the target peak and the impurity.
-
Vary the Organic Modifier: If you are using a standard acetonitrile/water system, try substituting methanol or a combination of organic modifiers. This can alter the selectivity of the separation.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity for aromatic and fluorinated compounds compared to a standard C18 column.
-
Reduce the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.
-
Decrease the Particle Size: Using a column with a smaller particle size (e.g., sub-2 µm) can significantly enhance resolution.
-
Experimental Protocol: HPLC Method Development for Impurity Profiling
-
Initial Screening:
-
Column: C18, 5 µm, 250 mm x 4.6 mm.
-
Mobile Phase A: 0.05 M phosphate buffer, pH 4.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a linear gradient from 40% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[5]
-
-
Optimization:
-
Based on the initial screening, adjust the gradient slope and starting/ending percentages of Mobile Phase B to improve the separation of key impurities.
-
If co-elution is observed, systematically vary the pH of Mobile Phase A in 0.2 unit increments.
-
If necessary, screen alternative columns with different selectivities (e.g., PFP, phenyl-hexyl).
-
Data Presentation: HPLC Troubleshooting Parameters
| Parameter | Initial Condition | Optimized Condition | Rationale for Change |
| Mobile Phase pH | 4.0 | 3.8 | Improved resolution of an acidic impurity. |
| Organic Modifier | 100% Acetonitrile | 80:20 Acetonitrile:Methanol | Altered selectivity for a key byproduct. |
| Column | C18 | PFP | Enhanced separation of fluorinated analogues. |
Visualization: HPLC Optimization Workflow
Caption: A logical workflow for HPLC method optimization.
Crystallization Purification
Crystallization is a critical step for the bulk purification of this compound. The goal is to select a solvent system where the target compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution or are excluded from the crystal lattice.
Problem 2: The product "oils out" instead of crystallizing.
-
Underlying Cause: The solution is becoming supersaturated too quickly, or the solubility of the compound in the chosen solvent is too high even at lower temperatures.
-
Troubleshooting Steps:
-
Slow Cooling: Decrease the rate of cooling to allow for more ordered crystal growth. A stepwise cooling profile can be beneficial.
-
Use a Co-solvent System: Introduce an anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the solution of the compound in a good solvent. This can gently induce crystallization.
-
Seed the Solution: Add a small crystal of the pure compound to the supersaturated solution to initiate crystallization.
-
Reduce the Initial Concentration: Start with a more dilute solution to avoid reaching the point of oiling out.
-
Problem 3: Impurities are co-crystallizing with the product.
-
Underlying Cause: The impurities have very similar solubility profiles to the target compound in the chosen solvent system.
-
Troubleshooting Steps:
-
Screen Different Solvents: Experiment with a range of solvents with varying polarities. Acetic acid and mixtures of alcohols and water have been used for the crystallization of similar compounds.[10][11]
-
Perform a Re-slurry: If the crystallized material still contains impurities, suspending it in a solvent where the impurity is more soluble than the target compound at a specific temperature can help to wash away the impurity.
-
Consider a Multi-step Crystallization: A series of crystallizations from different solvent systems can be effective in removing a range of impurities.
-
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection:
-
Test the solubility of the crude material in a variety of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures with water) at room temperature and at their boiling points.
-
An ideal solvent will show a significant increase in solubility with temperature.
-
-
Crystallization:
-
Dissolve the crude material in a minimal amount of the chosen hot solvent.
-
If the solution is colored, you may add a small amount of activated carbon and hot filter.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Further cool the solution in an ice bath or refrigerator to maximize yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum.
-
Visualization: Crystallization Troubleshooting Logic
Caption: Decision tree for troubleshooting common crystallization issues.
Impact of Impurities on Downstream Applications
The presence of impurities can have significant consequences for drug development and research applications:
-
Pharmacological Activity: Structurally similar impurities may have their own biological activity, which could lead to misleading results in in-vitro and in-vivo studies.
-
Toxicity: Impurities can be toxic, even at low levels, posing a safety risk.[6]
-
Physical Properties: The presence of impurities can affect the physical properties of the final compound, such as its melting point, solubility, and stability.
-
Regulatory Compliance: For pharmaceutical development, strict regulatory guidelines (e.g., from the ICH) dictate the acceptable levels of impurities.[9]
It is therefore crucial to develop robust purification and analytical methods to ensure the quality and consistency of this compound for its intended use.
References
-
Veeprho. (n.d.). Diflunisal Impurities and Related Compound. Retrieved from [Link]
- Gouda, A. A., et al. (2021). Separation and Determination of Diflunisal and its Impurity by Two Chromatographic Methods: TLC-Densitometry and HPLC.
- Loewen, G. R., et al. (1988). Isolation and identification of a new major metabolite of diflunisal in man. The sulfate conjugate. Drug Metabolism and Disposition, 16(2), 223-228.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). ICH Guidelines. Retrieved from [Link]
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Pharmaceutical Technology.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3059, Diflunisal. Retrieved from [Link]
- Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research, 27(4s).
- Al-Ostath, A., et al. (2022). Evaluation of diflunisal a difluoro-derivative of salicylic acid as an inhibitor of human serum albumin using molecular docking tools. Journal of Molecular Structure, 1248, 131459.
- Peters, K., et al. (2010). Method Development for Drug Impurity Profiling: Part 1.
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Diflunisal-impurities. Retrieved from [Link]
- Adamska, K., et al. (2024). Two Small Molecule Drugs with Topical Applications, Diflunisal and Naphazoline, and Their Potentially Toxic Photodegradants: Analysis by Chemical and Biological Methods. International Journal of Molecular Sciences, 25(17), 9394.
- Li, Y., et al. (2025).
- CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid - Google Patents. (n.d.).
-
ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]
-
ResearchGate. (n.d.). Dissolution rate enhancement of the anti-inflammatory drug diflunisal by coprecipitation with a biocompatible polymer using carbon dioxide as a supercritical fluid antisolvent. Retrieved from [Link]
- CN115279778A - 2' -FL crystals - Google Patents. (n.d.).
-
Wikipedia. (n.d.). Diflunisal. Retrieved from [Link]
- Gouda, A. A., et al. (2016). Development and validation of spectrofluorimetric method for determination of diflunisal and its impurity. European Journal of Chemistry, 7(4), 435-441.
-
ResearchGate. (n.d.). One step synthesis of Diflunisal using a Pd-diamine complex. Retrieved from [Link]
- Aller, P., et al. (2015). A drug-discovery-oriented non-invasive protocol for protein crystal cryoprotection by dehydration, with application for crystallization screening. Acta Crystallographica Section D, Biological Crystallography, 71(Pt 5), 1035–1046.
- Asiri, A. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 1.
- CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents. (n.d.).
-
ResearchGate. (2017). A simple and reproducible crystallization method for the preparation of 2-(3- cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (febuxostat) polymorphic form-B via acetic acid solvate. Retrieved from [Link]
-
ResearchGate. (2018). Repurposing the Nonsteroidal Anti-inflammatory Drug Diflunisal as an Osteoprotective, Antivirulence Therapy for Staphylococcus aureus Osteomyelitis. Retrieved from [Link]
Sources
- 1. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. Separation and Determination of Diflunisal and its Impurity by Two Chromatographic Methods: TLC-Densitometry and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two Small Molecule Drugs with Topical Applications, Diflunisal and Naphazoline, and Their Potentially Toxic Photodegradants: Analysis by Chemical and Biological Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and identification of a new major metabolite of diflunisal in man. The sulfate conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
- 10. CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid - Google Patents [patents.google.com]
- 11. CN115279778A - 2' -FL crystals - Google Patents [patents.google.com]
degradation pathways of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid
Welcome to the Technical Support Center for 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid, known pharmaceutically as Diflunisal . This guide is designed for researchers, scientists, and drug development professionals investigating the metabolic fate of this non-steroidal anti-inflammatory drug (NSAID). Here, we synthesize field-proven insights with established scientific literature to provide a comprehensive resource for designing, executing, and troubleshooting your degradation studies.
Frequently Asked Questions (FAQs): The Core Pathways
This section addresses the fundamental questions regarding the biotransformation of Diflunisal.
Q1: What are the primary metabolic degradation pathways for Diflunisal?
Answer: Diflunisal is extensively metabolized, with very little of the parent drug excreted unchanged.[1] The degradation is dominated by Phase II conjugation reactions , primarily glucuronidation, which accounts for approximately 90% of an administered dose.[2] Unlike many other NSAIDs, it is not converted to salicylic acid in the body.[1][3] The main pathways are:
-
Acyl Glucuronidation: Formation of an ester linkage between the carboxylic acid group of Diflunisal and glucuronic acid. This is a major pathway.[1]
-
Phenolic Glucuronidation: Formation of an ether linkage between the phenolic hydroxyl group of Diflunisal and glucuronic acid.[1]
-
Sulfation: Conjugation with sulfate, which is a less predominant pathway compared to glucuronidation.[1]
A minor oxidative pathway resulting in a hydroxy-metabolite has also been identified, though it contributes minimally to the overall biotransformation in humans.[4]
Q2: What are the major metabolites of Diflunisal, and are they stable?
Answer: The principal metabolites are the Diflunisal acyl glucuronide (DAG) and the Diflunisal phenolic glucuronide (DPG) .[1]
-
Diflunisal Acyl Glucuronide (DAG): This metabolite is known to be chemically unstable.[5] It can undergo hydrolysis back to the parent drug, Diflunisal, and also experiences intramolecular rearrangement via a process called acyl migration .[5][6] This rearrangement creates isomeric forms of the glucuronide (iso-DAGs) that are more resistant to enzymatic hydrolysis by β-glucuronidase.[7]
-
Diflunisal Phenolic Glucuronide (DPG): This metabolite is chemically stable under physiological conditions.[5]
-
Diflunisal Sulfate (DS): A stable conjugate formed in smaller amounts.[5]
The instability of the acyl glucuronide is a critical experimental consideration, as it can lead to analytical challenges and plays a role in the drug's disposition in vivo.
Q3: Which enzymes are responsible for Diflunisal metabolism?
Answer: The glucuronidation of Diflunisal is catalyzed by UDP-glucuronosyltransferases (UGTs). While specific isoform contributions can vary, UGTs are the primary enzyme family responsible for the formation of both DAG and DPG. The sulfation pathway is mediated by sulfotransferases (SULTs). Predicting which enzymes are involved is a key aspect of modern drug discovery to anticipate potential drug-drug interactions or genetic polymorphisms.[8]
Q4: What is "acyl migration" of the Diflunisal acyl glucuronide, and why is it significant?
Answer: Acyl migration is a non-enzymatic, intramolecular rearrangement where the acyl group (Diflunisal) moves from the C1 position of the glucuronic acid moiety to the C2, C3, or C4 positions.[5]
This process is significant for several reasons:
-
Altered Biological Activity: The resulting isomers are more resistant to hydrolysis by β-glucuronidases, which can prolong their presence in the body and facilitate transport to different tissues, such as the colon.[7]
-
Reactivity: Acyl glucuronides and their isomers can be reactive, potentially leading to the formation of covalent drug-protein adducts through transacylation or glycation mechanisms.[6]
-
Analytical Complexity: The presence of multiple, structurally similar isomers complicates chromatographic separation and quantification.
Experimental Design and Protocols
Successful investigation of Diflunisal degradation requires robust experimental design. Below is a standard workflow and a foundational protocol for in vitro studies.
Overall Experimental Workflow
The following diagram illustrates a typical workflow for identifying Diflunisal metabolites in an in vitro system like human liver microsomes (HLM).
Caption: Workflow for in vitro Diflunisal metabolism study.
Protocol: In Vitro Diflunisal Metabolism in Human Liver Microsomes (HLM)
This protocol provides a starting point for assessing the formation of glucuronide and sulfate conjugates.
Objective: To generate and detect the primary Phase II metabolites of Diflunisal using a subcellular liver fraction.
Materials:
-
Diflunisal (stock solution in DMSO or Methanol)
-
Pooled Human Liver Microsomes (HLM)
-
Potassium Phosphate Buffer (pH 7.4)
-
UDPGA (Uridine 5'-diphosphoglucuronic acid), cofactor for UGTs
-
PAPS (3'-phosphoadenosine-5'-phosphosulfate), cofactor for SULTs
-
Magnesium Chloride (MgCl₂)
-
Quenching Solution (e.g., ice-cold Acetonitrile)
-
Incubator/Water Bath (37°C)
-
Centrifuge
Methodology:
-
Preparation:
-
Thaw HLM on ice. Prepare a master mix of buffer, MgCl₂, and HLM. Keep on ice.
-
Prepare separate cofactor solutions (UDPGA and PAPS) in buffer.
-
Prepare working solutions of Diflunisal by diluting the stock with buffer.
-
-
Incubation (Example concentrations, optimization required):
-
In a microcentrifuge tube, combine:
-
170 µL HLM master mix (to final concentration of 0.5 mg/mL protein)
-
10 µL Diflunisal working solution (to final concentration of 10 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C to bring it to temperature.
-
Initiate the reaction by adding 20 µL of the cofactor mix (to final concentrations of 2 mM UDPGA and 0.1 mM PAPS).
-
Incubate at 37°C for a specified time (e.g., 60 minutes). Include a T=0 control where the quenching solution is added immediately after the cofactor.
-
-
Reaction Quenching & Extraction:
-
Stop the reaction by adding 200 µL of ice-cold acetonitrile.
-
Vortex thoroughly to ensure protein precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.
-
-
Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method.[9] Monitor for the parent drug and its expected metabolites.
-
Self-Validation & Controls (Trustworthiness):
-
Negative Control: Run an incubation without the cofactors (UDPGA/PAPS) to check for non-enzymatic degradation.
-
Positive Control: Use a known substrate for UGTs/SULTs to confirm enzyme activity in the HLM batch.
-
T=0 Control: Add quenching solution before incubation to establish a baseline and check for matrix interference.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues encountered during Diflunisal degradation experiments.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| No metabolites detected, or very low signal. | 1. Inactive Enzyme/Cofactors: HLM lost activity due to improper storage/handling. Cofactors degraded. 2. Sub-optimal Incubation: Incubation time too short, or substrate concentration too low. 3. Poor Extraction Recovery: Metabolites are highly polar and may not be efficiently extracted. | 1. Verify Reagents: Test HLM with a positive control substrate. Use freshly prepared cofactor solutions. 2. Optimize Conditions: Run a time-course (e.g., 0, 15, 30, 60, 120 min) and a substrate concentration curve (e.g., 1-100 µM). 3. Check Extraction: Analyze the protein pellet to see if metabolites were lost. Consider solid-phase extraction (SPE) for cleaner, more efficient recovery. |
| Parent drug (Diflunisal) signal decreases, but no corresponding metabolite peak appears. | 1. Acyl Glucuronide Instability: The acyl glucuronide (DAG) formed and then hydrolyzed back to Diflunisal before or during analysis. 2. Covalent Binding: Reactive metabolites may have bound to proteins, removing them from the solution. | 1. Stabilize Sample: Keep samples cold (4°C) at all times post-quenching. Adjust sample pH to be slightly acidic (e.g., pH 4-5) if compatible with your analytical method, as this can slow hydrolysis. Analyze samples as quickly as possible. 2. Investigate Adducts: This requires more advanced proteomics techniques to identify drug-protein adducts.[6] |
| Broad or tailing peaks during LC-MS analysis. | 1. Poor Chromatography: Mobile phase pH is not optimal for the acidic nature of Diflunisal and its metabolites. 2. Isomer Co-elution: The acyl glucuronide and its rearrangement isomers are not being separated. | 1. Adjust Mobile Phase: Add a modifier like formic acid or acetic acid (e.g., 0.1%) to both mobile phases to ensure consistent protonation of the analytes. 2. Improve Separation: Use a high-resolution column (e.g., smaller particle size) and optimize the gradient to try and resolve the isomers.[9] |
| Difficulty confirming metabolite identity. | 1. Lack of Authentic Standards: No commercial standards exist for the glucuronide metabolites. 2. Ambiguous Fragmentation: MS/MS fragmentation is not providing clear structural information. | 1. Use High-Resolution MS: Accurate mass measurement can confirm the elemental composition, distinguishing a glucuronide (+176.0321 Da) from a sulfate (+79.9568 Da). 2. Characteristic Losses: Look for the characteristic neutral loss of the glucuronic acid moiety (176 Da) in the MS/MS spectrum of the suspected glucuronide peak. |
Data Interpretation and Key Metabolites
The primary degradation pathway for Diflunisal involves conjugation. The diagram below summarizes the main biotransformation routes.
Caption: Major metabolic pathways of Diflunisal degradation.
Summary of Expected Metabolites
| Metabolite | Abbreviation | Metabolic Pathway | Mass Shift from Parent (Da) | Key Analytical Feature |
| Diflunisal Acyl Glucuronide | DAG | Glucuronidation (Ester) | +176.0321 | Unstable; undergoes acyl migration; MS/MS loss of 176 Da.[5][6] |
| Diflunisal Phenolic Glucuronide | DPG | Glucuronidation (Ether) | +176.0321 | Stable; MS/MS loss of 176 Da.[1] |
| Diflunisal Sulfate | DS | Sulfation | +79.9568 | Stable; MS/MS loss of 80 Da (SO₃).[1] |
| Acyl Migration Isomers | iso-DAGs | Non-enzymatic Rearrangement | +176.0321 | Chromatographically distinct from DAG; more resistant to hydrolysis.[7] |
| 3-Hydroxy-Diflunisal | - | Oxidation (Minor) | +15.9949 | Minor metabolite, often excreted as a conjugate itself.[4] |
References
-
Rearrangement of diflunisal acyl glucuronide into its beta-glucuronidase-resistant isomers facilitates transport through the small intestine to the colon of the rat. PubMed, National Center for Biotechnology Information.[Link]
-
Conjugation-deconjugation cycling of diflunisal via beta-glucuronidase catalyzed hydrolysis of its acyl glucuronide in the rat. PubMed, National Center for Biotechnology Information.[Link]
-
Clinical Pharmacology of Diflunisal. Clinics and Practice.[Link]
-
What is the mechanism of Diflunisal? Patsnap Synapse.[Link]
-
Diflunisal | C13H8F2O3. PubChem, National Center for Biotechnology Information.[Link]
-
Biotransformation of diflunisal and renal excretion of its glucuronides in renal insufficiency. PubMed, National Center for Biotechnology Information.[Link]
-
Disposition and covalent binding of diflunisal and diflunisal acyl glucuronide in the isolated perfused rat liver. PubMed, National Center for Biotechnology Information.[Link]
-
Studies on the reactivity of acyl glucuronides--I. Phenolic glucuronidation of isomers of diflunisal acyl glucuronide in the rat. PubMed, National Center for Biotechnology Information.[Link]
-
Identification of a hydroxy metabolite of diflunisal in rat and human urine. Semantic Scholar.[Link]
-
Biotransformation of diflunisal and renal excretion of its glucuronides in renal insufficiency. European Journal of Clinical Pharmacology.[Link]
-
Diflunisal: A review of pharmacokinetic and pharmacodynamic properties, drug interactions, and special tolerability studies in humans. PMC, National Center for Biotechnology Information.[Link]
-
Diflunisal. LiverTox, National Center for Biotechnology Information.[Link]
-
The mechanism of inhibition of mitochondrial oxidative phosphorylation by the nonsteroidal anti-inflammatory agent diflunisal. PubMed, National Center for Biotechnology Information.[Link]
-
Separation and Determination of Diflunisal and its Impurity by Two Chromatographic Methods: TLC-Densitometry and HPLC. PubMed, National Center for Biotechnology Information.[Link]
-
Determination of Diflunisal in Tablets Using Derivative UV Spectrophotometric Methods. FABAD Journal of Pharmaceutical Sciences.[Link]
-
Diflunisal Derivatives as Modulators of ACMS Decarboxylase Targeting the Tryptophan–Kynurenine Pathway. ACS Chemical Neuroscience.[Link]
-
Simultaneous determination of the two non-steroidal anti-inflammatory drugs; diflunisal and naproxen in their tablets by chemometric spectrophotometry and HPLC. ResearchGate.[Link]
-
Determination of diflunisal in tablets using derivative UV spectrophotometric methods. ResearchGate.[Link]
-
Metabolomic Studies for Metabolic Alterations Induced by Non-Steroidal Anti-Inflammatory Drugs: Mini Review. MDPI.[Link]
-
Tackling metabolism issues in drug discovery with in silico methods. AZoNetwork.[Link]
-
Degradation kinetics, pathways, transformation products, and toxicity assessment of fluorochloridone in agricultural soils. PubMed, National Center for Biotechnology Information.[Link]
-
Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. PMC, National Center for Biotechnology Information.[Link]
-
Degradation of Sulfoxaflor in Water and Soil: Kinetics, Degradation Pathways, Transformation Product Identification, and Toxicity. ResearchGate.[Link]
-
Biodegradation of Dichlorodiphenyltrichloroethane: Intermediates in Dichlorodiphenylacetic Acid Metabolism by Aerobacter aerogenes. PMC, National Center for Biotechnology Information.[Link]
-
Identification of Degradation By-Products of Selected Pesticides During Oxidation and Chlorination Processes. ResearchGate.[Link]
Sources
- 1. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 2. Diflunisal | C13H8F2O3 | CID 3059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diflunisal - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Studies on the reactivity of acyl glucuronides--I. Phenolic glucuronidation of isomers of diflunisal acyl glucuronide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disposition and covalent binding of diflunisal and diflunisal acyl glucuronide in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rearrangement of diflunisal acyl glucuronide into its beta-glucuronidase-resistant isomers facilitates transport through the small intestine to the colon of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Separation and Determination of Diflunisal and its Impurity by Two Chromatographic Methods: TLC-Densitometry and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid
Welcome to the technical support center for 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation with this compound. As a structural analog of known non-steroidal anti-inflammatory drugs (NSAIDs), its experimental behavior can be influenced by a variety of factors from synthesis to application. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve reliable and reproducible results.
Part 1: Foundational Knowledge and Compound Integrity
Before delving into specific experimental troubleshooting, it is crucial to establish a baseline understanding of the compound's properties and how to verify its integrity. Inconsistencies often originate from issues with the starting material itself.
FAQ 1: What are the key chemical properties of this compound that might affect my experiments?
Understanding the fundamental physicochemical properties of this compound is the first step in troubleshooting. Its structure, featuring a biphenyl core, two fluorine atoms, and a carboxylic acid moiety, dictates its behavior in various experimental settings.
Table 1: Key Physicochemical Properties
| Property | Predicted/Reported Value | Implication for Experiments |
| Molecular Formula | C₁₄H₁₀F₂O₂ | Used for accurate mass determination in mass spectrometry. |
| Molecular Weight | 248.22 g/mol | Essential for preparing solutions of known molarity. |
| pKa | ~4.18 (Predicted)[1] | The compound is a weak acid. Its solubility will be highly pH-dependent, being less soluble in acidic aqueous media and more soluble in neutral to basic conditions due to deprotonation of the carboxylic acid. |
| Appearance | Solid | Physical state at room temperature. |
| Solubility | Poor in water, soluble in organic solvents like DMSO, DMF, and alcohols. | This is a critical factor. Inconsistent results in aqueous biological assays often stem from poor solubility, leading to precipitation or aggregation. |
FAQ 2: How can I be sure of the purity and identity of my batch of this compound?
Batch-to-batch variability is a significant source of inconsistent results. A self-validating system of analytical checks is essential to confirm the identity and purity of your compound before starting any experiment.[2][3][4]
Experimental Protocol: Comprehensive Quality Control of this compound
Objective: To confirm the identity and assess the purity of a sample of this compound.
Materials:
-
Sample of this compound
-
Deuterated solvents (e.g., DMSO-d₆, CDCl₃) for NMR
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Formic acid or trifluoroacetic acid (for LC-MS)
-
Reference standard (if available)
Instrumentation:
-
High-Resolution Mass Spectrometer (HRMS) with an ESI source
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Nuclear Magnetic Resonance (NMR) Spectrometer (≥400 MHz for ¹H)
Procedure:
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution into the ESI source in negative ion mode to detect the deprotonated molecule [M-H]⁻.
-
Expected Result: A prominent peak at an m/z corresponding to the exact mass of the deprotonated molecule (C₁₄H₉F₂O₂⁻). This confirms the molecular formula.
-
-
¹H and ¹⁹F NMR Spectroscopy:
-
Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹⁹F NMR spectra.
-
Expected ¹H NMR: The spectrum should show characteristic aromatic proton signals, as well as a singlet for the methylene (-CH₂-) protons of the acetic acid group. The integration of these peaks should correspond to the number of protons in the structure.
-
Expected ¹⁹F NMR: The spectrum should display signals corresponding to the two fluorine atoms. The chemical shifts and coupling patterns will be indicative of their positions on the phenyl ring.
-
Compare the obtained spectra with reference data if available.
-
-
HPLC-UV Purity Analysis:
-
Develop a reverse-phase HPLC method. A C18 column is typically suitable.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).
-
Expected Result: A single major peak should be observed. Purity can be calculated based on the area percentage of this peak relative to the total area of all peaks in the chromatogram. A purity of >95% is generally recommended for biological assays.
-
Part 2: Troubleshooting Experimental Inconsistencies
Once the integrity of your compound is confirmed, inconsistencies in experimental results can often be traced to specific aspects of the experimental design and execution.
FAQ 3: My compound precipitates out of solution during my aqueous biological assay. How can I improve its solubility?
Poor aqueous solubility is a primary cause of inconsistent results for many biphenyl carboxylic acid derivatives.[2][4][5][6]
Troubleshooting Steps:
-
pH Adjustment: As a carboxylic acid, the solubility of this compound increases at higher pH. Ensure your buffer system is at a pH well above the compound's pKa (e.g., pH 7.4).
-
Use of Co-solvents: For stock solutions, use a water-miscible organic solvent like DMSO or ethanol. When diluting into your aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically <1%) to avoid solvent-induced artifacts.
-
Sonication: Gentle sonication can help to dissolve the compound.
-
Formulation Strategies: For in vivo studies or more complex in vitro models, formulation strategies such as the use of cyclodextrins or lipid-based delivery systems may be necessary to enhance solubility.[4][7]
FAQ 4: I am observing high variability in my IC₅₀ values for this compound. What could be the cause?
Inconsistent IC₅₀ values are a common frustration in drug discovery and can stem from multiple sources.[8][9]
Troubleshooting Workflow for Inconsistent IC₅₀ Values
Caption: Logical flow for troubleshooting inconsistent IC50 values.
-
Compound Aggregation: Poorly soluble compounds can form aggregates in solution, which can lead to non-specific inhibition and highly variable results.[1][10] Including a small amount of a non-ionic detergent like Triton X-100 or Tween-20 (e.g., 0.01%) in your assay buffer can help prevent aggregation.
-
Assay Conditions:
-
Cell Density: In cell-based assays, the IC₅₀ can be dependent on the cell density. Ensure you use a consistent cell seeding density for all experiments.
-
Incubation Time: The apparent potency of an inhibitor can change with incubation time. Standardize the incubation period across all assays.
-
Reagent Stability: Ensure all reagents, including the compound solutions, are fresh and have not degraded.
-
-
Data Analysis: Use a consistent method for data normalization and curve fitting. Ensure your concentration range adequately covers the full dose-response curve.
FAQ 5: I suspect my compound is degrading in my experimental system. What are the likely degradation pathways?
While specific degradation pathways for this compound are not extensively documented, we can infer potential routes based on its chemical structure and related compounds.
-
Hydrolysis: The acetic acid moiety is generally stable. However, if the compound were an ester prodrug, hydrolysis would be a primary degradation pathway.[11]
-
Photodegradation: Biphenyl compounds can be susceptible to photodegradation, especially under UV light.[12][13] It is good practice to protect stock solutions from light.
-
Oxidation: The biphenyl ring system could be susceptible to oxidative metabolism in cell-based or in vivo systems, potentially through the action of cytochrome P450 enzymes.[13]
To investigate degradation, you can use a stability-indicating HPLC method to monitor the appearance of new peaks and the disappearance of the parent compound over time under your experimental conditions.
Part 3: Potential Interferences from Synthesis Impurities
The synthesis of this compound likely involves a Suzuki coupling reaction. Impurities from this process can interfere with biological assays.
FAQ 6: What are the common impurities from the synthesis of this compound and how can they affect my results?
The Suzuki coupling, while powerful, can generate several byproducts that may be difficult to remove and can have biological activity or interfere with assay readouts.
Common Suzuki Coupling Impurities and Their Potential Impact
Caption: Potential impurities from synthesis and their interference.
-
Homocoupling Products: These are dimers of the starting materials. They can have their own biological activity or interfere with analytical methods.
-
Protodeborylation/Dehalogenation Products: These are the starting materials that have lost their boron or halogen group. They may compete with the target compound for binding to the biological target.
-
Residual Palladium: Palladium catalysts used in the coupling reaction can be cytotoxic or interfere with assay readouts.[5][7][14][15][16] It is crucial to ensure that residual palladium levels are minimized through proper purification.
FAQ 7: My assay uses a fluorescence readout. Could the compound or its impurities be interfering?
Yes, biphenyl-containing compounds can be fluorescent, and this intrinsic fluorescence can interfere with assays that use a fluorescence-based readout.[17][18][19][20][21]
Troubleshooting Fluorescence Interference:
-
Run a Control: Test your compound in the assay in the absence of the biological target or other reagents that generate the fluorescent signal. An increase in signal indicates intrinsic fluorescence.
-
Spectral Scan: If possible, perform a fluorescence scan of your compound to determine its excitation and emission maxima. This can help you choose assay fluorophores that do not overlap.
-
Use an Orthogonal Assay: If significant interference is observed, consider using an alternative assay with a different detection method (e.g., luminescence, absorbance, or a label-free method).[22]
By systematically addressing these potential sources of variability, from the integrity of the starting material to the nuances of the experimental setup, researchers can enhance the reliability and reproducibility of their data when working with this compound.
References
-
Agilent Technologies. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]
- Iavicoli, I., et al. (2017). In vitro evaluation of the potential toxic effects of palladium nanoparticles on fibroblasts and lung epithelial cells. Toxicology in Vitro, 42, 18-26.
- Ponti, J., et al. (2014). Palladium Nanoparticles Induce Disturbances in Cell Cycle Entry and Progression of Peripheral Blood Mononuclear Cells: Paramount Role of Ions.
- Bridges, J. W., Creaven, P. J., & Williams, R. T. (1965). The fluorescence of some biphenyl derivatives. Biochemical Journal, 96(3), 872–878.
- Dolzonek, J., et al. (2019). Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products. Chemosphere, 236, 124236.
- McNulty, J. W., et al. (2021). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 12(3), 428–433.
- Dolzonek, J., et al. (2019). Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products. Chemosphere, 236, 124236.
- Wang, H., et al. (2017). Nano-palladium is a cellular catalyst for in vivo chemistry.
- National Center for Biotechnology Information. (2017).
- McKendry, S., et al. (2021). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Organic Process Research & Development, 25(5), 1185–1191.
- National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
-
Walsh Medical Media. (2017). In Vitro Diagnosis of Hypersensitivity to Nonsteroidal Anti-Inflammatory Drugs (NSAID) Comparison of Two Methods. Retrieved from [Link]
- Houghton, R., et al. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. Bioanalysis, 1(8), 1467–1476.
-
MDPI. (2024). Connecting GSK-3β Inhibitory Activity with IKK-β or ROCK-1 Inhibition to Target Tau Aggregation and Neuroinflammation in Alzheimer's Disease—Discovery, In Vitro and In Cellulo Activity of Thiazole-Based Inhibitors. Retrieved from [Link]
- National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual.
- Simeonov, A., et al. (2018). Interference with Fluorescence and Absorbance. Assay Guidance Manual.
- National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening. In Assay Guidance Manual.
- Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research, 27(4S).
-
ResearchGate. (n.d.). Interference with Fluorescence and Absorbance. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]
- Brener, O., et al. (2016).
- Arora, P., & Arora, V. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1039-1044.
- Warner, T. D., et al. (2000). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. British Journal of Pharmacology, 129(6), 1343–1350.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibition of A 42 aggregation kinetics for compounds 1, 5, 6, 7, and.... Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
R Discovery. (n.d.). Diflunisal Research Articles. Retrieved from [Link]
- Wang, Y., et al. (2021). Diflunisal Derivatives as Modulators of ACMS Decarboxylase Targeting the Tryptophan–Kynurenine Pathway. Journal of Medicinal Chemistry, 64(1), 608–622.
- Han, P., et al. (2012). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Assay and Drug Development Technologies, 10(2), 146–155.
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013). Mass spectrometry: trouble with acetic acid fragmentation. Retrieved from [Link]
-
Wikipedia. (n.d.). Diflunisal. Retrieved from [Link]
-
ResearchGate. (2025). The differential diagnosis of adverse reactions to non-steroidal anti-inflammatory drugs. In vitro and in vivo methods. Retrieved from [Link]
-
MDPI. (2021). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. Retrieved from [Link]
-
MDPI. (2021). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
-
Umweltbundesamt. (n.d.). Validation of the NSAID in vitro assay for biomonitoring of NSAID activities in surface waters. Retrieved from [Link]
-
Semantic Scholar. (2006). Advances in HPLC technology for the determination of drug impurities. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Retrieved from [Link]
-
PubMed. (2018). Application of in-source fragmentation to the identification of perfluoropentanoic acid and perfluorobutanoic acid in environmental matrices and human serum by isotope dilution liquid chromatography coupled with tandem mass spectrometry. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
DOI. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. Retrieved from [Link]
-
Frontiers. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Retrieved from [Link]
-
Wikipedia. (n.d.). Polychlorinated biphenyl. Retrieved from [Link]
Sources
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. Palladium Nanoparticles Induce Disturbances in Cell Cycle Entry and Progression of Peripheral Blood Mononuclear Cells: Paramount Role of Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro evaluation of the potential toxic effects of palladium nanoparticles on fibroblasts and lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. feradical.utsa.edu [feradical.utsa.edu]
- 10. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 13. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 14. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nano-palladium is a cellular catalyst for in vivo chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The fluorescence of some biphenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Refining Experimental Conditions for 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid
Welcome to the technical support center for the synthesis and purification of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals. Here, we move beyond simple protocols to address the common challenges encountered during the synthesis of this diflunisal analogue, providing in-depth, experience-driven advice in a direct question-and-answer format.
Section 1: The Core Synthesis — Troubleshooting the Suzuki-Miyaura Coupling
The construction of the sterically hindered biphenyl core is the most critical and often challenging step in the synthesis. The Suzuki-Miyaura coupling is the workhorse reaction for this transformation, but its success is highly dependent on a nuanced understanding of the reaction parameters.
Q1: I am planning my synthesis. What is a reliable starting point for the Suzuki coupling reaction?
A reliable approach involves coupling a (2-(methoxycarbonylmethyl)phenyl)boronic acid derivative with 1-bromo-3,5-difluorobenzene. This strategy builds the carbon skeleton early, requiring a final hydrolysis step. Below is a robust, field-tested starting protocol.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Vessel Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (1.2-1.5 equivalents) and 1-bromo-3,5-difluorobenzene (1.0 equivalent).
-
Reagent Addition : Add a finely powdered, anhydrous base such as potassium phosphate (K₃PO₄, 2.0–3.0 equivalents).[1][2]
-
Inert Atmosphere : Seal the flask with a septum and perform a minimum of three vacuum/inert gas (argon or nitrogen) backfill cycles to thoroughly remove oxygen from the solid reagents.[2]
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium precatalyst. For sterically hindered couplings like this, a catalyst system with a bulky phosphine ligand is recommended, such as XPhos Pd G3 (0.5–2 mol%).[1][2]
-
Solvent Addition : Via syringe, add a degassed solvent system. A common and effective choice is a 4:1 to 10:1 mixture of 1,4-dioxane and water.[1][2] Ensure the solvent has been degassed by sparging with argon for at least 30 minutes prior to use.[2]
-
Reaction Execution : Place the sealed flask in a preheated oil bath at 80–110 °C and stir vigorously.[1]
-
Monitoring & Workup : Monitor the reaction's progress using TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
Q2: My Suzuki coupling has failed or given a very low yield. What are the first things to check?
Failure in Suzuki couplings, especially with challenging substrates, can almost always be traced back to a few key parameters. The following flowchart provides a logical path for troubleshooting.
Caption: Troubleshooting flowchart for failed Suzuki coupling reactions.
In-depth Causality:
-
Oxygen Contamination : Palladium(0), the active catalytic species, is readily oxidized to inactive Palladium(II) by oxygen. Rigorous degassing of solvents and maintaining a positive pressure of an inert gas like argon is non-negotiable.[2]
-
Catalyst/Ligand Choice : The ortho-substituted nature of the phenylacetic acid moiety introduces significant steric hindrance. This slows down the oxidative addition step. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are essential to accelerate this step and stabilize the catalytic complex.[2][3]
-
Base Quality : The base is critical for activating the boronic acid. It must be anhydrous, as excess water can promote unwanted side reactions. Using a finely powdered base increases its surface area and reactivity.[1]
Q3: I'm observing significant dehalogenation of my aryl bromide starting material. How can I prevent this?
Dehalogenation, where the bromine atom is replaced by a hydrogen, is a common side reaction that consumes your starting material.
Primary Cause : This typically occurs when a hydride species is generated in the reaction mixture, which then participates in the catalytic cycle instead of the boronic acid.[2]
Solutions & Explanations:
| Mitigation Strategy | Causality and Explanation |
| Switch to an Inorganic Base | Avoid amine bases like triethylamine or solvents like alcohols, which can be hydride sources.[2] Inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are much less prone to this issue. |
| Use High-Purity Reagents | Impurities in solvents or reagents can sometimes act as hydride donors. Always use high-purity, anhydrous solvents. |
| Protect the Boronic Acid | If the transmetalation step is slow, dehalogenation has more time to occur. Using a more stable boronic acid derivative, such as a MIDA boronate, can sometimes improve the kinetics of the desired coupling relative to the side reaction. |
Q4: My main byproduct is the homocoupling of the boronic acid. What can I do?
Homocoupling (Glaser coupling) of the boronic acid to form a symmetrical biaryl is often promoted by the presence of oxygen.
Primary Cause : Oxygen can re-oxidize the Pd(0) catalyst, and in the process, facilitate the unwanted coupling of two boronic acid molecules.
Solutions & Explanations:
-
Improve Inert Technique : This is the most critical factor. Re-evaluate your degassing procedure for solvents and ensure the reaction is maintained under a strict inert atmosphere from start to finish.[2]
-
Control Stoichiometry : Use a slight excess (1.2-1.5 equivalents) of the boronic acid, but avoid a large excess, which can favor side reactions.[1]
-
Catalyst Choice : Some catalyst systems are more prone to this side reaction than others. If the problem persists, screening alternative palladium precatalysts or ligands may be necessary.
Section 2: Ester Hydrolysis and Product Isolation
Once the biphenyl core is successfully synthesized as its methyl or ethyl ester, the final step is hydrolysis to the target carboxylic acid.
Q1: What are the standard conditions for hydrolyzing the methyl 2-(3',5'-difluoro-[1,1'-biphenyl]-2-yl)acetate precursor?
A standard saponification using lithium hydroxide (LiOH) is generally effective and minimizes side reactions.
Experimental Protocol: Ester Hydrolysis
-
Dissolution : Dissolve the crude biphenyl ester in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Base Addition : Add an excess of lithium hydroxide monohydrate (2-4 equivalents) to the solution.
-
Reaction : Stir the mixture at room temperature for 4-12 hours, or gently heat to 40-50 °C to accelerate the reaction. Monitor completion by TLC or LC-MS by observing the disappearance of the starting ester.
-
Workup : Once complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any non-acidic impurities.
-
Acidification : Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring. The target carboxylic acid will precipitate out of the solution as the pH becomes acidic (pH ~2-3).
-
Isolation : Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum.
Q2: The hydrolysis is incomplete or I see signs of decomposition. What should I check?
Incomplete Reaction : This is usually due to insufficient base or reaction time. Ensure at least 2 equivalents of base are used and allow the reaction to proceed until the starting material is no longer visible by your chosen analytical method. Gentle heating can overcome minor solubility issues.
Decomposition : While generally stable, biphenyl compounds can be susceptible to oxidative degradation under harsh conditions (e.g., prolonged heating in the presence of air).[4] If decomposition is suspected, ensure the workup is performed promptly after the reaction is complete and consider blanketing the reaction with an inert gas if heating for an extended period.
Section 3: Purification of the Final Product
Obtaining the final product with high purity is essential for its intended application. Recrystallization is the preferred method for this compound.[5]
Q1: What is the recommended method for purifying the final acid?
Recrystallization is highly effective for removing minor impurities left over from the synthesis.[5] The key is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Caption: General workflow for the recrystallization of the final product.
Q2: I'm struggling to find a good recrystallization solvent. What are some systems to screen?
Screening for an appropriate solvent is an empirical process. Based on the structure (an aromatic carboxylic acid), here are several systems to try, starting with the most likely candidates.
| Solvent System | Rationale |
| Aqueous Ethanol or Isopropanol | A highly reliable choice for many carboxylic acids. The product should be soluble in hot alcohol and precipitate upon the addition of water or cooling.[6] |
| Toluene | The aromatic nature of toluene is well-suited to dissolving the biphenyl core at high temperatures. |
| Ethyl Acetate / Heptane | Dissolve the crude product in a minimal amount of hot ethyl acetate, then slowly add heptane as an anti-solvent until turbidity is observed. |
| Acetic Acid / Water | Similar to aqueous alcohols, this can be an effective system, though care must be taken to remove residual acetic acid during drying.[7] |
Section 4: Analytical Characterization
Q1: What are the key analytical techniques to confirm the structure and purity of this compound?
A combination of spectroscopic and chromatographic methods is required for unambiguous confirmation.
-
¹H and ¹⁹F NMR Spectroscopy : This is essential for confirming the chemical structure. The proton NMR will show characteristic aromatic and methylene (-CH₂-) signals, while the fluorine NMR will confirm the presence and environment of the two fluorine atoms.
-
LC-MS (Liquid Chromatography-Mass Spectrometry) : This technique is ideal for assessing purity. A single sharp peak in the chromatogram (e.g., >98% by area) indicates high purity, while the mass spectrometer confirms the molecular weight of the product.
-
Melting Point : A sharp melting point is a good indicator of high purity for a crystalline solid.
By systematically addressing these common experimental challenges, researchers can refine their conditions to achieve a robust and reproducible synthesis of this compound.
References
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
- Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone - Benchchem.
- How can I solve my problem with Suzuki coupling?
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- Stability issues with 2',4'-Difluoro(1,1'-biphenyl)
- Good solvent for recrystalizing 4-biphenyl carboxylic acid? : r/chemhelp - Reddit.
- Recrystallization and Crystalliz
- diphenylacetic acid - Organic Syntheses Procedure.
Sources
Validation & Comparative
Illuminating the Molecular Architecture: A Guide to the Structural Confirmation of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic Acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this comprehensive guide, we delve into the analytical methodologies employed to verify the chemical structure of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid, a compound of interest within the broader class of biphenyl acetic acid derivatives. While detailed experimental spectra for this specific molecule are not widely published, this guide will provide a robust framework for its structural elucidation by drawing comparisons with closely related and well-characterized analogues. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, offering both theoretical underpinnings and practical, step-by-step protocols.
The Biphenyl Acetic Acid Scaffold: A Privileged Structure
Biphenyl acetic acid derivatives represent a significant class of compounds in medicinal chemistry, often exhibiting anti-inflammatory and analgesic properties. The introduction of fluorine atoms into the biphenyl scaffold can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity to biological targets. The precise positioning of these fluorine substituents is therefore critical to the molecule's function, necessitating definitive structural confirmation.
A Multi-Pronged Approach to Structural Verification
A singular analytical technique is rarely sufficient for the unequivocal confirmation of a complex organic molecule's structure. A judicious combination of spectroscopic and crystallographic methods provides a self-validating system, where the data from each technique corroborates the others, leading to a high degree of confidence in the assigned structure.
Caption: A simplified workflow for mass spectrometry analysis.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass of the target molecule and confirm its elemental composition.
Materials:
-
This compound (or a suitable analogue)
-
High-purity solvent (e.g., methanol, acetonitrile)
-
HRMS instrument (e.g., TOF, Orbitrap)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Sample Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range and ion mode (positive or negative).
-
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Use the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass.
-
Compare the calculated formula with the expected formula (C₁₄H₁₀F₂O₂).
-
X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique would definitively confirm the connectivity of the two phenyl rings, the position of the acetic acid substituent, and the location of the two fluorine atoms.
Conclusion: A Synergistic Approach to Certainty
The structural confirmation of this compound, like any novel compound, relies on a synergistic and self-validating analytical approach. While direct experimental data for this specific molecule may be limited in the public domain, a thorough analysis using NMR spectroscopy, mass spectrometry, and, ideally, X-ray crystallography, guided by the extensive data available for analogous compounds, can provide a high degree of confidence in its molecular architecture. The protocols and comparative data presented in this guide offer a robust framework for researchers to confidently characterize this and other related molecules, ensuring the integrity and reproducibility of their scientific endeavors.
References
A Comparative Guide to the Validation of Analytical Methods for 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic Acid (Diflunisal)
Introduction
In the landscape of pharmaceutical development and quality control, the robustness and reliability of analytical methods are paramount. This guide provides an in-depth technical comparison of analytical method validation strategies for 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid, a non-steroidal anti-inflammatory drug (NSAID) commonly known as Diflunisal. The objective is not merely to present protocols but to dissect the causality behind experimental choices, grounding them in regulatory expectations and first-principle science.
This document is intended for researchers, analytical scientists, and drug development professionals. It navigates the complexities of method selection, adherence to international guidelines, and the execution of validation protocols, comparing a traditional High-Performance Liquid Chromatography (HPLC) method with a modern Ultra-Performance Liquid Chromatography (UPLC) approach to illustrate the advancements in analytical efficiency and performance.
The Foundation: Selecting the Appropriate Analytical Technique
The physicochemical properties of Diflunisal—a carboxylic acid with a biphenyl structure—dictate the most suitable analytical approach. Its relatively low volatility and high polarity make liquid chromatography the technique of choice.
-
High-Performance Liquid Chromatography (HPLC): For decades, HPLC has been the workhorse of the pharmaceutical industry.[1] Operating at pressures up to 6,000 psi and using columns with particle sizes of 3-5 µm, it provides reliable and robust separations.[2][3] For an active pharmaceutical ingredient (API) like Diflunisal, a reversed-phase HPLC (RP-HPLC) method is the standard approach for assay and impurity analysis.[4][5]
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC represents an evolution of HPLC, utilizing sub-2 µm particle columns and operating at pressures up to 15,000 psi.[1][3] This technological leap dramatically enhances resolution, sensitivity, and speed.[6][7] The smaller particles provide a greater surface area, leading to more efficient mass transfer and sharper, narrower peaks.[2][6] This translates to significantly shorter run times—often reducing a 15-20 minute HPLC run to under 5 minutes—and reduced solvent consumption, aligning with modern goals of green chemistry and increased laboratory throughput.[1][2]
-
Gas Chromatography (GC): Direct GC analysis of carboxylic acids like Diflunisal is challenging due to their high polarity and low volatility, which can lead to poor peak shape and thermal degradation.[8] While derivatization (e.g., silylation or esterification) can make the analyte more volatile and amenable to GC analysis, this adds complexity, time, and potential for error to the sample preparation process.[9][10] Therefore, for routine quality control, LC-based methods are overwhelmingly preferred for their simplicity and direct applicability.
This guide will focus on comparing a validated HPLC method with a UPLC alternative, demonstrating the latter's superior performance characteristics.
The Regulatory Blueprint: ICH Q2(R2) Guidelines
The validation process must be framed within the context of global regulatory standards. The International Council for Harmonisation (ICH) guideline Q2(R2): Validation of Analytical Procedures is the definitive text, providing a framework for the principles of analytical validation.[11][12] This guideline, adopted by major regulatory bodies including the U.S. FDA and the European Medicines Agency (EMA), ensures that a validated method is suitable for its intended purpose.[13][14][15] The validation process demonstrates that the analytical procedure is reliable, reproducible, and accurate for the analysis of the drug substance and product.[16][17]
The core validation parameters discussed below are derived directly from this foundational document.[18][19]
Caption: A typical workflow for analytical method validation, from initial planning to final reporting and lifecycle management.
Comparative Validation of Analytical Parameters
Here, we compare a standard RP-HPLC method against a more advanced RP-UPLC method for the analysis of Diflunisal. The experimental data presented in the tables are representative examples designed to highlight the performance differences.
Specificity and Selectivity
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[20] For stability-indicating methods, this is the most critical validation parameter. It is demonstrated through forced degradation studies, where the drug substance is exposed to harsh conditions to generate potential degradation products.[12]
Experimental Protocol (Forced Degradation):
-
Prepare separate solutions of Diflunisal reference standard.
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Dry heat at 105°C for 24 hours.
-
Photolytic Stress: Expose to UV light (254 nm) for 24 hours.
-
-
Neutralize the acid and base-stressed samples as appropriate.
-
Analyze all stressed samples, along with an unstressed control, using both the HPLC and UPLC methods.
-
Assess peak purity of the main Diflunisal peak using a photodiode array (PDA) detector and evaluate the resolution between Diflunisal and all degradation peaks.
Data Comparison: Specificity
| Parameter | Standard HPLC Method | Optimized UPLC Method | Justification |
| Run Time | 25 minutes | 4 minutes | UPLC's higher efficiency allows for faster elution without sacrificing resolution.[6] |
| Resolution (Rs) from closest degradant | 1.8 | > 3.0 | UPLC provides sharper peaks and superior resolving power, ensuring baseline separation.[2] |
| Peak Purity Index | > 0.999 | > 0.999 | Both methods demonstrate spectral homogeneity, but UPLC's sharper peaks can improve purity assessment. |
| Degradation Observed | Approx. 15% (Base) | Approx. 15% (Base) | The degradation pathway is inherent to the molecule, not the analytical method. |
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. This is fundamental for accurate quantitation. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[17]
Experimental Protocol:
-
Prepare a stock solution of Diflunisal reference standard.
-
Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the target assay concentration.
-
Inject each concentration level in triplicate.
-
Construct a calibration curve by plotting the mean peak area against concentration.
-
Determine the relationship using linear regression analysis and evaluate the correlation coefficient (r²) and y-intercept.
Data Comparison: Linearity
| Parameter | Standard HPLC Method | Optimized UPLC Method | Justification |
| Range | 50 - 150 µg/mL | 50 - 150 µg/mL | The required analytical range is determined by the application, not the technique. |
| Correlation Coefficient (r²) | ≥ 0.9992 | ≥ 0.9998 | UPLC's higher sensitivity and peak symmetry often lead to tighter data points and a better fit. |
| Y-Intercept % of Target Conc. | < 2.0% | < 1.0% | A lower y-intercept indicates less systematic bias in the method. |
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value. It is typically assessed using recovery studies, where a known amount of analyte is added to a placebo (matrix without the analyte) and the percentage recovered is calculated.[13]
Experimental Protocol:
-
Prepare a homogenous blend of placebo (excipients used in the drug product formulation).
-
Spike the placebo with the Diflunisal API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three independent samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery for each.
Data Comparison: Accuracy
| Parameter | Standard HPLC Method | Optimized UPLC Method | Acceptance Criteria (ICH) |
| Recovery at 80% | 99.1% (RSD: 0.9%) | 100.2% (RSD: 0.4%) | Typically 98.0 - 102.0% |
| Recovery at 100% | 100.3% (RSD: 0.7%) | 100.1% (RSD: 0.3%) | Typically 98.0 - 102.0% |
| Recovery at 120% | 101.2% (RSD: 0.8%) | 99.8% (RSD: 0.5%) | Typically 98.0 - 102.0% |
Insight: The lower Relative Standard Deviation (RSD) in the UPLC method reflects its superior precision, which contributes to more consistent accuracy measurements.
Precision
Causality: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).[17]
Experimental Protocol:
-
Repeatability: Prepare six independent test samples of Diflunisal at 100% of the target concentration. Analyze them on the same day with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis of six new samples on a different day with a different analyst.
-
Calculate the RSD for each set of six measurements and perform a statistical comparison (e.g., F-test) to evaluate the significance of any differences.
Data Comparison: Precision
| Parameter | Standard HPLC Method | Optimized UPLC Method | Acceptance Criteria |
| Repeatability (RSD) | ≤ 1.0% | ≤ 0.5% | For drug substance assay, typically ≤ 1.0% |
| Intermediate Precision (RSD) | ≤ 1.5% | ≤ 0.8% | For drug substance assay, typically ≤ 2.0% |
Insight: The improved peak shape and signal-to-noise ratio in UPLC directly translate to more precise integration and, therefore, lower RSD values.[7]
Caption: Interconnectivity of core analytical validation parameters as defined by ICH guidelines.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
Causality: The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount that can be detected but not necessarily quantitated as an exact value.[17] These are critical for impurity analysis.
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of a blank injection.
-
The concentration that yields an S/N ratio of approximately 3:1 is typically defined as the LOD.
-
The concentration that yields an S/N ratio of approximately 10:1 is typically defined as the LOQ.
-
Confirm the LOQ by injecting samples at this concentration and demonstrating acceptable precision and accuracy.
Data Comparison: LOD & LOQ
| Parameter | Standard HPLC Method | Optimized UPLC Method | Justification |
| LOD | 0.05 µg/mL (S/N ≈ 3) | 0.01 µg/mL (S/N ≈ 3) | UPLC's sharper peaks result in a higher signal intensity for a given concentration, improving the S/N ratio.[2][7] |
| LOQ | 0.15 µg/mL (S/N ≈ 10) | 0.03 µg/mL (S/N ≈ 10) | The enhanced sensitivity of UPLC allows for the reliable quantification of much lower impurity levels. |
| Precision at LOQ (RSD) | ≤ 8.5% | ≤ 5.0% | Demonstrates the superior reliability of the UPLC method at its quantitation limit. |
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[13] This is typically evaluated during method development but is a key element of validation.
Experimental Protocol:
-
Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate, organic composition).
-
Vary each parameter within a realistic range (e.g., pH ± 0.2 units, flow rate ± 10%, temperature ± 5°C).
-
Analyze a system suitability solution under each condition and evaluate the impact on parameters like retention time, resolution, and peak tailing.
Data Comparison: Robustness
| Varied Parameter | HPLC Method (Observed Effect) | UPLC Method (Observed Effect) | Insight |
| Flow Rate (±10%) | Retention time shift ± 9% | Retention time shift ± 9% | UPLC methods can be more sensitive to pressure fluctuations, but modern systems compensate well. |
| Mobile Phase pH (±0.2) | Tailing factor changes by >0.3 | Tailing factor changes by <0.1 | UPLC columns with advanced bonding chemistries often exhibit better stability across a pH range. |
| Column Temp (±5°C) | Resolution (Rs) drops by 15% | Resolution (Rs) drops by 5% | The high efficiency of UPLC provides a larger resolution window, making it inherently more robust to small performance changes. |
Conclusion
The validation of an analytical method is a systematic and evidence-based process that underpins the quality and safety of pharmaceutical products. While a well-validated HPLC method can be perfectly suitable for the analysis of this compound, this comparative guide demonstrates the clear advantages of adopting modern UPLC technology.
The UPLC method delivers results with superior speed, sensitivity, and resolution. This translates into tangible benefits:
-
Increased Throughput: Drastically shorter run times allow for more samples to be analyzed, accelerating development timelines.[7]
-
Enhanced Confidence: Higher resolution provides better separation from impurities, ensuring greater accuracy in stability and purity assessments.[6]
-
Lower Operating Costs: Significant reductions in solvent consumption make the method more environmentally friendly and cost-effective.[1]
For any laboratory engaged in drug development and quality control, investing in the validation of UPLC methods offers a scientifically sound and commercially prudent path toward more efficient and reliable analytical data.
References
-
Alispharm. UPLC vs HPLC: what is the difference?. Alispharm. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
Sykutera, M., et al. (2011). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija. [Link]
-
Kumar, A., et al. (2017). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
WebofPharma. (2025). HPLC vs. UPLC. WebofPharma. [Link]
-
Pharmaguideline. (2018). Differences between HPLC and UPLC. Pharmaguideline. [Link]
-
PharmaGuru. (2025). UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. PharmaGuru. [Link]
-
Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
-
International Council for Harmonisation. Quality Guidelines. ICH. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. EMA. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
-
Darko, E., & B., K. (2013). Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. Journal of Chromatographic Science. [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]
-
Margosis, M., & Tsuji, K. (1973). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Journal of Pharmaceutical Sciences. [Link]
-
Darko, E., & Thurbide, K. B. (2014). Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. ResearchGate. [Link]
-
Al-Kasim, N. A., et al. (2014). Using RP-HPLC Method for Determination of Some Anti-Inflammatory (NSAIDs) in Pharmaceutical Drugs. Journal of Natural Sciences Research. [Link]
-
Jain, D., et al. (2014). RP-HPLC Method for Determination of Several NSAIDs and Their Combination Drugs. Chromatography Research International. [Link]
-
Dhoru, M. M., et al. (2017). ESTIMATION OF NON-STEROIDAL ANTI-INFLAMMATORY DRUGS BY RP-HPLC TECHNIQUE OF ANALYSIS. JETIR. [Link]
-
Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. [Link]
-
European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. EMA. [Link]
-
Alvi, S. N., et al. (2022). HPLC Method Validation for the Estimation of Lignocaine HCl, Ketoprofen and Hydrocortisone: Greenness Analysis Using AGREE Score. Molecules. [Link]
-
El-Kimary, E. I., et al. (2021). Separation and Determination of Diflunisal and its Impurity by Two Chromatographic Methods: TLC-Densitometry and HPLC. Journal of AOAC INTERNATIONAL. [Link]
-
IJCRT. (2018). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF NAPROXEN USING RP-HPLC. IJCRT.org. [Link]
-
Wahbi, A. M., et al. (2009). Simultaneous determination of the two non-steroidal anti-inflammatory drugs; diflunisal and naproxen in their tablets by chemometric spectrophotometry and HPLC. European Journal of Pharmaceutical Sciences. [Link]
-
Wahbi, A. M., et al. (2009). Simultaneous determination of the two non-steroidal anti-inflammatory drugs; diflunisal and naproxen in their tablets by chemometric spectrophotometry and HPLC. ResearchGate. [Link]
Sources
- 1. HPLC vs. UPLC [webofpharma.com]
- 2. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 3. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 4. jetir.org [jetir.org]
- 5. ijcrt.org [ijcrt.org]
- 6. rjptonline.org [rjptonline.org]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 9. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. fda.gov [fda.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. propharmagroup.com [propharmagroup.com]
- 14. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 15. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 16. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 17. database.ich.org [database.ich.org]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. fda.gov [fda.gov]
A Comparative Guide to the Biological Activity of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic Acid and Its Analogs as Potential COX-2 Inhibitors
Introduction
The biphenyl acetic acid scaffold is a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs). These agents primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory cascade. The discovery of two primary isoforms, COX-1 and COX-2, has refined the drug discovery process, with a significant focus on developing selective COX-2 inhibitors to mitigate the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the homeostatic functions of COX-1.[1][2] Fluorination of lead compounds is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall potency. This guide provides a framework for the comparative analysis of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid, a fluorinated biphenyl acetic acid derivative, and its structurally related analogs. In the absence of direct comparative experimental data in the public domain, this document outlines a proposed investigation to elucidate the structure-activity relationships (SAR) of this compound class, providing researchers with a robust blueprint for evaluation.
The central hypothesis of this proposed study is that strategic modifications to the biphenyl and acetic acid moieties of the parent compound will significantly impact its inhibitory potency and selectivity for the COX-2 enzyme. Understanding these relationships is paramount for the rational design of more effective and safer anti-inflammatory agents.
The Central Role of Cyclooxygenase in Inflammation
The arachidonic acid cascade is a pivotal pathway in the inflammatory response. Upon cellular stimulation by inflammatory signals, phospholipase A2 liberates arachidonic acid from the cell membrane. The COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to a variety of pro-inflammatory prostaglandins and thromboxanes.[2]
Caption: The arachidonic acid cascade leading to inflammation.
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as gastric cytoprotection and platelet aggregation.[2] Conversely, COX-2 is typically induced by inflammatory stimuli, and its upregulation is associated with the production of prostaglandins that mediate pain, fever, and inflammation.[1] Therefore, the ideal NSAID would selectively inhibit COX-2, sparing COX-1 activity to minimize adverse effects.
Proposed Comparative Study: Synthesis and Analog Design
To investigate the structure-activity relationship of this compound, a series of analogs are proposed for synthesis and evaluation. The synthesis of the parent compound and its analogs can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between aryl halides and boronic acids.[3]
Caption: General synthetic workflow for biphenyl acetic acid derivatives.
The following table outlines the structures of the proposed parent compound and its analogs for a comprehensive comparative analysis.
| Compound ID | Structure | Rationale for Inclusion |
| 1 (Parent) | This compound | The core compound for establishing baseline activity. |
| 2 | 2-([1,1'-biphenyl]-2-yl)acetic acid | Non-fluorinated analog to assess the impact of fluorine substitution. |
| 3 | 2-(3'-Fluoro-[1,1'-biphenyl]-2-yl)acetic acid | Mono-fluorinated analog to evaluate the effect of a single fluorine atom. |
| 4 | 2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)acetic acid | Isomeric mono-fluorinated analog to probe positional effects of fluorine. |
| 5 | 2-(3',5'-Dichloro-[1,1'-biphenyl]-2-yl)acetic acid | Dichloro-analog to compare the effect of a different halogen. |
| 6 | 2-(3',5'-Dimethyl-[1,1'-biphenyl]-2-yl)acetic acid | Dimethyl-analog to investigate the influence of electron-donating groups. |
| 7 | α-Methyl-2-(3',5'-difluoro-[1,1'-biphenyl]-2-yl)acetic acid | α-Methyl substitution to explore steric effects at the acetic acid side chain. |
Experimental Protocols for Comparative Evaluation
To ensure a rigorous and objective comparison, the following experimental protocols are recommended.
In Vitro COX-1 and COX-2 Inhibition Assay (Human Whole Blood)
The human whole blood assay is a physiologically relevant method for determining the inhibitory potency and selectivity of NSAIDs.[4]
Objective: To determine the 50% inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2.
Methodology:
-
Preparation of Test Compounds: Prepare stock solutions of each compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
COX-1 Assay (Thromboxane B2 Measurement):
-
Collect fresh human blood from healthy volunteers into tubes containing an anticoagulant.
-
Aliquot the blood into tubes containing the test compounds at various concentrations or vehicle control.
-
Allow the blood to clot at 37°C for 1 hour to induce COX-1-mediated thromboxane A2 (TXA2) production, which is rapidly converted to the stable metabolite thromboxane B2 (TXB2).
-
Centrifuge the samples to separate the serum.
-
Quantify the TXB2 levels in the serum using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
-
COX-2 Assay (Prostaglandin E2 Measurement):
-
Collect fresh human blood into tubes containing an anticoagulant.
-
Aliquot the blood into tubes containing the test compounds at various concentrations or vehicle control.
-
Add lipopolysaccharide (LPS) to induce the expression and activity of COX-2.
-
Incubate the blood at 37°C for 24 hours.
-
Centrifuge the samples to separate the plasma.
-
Quantify the prostaglandin E2 (PGE2) levels in the plasma using a commercially available ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the COX-2 selectivity index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.
-
Hypothetical Comparative Data and Structure-Activity Relationship Analysis
The following table presents hypothetical data that could be generated from the proposed study, which would allow for a detailed analysis of the structure-activity relationships.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |
| 1 (Parent) | 15.2 | 0.25 | 60.8 |
| 2 | 5.8 | 1.5 | 3.9 |
| 3 | 10.5 | 0.8 | 13.1 |
| 4 | 8.9 | 1.1 | 8.1 |
| 5 | 12.8 | 0.4 | 32.0 |
| 6 | 3.5 | 2.2 | 1.6 |
| 7 | 18.5 | 0.15 | 123.3 |
| Celecoxib | 15.0 | 0.05 | 300.0 |
Analysis of Hypothetical SAR:
-
Effect of Fluorination: A comparison of the parent compound 1 with its non-fluorinated analog 2 would likely demonstrate that the difluoro substitutions significantly enhance both COX-2 potency and selectivity. The mono-fluorinated analogs 3 and 4 would likely exhibit intermediate activity, highlighting the importance of the number and position of fluorine atoms for optimal interaction with the COX-2 active site.
-
Influence of Halogen Type: Comparing the difluoro-substituted compound 1 with the dichloro-substituted analog 5 would provide insight into the role of the specific halogen atom. While both are electron-withdrawing, the smaller size and higher electronegativity of fluorine may lead to more favorable interactions within the enzyme's active site.
-
Impact of Electronic Effects: The dimethyl-substituted analog 6 , with its electron-donating groups, would be expected to show reduced COX-2 potency and selectivity compared to the parent compound with electron-withdrawing fluorine atoms. This would suggest that an electron-deficient second phenyl ring is beneficial for activity.
-
Role of α-Methyl Substitution: The introduction of an α-methyl group in compound 7 would likely increase COX-2 potency and selectivity. This is a common modification in NSAIDs (e.g., ibuprofen, naproxen) and is known to enhance activity.
Conclusion
This guide provides a comprehensive framework for the comparative evaluation of this compound and its analogs as potential selective COX-2 inhibitors. By following the proposed synthetic and experimental protocols, researchers can systematically investigate the structure-activity relationships governing the interaction of this compound class with the COX enzymes. The insights gained from such a study would be invaluable for the design and development of novel, potent, and selective anti-inflammatory agents with improved safety profiles. The strategic use of fluorination and other structural modifications holds significant promise for optimizing the therapeutic potential of biphenyl acetic acid derivatives.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual, but not selective, COX-1 and COX-2 inhibitors, attenuate acetic acid-evoked bladder irritation in the anaesthetised female cat - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic Acid Derivatives as Potential Anti-Inflammatory Agents
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for derivatives of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid, a scaffold with significant potential in the development of novel non-steroidal anti-inflammatory drugs (NSAIDs). Drawing upon established principles from the broader class of biphenyl carboxylic acid derivatives, this document will explore the anticipated biological targets, the influence of structural modifications on activity, and detailed experimental protocols for synthesis and evaluation.
Introduction: The Biphenyl Acetic Acid Scaffold in Inflammation
Biphenyl acetic acid derivatives are a well-established class of compounds with potent anti-inflammatory, analgesic, and antipyretic properties.[1] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory cascade. The discovery of two major COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, has guided the development of isoform-selective inhibitors to minimize gastrointestinal side effects associated with non-selective NSAIDs.
The core structure of this compound presents a compelling platform for the design of new anti-inflammatory agents. The strategic placement of fluorine atoms can significantly influence the compound's physicochemical properties, metabolic stability, and binding affinity to target enzymes. This guide will dissect the probable SAR of this scaffold, offering a predictive framework for researchers in drug discovery.
The Primary Biological Target: Cyclooxygenase (COX) and Prostaglandin Synthesis
The anti-inflammatory effects of biphenyl acetic acid derivatives are predominantly mediated through the inhibition of the COX enzymes. COX-1 and COX-2 catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins and thromboxanes.
Predicted Structure-Activity Relationship (SAR)
While a dedicated SAR study on this compound derivatives is not yet available in the public domain, we can extrapolate key relationships based on extensive research on analogous NSAIDs.
The Acetic Acid Moiety: A Critical Anchor
The carboxylic acid group is a hallmark of most traditional NSAIDs and is crucial for their COX inhibitory activity. It typically forms a key ionic interaction with a conserved arginine residue in the active site of both COX-1 and COX-2.
-
Esterification and Amidation: Conversion of the carboxylic acid to an ester or amide can serve as a prodrug strategy. These derivatives often exhibit reduced gastric irritation due to the masking of the acidic group. In vivo, these prodrugs are hydrolyzed by esterases to release the active carboxylic acid.
-
Bioisosteric Replacement: Replacing the carboxylic acid with other acidic bioisosteres, such as a tetrazole or hydroxamic acid, may modulate potency and selectivity.
The Biphenyl Core and the Role of Fluorine Substitution
The biphenyl scaffold provides the necessary lipophilicity for the compound to access the hydrophobic channel of the COX active site. The dihedral angle between the two phenyl rings is a critical determinant of binding affinity and selectivity.
-
3',5'-Difluoro Substitution: The electron-withdrawing nature of the fluorine atoms at the 3' and 5' positions is expected to influence the electronic properties of the phenyl ring. This can impact cation-π interactions within the enzyme's active site. Furthermore, fluorine substitution can block metabolic oxidation at these positions, potentially increasing the compound's half-life.
-
Substitutions on the Second Phenyl Ring: The substitution pattern on the second phenyl ring (the one bearing the acetic acid moiety) is critical. Small, lipophilic groups are generally well-tolerated. Larger, bulky groups may sterically hinder binding.
The following table summarizes the predicted SAR for this class of compounds:
| Position of Modification | Structural Change | Predicted Effect on Activity | Rationale |
| Acetic Acid Side Chain | Esterification | Decreased in vitro activity (prodrug) | Masking of the essential carboxylic acid group. |
| Amidation | Decreased in vitro activity (prodrug) | Masking of the essential carboxylic acid group. | |
| Chain length modification | Likely decrease in activity | Optimal spacing between the carboxylic acid and the biphenyl core is crucial for binding. | |
| Biphenyl Ring System | Introduction of bulky groups | Likely decrease in activity | Steric hindrance within the COX active site. |
| Additional halogenation | May increase or decrease activity | Can influence lipophilicity and electronic interactions. |
Experimental Protocols
Synthesis of the this compound Scaffold
A plausible synthetic route to the core scaffold involves a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol:
-
Suzuki-Miyaura Coupling:
-
To a solution of a 2-bromophenylacetic acid ester (1.0 equiv.) and 3,5-difluorophenylboronic acid (1.2 equiv.) in a suitable solvent system (e.g., toluene/ethanol/water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) and a base like sodium carbonate (2.0 equiv.).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the coupled ester intermediate.
-
-
Hydrolysis:
-
Dissolve the ester intermediate in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of a base such as lithium hydroxide (LiOH) and stir the mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Once the hydrolysis is complete, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 2-3.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final this compound.
-
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the concentration of the test compound required to inhibit the activity of COX-1 and COX-2 by 50% (IC₅₀).
Step-by-Step Protocol:
-
Reagent Preparation: Prepare stock solutions of the test compounds and reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1) in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Enzyme and Cofactor Addition: In a 96-well plate, add assay buffer, heme, and either purified COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Incubation: Add the diluted test compounds or vehicle control (DMSO) to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Reaction Incubation: Incubate the plate for 10 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., 1N HCl).
-
Detection: Quantify the amount of prostaglandin E2 (PGE₂) produced using an Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds, a vehicle control, and a positive control (e.g., indomethacin) orally or intraperitoneally at a predetermined time (e.g., 30-60 minutes) before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion
The this compound scaffold represents a promising starting point for the development of new anti-inflammatory agents. Based on the well-established SAR of related NSAIDs, modifications to the carboxylic acid moiety and further substitutions on the biphenyl core are likely to have a significant impact on the potency and selectivity of these compounds as COX inhibitors. The experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of novel derivatives, enabling researchers to systematically explore the SAR of this promising chemical class.
References
- Asirvatham, S., et al. (n.d.).
- Various Authors. (n.d.). Structures and Biological Activities of FDA-approved Fluorinated Drugs.
- W. E. Coyne, et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittelforschung. [Source 3]
- Solution Pharmacy. (2023). Class (74) Structure Activity relationship (SAR) of NSAIDs | Medicinal Chemistry 01 | B.Pharmacy. YouTube. [Source 4]
- Various Authors. (n.d.).
- Carrara, M., et al. (n.d.). Mono- or di-fluorinated analogues of flavone-8-acetic acid: synthesis and in vitro biological activity. PubMed. [Source 6, 11]
- Various Authors. (n.d.). Biotransformation of the Fluorinated Nonsteroidal Anti‐Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Aromatic Metabolite. PubMed Central. [Source 7, 15]
- Zarghi, A., et al. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. [Source 16]
- Various Authors. (n.d.). Synthesis and cyclooxygenase (COX-1/COX-2) inhibiting property of 3,4-diarylfuranones. SciSpace. [Source 14]
- Various Authors. (n.d.). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. PubMed Central. [Source 12]
- Various Authors. (n.d.). The Benefits and Challenges of Antibiotics–Non-Steroidal Anti-Inflammatory Drugs Non-Covalent Reaction. MDPI. [Source 13]
- Various Authors. (n.d.). On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides. National Institutes of Health. [Source 18]
- Kaya, M. O. (2017). In vitro effects of 2, 4-Dichlorophenoxy acetic acid dimethylamine salt and enrofloxacin on BTH. CABI Digital Library. [Source 19]
- Various Authors. (n.d.).
- Arora, A. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. [Source 21]
Sources
A Comparative Biological Evaluation of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic Acid and Its Analogs: A Guide for Researchers
Introduction
The biphenyl acetic acid scaffold is a cornerstone in medicinal chemistry, renowned for yielding compounds with a wide spectrum of biological activities. These activities include potent anti-inflammatory, analgesic, and, more recently discovered, anticancer properties.[1][2] The structural versatility of the biphenyl ring system allows for extensive modification, enabling the fine-tuning of pharmacological profiles to enhance therapeutic efficacy and minimize adverse effects. This guide focuses on the biological evaluation of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid and its analogs, providing a comparative analysis of their performance in key preclinical assays.
While direct experimental data for this compound is not extensively available in the public domain, this guide will utilize data from structurally related difluoro-biphenyl acetic acid analogs and other relevant biphenyl acetic acid derivatives to provide a comprehensive comparative framework. This approach allows for meaningful insights into the structure-activity relationships (SAR) that govern the biological effects of this class of compounds. The primary mechanisms of action explored herein are the inhibition of cyclooxygenase (COX) enzymes for anti-inflammatory and analgesic effects, and the induction of apoptosis in cancer cells.
This document is intended for researchers, scientists, and drug development professionals, offering both synthesized data for comparative analysis and detailed experimental protocols to ensure the reproducibility and validation of findings.
Comparative Biological Activities
The therapeutic potential of biphenyl acetic acid derivatives is best understood through a comparative analysis of their activity in standardized biological assays. This section presents a compilation of data from various studies, highlighting the anti-inflammatory, analgesic, and cytotoxic properties of selected analogs.
Anti-inflammatory and Analgesic Activity
The primary mechanism for the anti-inflammatory and analgesic effects of many biphenyl acetic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins.[3] Prostaglandins are key mediators of inflammation, pain, and fever. The two main isoforms, COX-1 and COX-2, provide targets for therapeutic intervention. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a key objective in the design of newer anti-inflammatory drugs to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
Table 1: Comparative Anti-inflammatory and Analgesic Activity of Biphenyl Acetic Acid Analogs
| Compound | Assay | Model | Dose/Concentration | % Inhibition / IC₅₀ | Reference |
| Analog A (Diflunisal) | Carrageenan-induced Paw Edema | Rat | 10 mg/kg | Potent Inhibition | [4] |
| Analog B (Felbinac) | Carrageenan-induced Paw Edema | Rat | 50 mg/kg | 45% | [3] |
| Analog C | Acetic Acid-induced Writhing | Mouse | 10 mg/kg | Significant Reduction | [4] |
| Analog D | COX-1 Inhibition (in vitro) | Human | - | Varies | [3] |
| Analog E | COX-2 Inhibition (in vitro) | Human | - | Varies | [3] |
Cytotoxic (Anticancer) Activity
Recent investigations have revealed the potential of biphenyl acetic acid derivatives as anticancer agents. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of signaling pathways crucial for cancer cell proliferation and survival. The cytotoxic efficacy of these compounds is typically evaluated against a panel of human cancer cell lines.
Table 2: Comparative In Vitro Cytotoxicity of Biphenyl Acetic Acid Analogs
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Analog F | MCF-7 (Breast Cancer) | MTT Assay | 15.2 | [5] |
| Analog G | A549 (Lung Cancer) | MTT Assay | 21.7 | [5] |
| Analog H | HT-29 (Colon Cancer) | MTT Assay | 18.9 | [5] |
| Analog I | HepG2 (Liver Cancer) | MTT Assay | 25.4 | [5] |
Experimental Protocols
To ensure scientific integrity and enable the replication of the findings presented, this section provides detailed, step-by-step methodologies for the key biological assays.
Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)
This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.
-
Animals: Male Wistar rats (150-200 g).
-
Materials:
-
Test compound and vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Carrageenan (1% w/v in sterile saline).
-
Plethysmometer.
-
Standard drug (e.g., Indomethacin, 10 mg/kg).
-
-
Procedure:
-
Fast animals for 12 hours prior to the experiment with free access to water.
-
Divide animals into groups (n=6): Vehicle control, standard drug, and test compound groups (various doses).
-
Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Acetic Acid-Induced Writhing Test (Analgesic)
This in vivo assay evaluates the peripheral analgesic activity of a compound.
-
Animals: Swiss albino mice (20-25 g).
-
Materials:
-
Test compound and vehicle.
-
Acetic acid (0.6% v/v in saline).
-
Standard drug (e.g., Aspirin, 100 mg/kg).
-
-
Procedure:
-
Fast animals for 12 hours prior to the experiment with free access to water.
-
Divide animals into groups (n=6): Vehicle control, standard drug, and test compound groups.
-
Administer the vehicle, standard drug, or test compound orally (p.o.).
-
After 30 minutes (for p.o. administration), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally (i.p.) to each mouse.
-
Immediately place each mouse in an individual observation chamber.
-
Count the number of writhes (abdominal constrictions and stretching of hind limbs) for each mouse over a 20-minute period, starting 5 minutes after the acetic acid injection.
-
Calculate the mean number of writhes for each group and determine the percentage of inhibition compared to the vehicle control.
-
MTT Assay for Cytotoxicity
This colorimetric in vitro assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well plates.
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
-
-
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Signaling Pathways and Mechanisms
Visualizing the molecular pathways affected by this compound and its analogs is crucial for understanding their mechanism of action.
COX Inhibition Pathway
The anti-inflammatory and analgesic effects of these compounds are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway, which reduces the production of pro-inflammatory prostaglandins.
Caption: Inhibition of COX-1 and COX-2 by biphenyl acetic acid analogs.
Apoptosis Induction Pathway
The cytotoxic effects of these compounds in cancer cells are often linked to the induction of apoptosis, a process of programmed cell death. This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Caption: Generalized apoptosis pathways induced by biphenyl acetic acid analogs.
Conclusion
The biological evaluation of this compound and its analogs reveals a class of compounds with significant therapeutic potential. Their anti-inflammatory and analgesic properties, primarily mediated through COX inhibition, combined with emerging evidence of their anticancer activity via apoptosis induction, make them attractive candidates for further drug development. The structure-activity relationships within this class suggest that modifications to the biphenyl rings and the acetic acid side chain can profoundly influence their biological activity and selectivity.
This guide provides a foundational framework for researchers, offering a comparative analysis of available data and detailed experimental protocols to facilitate further investigation. The continued exploration of this chemical space is likely to yield novel therapeutic agents with improved efficacy and safety profiles.
References
-
Salem, M. A., & El-Gendy, M. A. (2019). Design, synthesis, and biological evaluation of novel biphenyl-based compounds as potential anti-inflammatory and analgesic agents. Bioorganic Chemistry, 86, 59-71. [Link]
-
RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
-
Arora, A. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1041-1046. [Link]
-
Li, W., et al. (2018). Synthesis and biological evaluation of novel biphenyl derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 157, 116-128. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
Lecturio. (2026, January 14). Cox 1 vs Cox 2 Inhibitors (NSAIDs) [+Cheat Sheet]. [Link]
-
Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152. [Link]
-
Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology (Clifton, N.J.), 225, 115–121. [Link]
-
Koster, R., Anderson, M., & De Beer, E. J. (1959). Acetic acid for analgesic screening. Federation proceedings, 18(1), 412. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63. [Link]
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature new biology, 231(25), 232–235. [Link]
-
Elmore, S. (2007). Apoptosis: a review of programmed cell death. Toxicologic pathology, 35(4), 495–516. [Link]
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. Biphenyl-induced cytotoxicity is mediated by an increase in intracellular Zn2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(2-Fluoro-(1,1'-biphenyl)-4-yl)acetic acid | C14H11FO2 | CID 11831237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of N-difluoromethyl-1,2-dihydropyrid-2-one acetic acid regioisomers: dual inhibitors of cyclooxygenases and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Comparative Analysis of Synthetic Routes to 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid
An In-depth Technical Guide for Medicinal Chemists and Process Development Scientists
Introduction: The Significance of Fluorinated Biaryl Scaffolds
The 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid molecule belongs to the biphenylacetic acid class of compounds, a scaffold of significant interest in medicinal chemistry. Biphenyl derivatives are foundational structures in numerous pharmaceuticals, valued for their ability to be finely tuned to achieve desired pharmacokinetic and pharmacodynamic profiles.[1] The introduction of fluorine atoms, as seen in the 3',5'-difluoro substitution pattern, is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability. This specific molecule is a structural analog of well-known non-steroidal anti-inflammatory drugs (NSAIDs) like Fenbufen and Diflunisal, suggesting its potential as a therapeutic agent or a key intermediate in the synthesis of more complex pharmaceuticals.[2]
This guide provides a comparative analysis of viable synthetic strategies for preparing this compound, focusing on the widely adopted palladium-catalyzed cross-coupling methodology and contrasting it with a classical approach. We will delve into the mechanistic rationale, provide detailed experimental protocols, and offer field-proven insights to guide researchers in selecting the optimal route for their specific needs, whether for small-scale discovery or large-scale process development.
Route 1: The Suzuki-Miyaura Cross-Coupling Strategy (The Industry Standard)
The most efficient and versatile method for constructing the C-C bond between the two phenyl rings in the target molecule is the Suzuki-Miyaura cross-coupling reaction.[1][3] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its remarkable tolerance of various functional groups, use of stable and accessible organoboron reagents, and typically high yields under mild conditions.[4][5]
Strategic Overview
The core of this strategy involves coupling an aryl halide (or triflate) with an arylboronic acid. For the target molecule, the most logical disconnection points to two primary variations:
-
Path A: Coupling of a (2-halophenyl)acetic acid derivative with 3,5-difluorophenylboronic acid.
-
Path B: Coupling of a (2-boronic acid)phenylacetic acid derivative with a 1-halo-3,5-difluorobenzene.
Path A is generally preferred due to the commercial availability and stability of the starting materials: an ester of 2-bromophenylacetic acid and 3,5-difluorophenylboronic acid. The use of an ester is critical to protect the acidic carboxylic acid proton, which would otherwise interfere with the organometallic catalytic cycle.
Visualizing the Workflow: Suzuki-Miyaura Route
Caption: Workflow for the Suzuki-Miyaura synthesis of the target molecule.
Detailed Experimental Protocol (Representative)
This protocol is adapted from established methods for Suzuki-Miyaura couplings of aryl bromides with arylboronic acids.[6][7]
Materials:
-
Methyl 2-bromophenylacetate
-
3,5-Difluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), 1M
-
Standard inert atmosphere glassware (Schlenk line or glovebox), reflux condenser, and magnetic stirrer.
Procedure:
Part 1: Suzuki-Miyaura Coupling
-
To a round-bottomed flask, add methyl 2-bromophenylacetate (1.0 equiv), 3,5-difluorophenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of Toluene:Ethanol:Water (e.g., 3:1:1 ratio).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.01-0.03 equiv), to the stirring mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester via flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield methyl 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetate.
Part 2: Saponification
-
Dissolve the purified ester from Part 1 in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of sodium hydroxide (2-3 equiv) and stir the mixture at room temperature or gentle heat (40-50 °C) until the hydrolysis is complete (monitored by TLC/LC-MS).
-
Cool the mixture, and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH ~2 with 1M HCl, which should precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the final this compound.
Expertise & Causality: Why This Protocol Works
-
Choice of Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst that is effective for a wide range of Suzuki couplings. For more challenging or sterically hindered substrates, a more advanced catalytic system, such as Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos), can be employed to improve reaction rates and yields.[8]
-
Role of the Base: The base is crucial for the transmetalation step of the catalytic cycle.[9] It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its aryl group to the palladium center. K₂CO₃ is a cost-effective and moderately strong base suitable for this transformation.
-
Solvent System: A biphasic solvent system like toluene/water or dioxane/water is commonly used. This facilitates the dissolution of both the organic substrates and the inorganic base, allowing the reaction to proceed efficiently.
Route 2: The Gomberg-Bachmann Reaction (A Classical Approach)
Before the advent of modern cross-coupling reactions, classical methods like the Gomberg-Bachmann reaction were used for biaryl synthesis. This route proceeds via the generation of an aryl radical from a diazonium salt, which then attacks another aromatic ring.
Strategic Overview
This approach would involve the diazotization of an aniline derivative, such as 2-aminophenylacetic acid, using a nitrite source. The resulting diazonium salt is then decomposed in the presence of 1,3-difluorobenzene to form the biaryl linkage.
Visualizing the Workflow: Gomberg-Bachmann Route
Caption: Proposed workflow for the Gomberg-Bachmann synthesis.
Discussion of Feasibility and Drawbacks
While this route avoids the use of expensive palladium catalysts and organoboron reagents, it is fraught with significant challenges that make it impractical for modern synthesis:
-
Low Yields: The Gomberg-Bachmann reaction is notorious for producing low to moderate yields. The intermediate aryl radical is highly reactive and can participate in numerous side reactions.
-
Lack of Regioselectivity: The primary drawback is the formation of isomeric byproducts. The radical attack on the second aromatic ring is often not selective, leading to a mixture of products that are difficult to separate.
-
Safety Concerns: Aryl diazonium salts can be unstable and potentially explosive, especially when isolated. In-situ generation is required, which adds complexity to the process control.
-
Harsh Conditions: The reaction conditions can be harsh and are not always compatible with sensitive functional groups.
Given these substantial disadvantages, the Gomberg-Bachmann reaction is not a recommended pathway for the efficient and clean synthesis of the target molecule.
Comparative Summary of Synthetic Routes
The choice of a synthetic route is a multi-factorial decision balancing efficiency, cost, safety, and scalability. The table below provides a direct comparison of the two discussed strategies.
| Metric | Route 1 (Suzuki-Miyaura) | Route 2 (Gomberg-Bachmann) |
| Overall Strategy | Convergent, Pd-Catalyzed Cross-Coupling | Linear, Radical-based Arylation |
| Number of Steps | 2 (Coupling + Saponification) | 2 (Diazotization + Coupling) |
| Typical Yields | High (often >80%) | Low to Moderate (<40%) |
| Purity & Selectivity | Excellent, highly regioselective | Poor, isomer formation is common |
| Reagent Cost | Higher (Palladium catalyst, boronic acid) | Lower (Bulk chemicals like NaNO₂) |
| Scalability | Excellent, widely used in industrial processes | Poor due to safety and yield issues |
| Green Chemistry | Can be improved with modern catalysts and aqueous systems | Use of nitrites, potential for hazardous diazonium intermediates and byproducts |
Senior Application Scientist's Recommendation
For researchers, scientists, and drug development professionals, the primary objective is the reliable, efficient, and scalable synthesis of pure target compounds. Based on a thorough analysis of the available methodologies, the Suzuki-Miyaura cross-coupling (Route 1) is the unequivocally superior and recommended strategy for the synthesis of this compound.
Key justifications for this recommendation include:
-
High Efficiency and Predictability: The Suzuki reaction provides consistently high yields, which is critical for conserving valuable starting materials and reducing downstream processing costs.[3] Its mechanism is well-understood, making troubleshooting and optimization straightforward.
-
Exceptional Purity: The high regioselectivity of the reaction minimizes the formation of impurities, simplifying purification and ensuring the high quality required for pharmaceutical applications.
-
Proven Scalability: Suzuki-Miyaura couplings are routinely performed on multi-kilogram and pilot-plant scales across the pharmaceutical industry, demonstrating their robustness and reliability for large-scale production.
While the Gomberg-Bachmann approach offers a cost advantage in terms of raw materials, this is overwhelmingly negated by its poor yields, lack of selectivity, and significant safety concerns. The resulting complex purification challenges and low overall efficiency render it economically and practically unviable for any application beyond historical academic interest.
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-biphenyl-4'-fluoro-acetic acid.
- BenchChem. (2025). Discovery and Isolation of Novel Biphenyl Acetic Acid Derivatives: A Technical Guide.
- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
-
Hassan, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18345-18388. [Link]
-
LookChem. (n.d.). Synthesis of Diflunisal. Retrieved from [Link]
- ResearchGate. (n.d.). Scheme 2. Five step synthesis of Diflunisal by Jones et al.
-
Tagat, J. R., et al. (2002). Synthesis of mono- and difluoronaphthoic acids. The Journal of Organic Chemistry, 67(4), 1171–1177. [Link]
- Google Patents. (n.d.). A kind of method for one-step synthesis of diflunisal and derivatives thereof. (CN106279586A).
-
Shen, T. Y. (1977). Discovery of diflunisal. British Journal of Clinical Pharmacology, 4(Suppl 1), 5S–8S. [Link]
- Google Patents. (n.d.). Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline. (CN105801490A).
- The Suzuki Reaction. (2014). Lab Report. Retrieved from a university chemistry lab resource.
- University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Google Patents. (n.d.). Preparation of 2,3-difluorophenylacetic acid. (CN101486638A).
- Google Patents. (n.d.). Industrial preparation method of 2,3-difluorophenyl acetic acid. (CN101550080A).
- ResearchGate. (2025).
-
PubChem. (n.d.). 2-(2-Fluoro-(1,1'-biphenyl)-4-yl)acetic acid. Retrieved from [Link]
-
MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank, 2024(1), m1837. [Link]
- Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings.
- O'Donovan, R. (n.d.). Development of a Synthetic Route to the Active Ingredient of an Agricultural Herbicide. Master's Thesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Biphenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 8. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid
Introduction
In the landscape of pharmaceutical development, the rigorous characterization of an active pharmaceutical ingredient (API) is paramount. The purity of an API directly impacts its safety, efficacy, and stability. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of a novel, synthesized compound, 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid. This molecule, a derivative of the non-steroidal anti-inflammatory drug (NSAID) diflunisal, holds potential as a therapeutic agent, making a thorough understanding of its purity profile essential for researchers, scientists, and drug development professionals.
The cornerstone of a robust purity assessment is the application of orthogonal analytical techniques.[1][2] An orthogonal approach utilizes multiple, independent methods that measure the same attribute (in this case, purity) through different physicochemical principles.[1] This strategy significantly enhances the reliability of the purity assignment by mitigating the risk of any single method's inherent biases or limitations. This guide will detail a suite of orthogonal methods, providing not just the "how" but the critical "why" behind each experimental choice, ensuring a scientifically sound and self-validating purity assessment workflow.
Part 1: The Orthogonal Workflow for Purity Determination
A comprehensive purity analysis is not a single measurement but a composite picture assembled from various analytical techniques. Each method provides a unique piece of the puzzle, collectively accounting for organic impurities, residual solvents, inorganic residues, and water content. The following diagram illustrates the logical workflow for a comprehensive purity assessment of a synthesized API like this compound.
Sources
A Comparative Cross-Validation of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic Acid: An In-Depth Technical Guide for Researchers
This guide provides a comprehensive framework for the experimental cross-validation of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid, a novel nonsteroidal anti-inflammatory drug (NSAID) candidate. We will delve into the essential in vitro and in vivo assays required to characterize its pharmacological profile, comparing its potential efficacy and selectivity against established NSAIDs. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical evaluation of new anti-inflammatory agents.
Introduction: The Rationale for Fluorination in NSAID Design
The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall pharmacokinetic properties. In the context of NSAIDs, fluorination can significantly impact a compound's potency and selectivity. The subject of this guide, this compound, belongs to the diaryl acetic acid class of compounds. Its structural similarity to known NSAIDs, coupled with the presence of two fluorine atoms on one of the phenyl rings, suggests a potential for potent anti-inflammatory activity, likely mediated through the inhibition of cyclooxygenase (COX) enzymes.
The primary mechanism of action for most NSAIDs is the inhibition of COX-1 and COX-2.[1] While COX-2 is the inducible isoform responsible for mediating inflammation, pain, and fever, COX-1 is constitutively expressed and plays a crucial role in gastrointestinal mucosal protection and platelet aggregation.[1] Therefore, the relative inhibitory activity of a new chemical entity against these two isoforms is a critical determinant of its therapeutic window, with a preference for COX-2 selectivity to minimize gastrointestinal side effects.
This guide will outline the essential experimental workflows to characterize the inhibitory profile and in vivo efficacy of this compound, using the well-characterized NSAID, Diflunisal, as a primary comparator. Diflunisal itself is a difluorophenyl derivative of salicylic acid, making it a relevant benchmark for this analysis.[2][3]
In Vitro Evaluation: Cyclooxygenase (COX) Inhibition Assay
To ascertain the inhibitory potential and selectivity of this compound, a robust in vitro COX inhibition assay is paramount. This assay directly measures the enzymatic activity of purified COX-1 and COX-2 in the presence of the test compound.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol is adapted from established methods for measuring COX activity.[4][5][6][7]
1. Enzyme and Reagent Preparation:
- Recombinant human COX-1 and COX-2 enzymes are used.
- Arachidonic acid is prepared as the substrate.
- A reaction buffer (e.g., Tris-HCl) containing a heme cofactor is prepared.
- The test compound, this compound, and the reference compound, Diflunisal, are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
2. Assay Procedure:
- The assay is performed in a 96-well plate format for high-throughput screening.
- To each well, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2).
- Add varying concentrations of the test compound or reference compound to the designated wells. Control wells receive only the vehicle.
- The plate is pre-incubated to allow the inhibitor to bind to the enzyme.
- The enzymatic reaction is initiated by adding the arachidonic acid substrate.
- The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
- The reaction is terminated by adding a quenching solution (e.g., a strong acid).
3. Prostaglandin Quantification:
- The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[4][5]
- The absorbance is read using a microplate reader.
4. Data Analysis:
- The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.
- The half-maximal inhibitory concentration (IC50) values for each compound against COX-1 and COX-2 are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
- The COX-2 selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
Hypothetical Comparative Data: COX Inhibition
The following table presents hypothetical IC50 values for this compound, Diflunisal, and a selective COX-2 inhibitor (Celecoxib as a conceptual example) to illustrate the expected outcomes.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 5.2 | 0.8 | 6.5 |
| Diflunisal | 2.5 | 1.5 | 1.7 |
| Selective COX-2 Inhibitor (e.g., Celecoxib) | >100 | 0.04 | >2500 |
These are illustrative values based on structure-activity relationships and are not derived from direct experimental measurement of this compound.
A higher selectivity index indicates a greater preference for inhibiting COX-2 over COX-1, which is generally associated with a more favorable gastrointestinal safety profile.
In Vivo Efficacy: Carrageenan-Induced Paw Edema Model
To translate the in vitro findings into a physiological context, an in vivo model of acute inflammation is essential. The carrageenan-induced paw edema model in rats is a widely accepted and validated method for evaluating the anti-inflammatory activity of novel compounds.[8][9][10][11]
Experimental Protocol: Carrageenan-Induced Paw Edema
1. Animal Acclimatization and Grouping:
- Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions.
- Animals are fasted overnight before the experiment with free access to water.
- Rats are randomly divided into groups (e.g., vehicle control, positive control, and test compound groups).
2. Compound Administration:
- The test compound, this compound, and the positive control (e.g., Diflunisal) are administered orally at predetermined doses. The vehicle control group receives the same volume of the vehicle.
3. Induction of Inflammation:
- One hour after drug administration, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
4. Measurement of Paw Edema:
- The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours).
5. Data Analysis:
- The degree of paw edema is calculated as the increase in paw volume compared to the baseline.
- The percentage inhibition of edema for each treatment group is calculated relative to the vehicle control group.
- Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the anti-inflammatory effect.
Hypothetical Comparative Data: In Vivo Anti-inflammatory Activity
The following table presents hypothetical data on the percentage inhibition of paw edema at 3 hours post-carrageenan injection.
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Edema Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 10 | 45 |
| Diflunisal | 10 | 38 |
These are illustrative values based on the expected potency of a novel difluorinated biphenyl acetic acid derivative and are not from direct experimental measurement.
Discussion and Future Directions
The outlined experimental framework provides a robust starting point for the preclinical evaluation of this compound. The hypothetical data suggests that this compound may possess potent anti-inflammatory properties with a favorable COX-2 selectivity profile. However, it is crucial to emphasize that these are projected outcomes. Rigorous experimental validation is necessary to confirm these hypotheses.
Further studies should include a comprehensive pharmacokinetic profiling to determine the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound. Additionally, assessing its analgesic properties in relevant pain models and evaluating its gastrointestinal safety profile through chronic dosing studies will be critical next steps in its development as a potential therapeutic agent.
References
- Vertex AI Search. (2024).
- Sygnature Discovery. (2023).
- Patel, M., et al. (n.d.).
- ResearchGate. (n.d.). (PDF) In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review).
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI.
- PubMed. (n.d.). An ELISA method to measure inhibition of the COX enzymes.
- Springer Nature Experiments. (2006). An ELISA method to measure inhibition of the COX enzymes.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide.
- PubMed. (1988).
- Clinical Pharmacology of Diflunisal. (2024).
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
- PubMed. (n.d.).
- PRODUCT MONOGRAPH DIFLUNISAL. (2014).
- PubMed. (2012). The Diflunisal Trial: study accrual and drug tolerance.
- Wikipedia. (n.d.). Diflunisal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Diflunisal - Wikipedia [en.wikipedia.org]
- 4. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 9. ijpras.com [ijpras.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic Acid (Diflunisal) and Other Cyclooxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the nonsteroidal anti-inflammatory drug (NSAID) 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid, more commonly known as Diflunisal, against other well-established cyclooxygenase (COX) inhibitors. By examining their mechanisms of action, selectivity, and performance in preclinical and clinical settings, this document aims to equip researchers and drug development professionals with the critical information needed to make informed decisions in their work.
Introduction to Cyclooxygenase Inhibition
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a crucial enzyme in the inflammatory cascade. It is responsible for converting arachidonic acid into prostanoids, which are lipid mediators involved in a host of physiological and pathological processes, including inflammation, pain, and fever.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and plays a "housekeeping" role, maintaining the normal lining of the stomach and intestines, as well as influencing kidney function and platelet aggregation.[1][2]
-
COX-2 is typically undetectable in most tissues but is induced by inflammatory stimuli, such as cytokines and growth factors. Its activation leads to the production of prostaglandins that mediate inflammation and pain.[2]
The therapeutic effects of NSAIDs are primarily derived from the inhibition of COX-2, while the common adverse effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1.[1] This distinction has driven the development of COX-2 selective inhibitors with the aim of providing anti-inflammatory and analgesic relief with a reduced risk of gastrointestinal complications.[3]
Diflunisal, a non-acetylated salicylate, is a non-selective NSAID, meaning it inhibits both COX-1 and COX-2 enzymes.[4] This guide will benchmark its performance against two other widely recognized COX inhibitors: Aspirin, a non-selective COX inhibitor, and Celecoxib, a selective COX-2 inhibitor.
Mechanism of Action: A Visual Representation
The following diagram illustrates the role of COX enzymes in the arachidonic acid pathway and the points of intervention for different classes of NSAIDs.
Caption: Arachidonic acid pathway and NSAID inhibition points.
Comparative Analysis of Inhibitors
The efficacy and safety of a COX inhibitor are largely determined by its potency and its selectivity for COX-2 over COX-1. The following table summarizes the key characteristics of Diflunisal, Aspirin, and Celecoxib.
| Inhibitor | Chemical Class | Selectivity | Key Characteristics |
| This compound (Diflunisal) | Non-acetylated Salicylate | Non-selective (COX-1/COX-2) | A non-selective NSAID with anti-inflammatory, analgesic, and antipyretic properties.[4] |
| Aspirin | Acetylated Salicylate | Non-selective (Primarily COX-1) | Irreversibly inhibits both COX-1 and COX-2, with a greater potency for COX-1.[5] It is approximately 170-fold more potent in inhibiting COX-1 than COX-2.[6] |
| Celecoxib | Sulfonamide | COX-2 Selective | A selective COX-2 inhibitor developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[7] It is approximately 30 times more potent at inhibiting COX-2 than COX-1.[6] |
In Vitro Performance: COX Inhibition Assays
The inhibitory activity of these compounds is typically quantified by determining their IC50 values (the concentration required to inhibit 50% of the enzyme's activity) against both COX-1 and COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Diflunisal | Data varies by assay | Data varies by assay | Non-selective |
| Aspirin | ~1.88 | ~12.34 | ~0.15 |
| Celecoxib | ~15 | ~0.04 | ~375 |
Note: IC50 values can vary significantly depending on the specific assay conditions. The values presented are representative.
Experimental Protocols
To provide a framework for comparative studies, this section outlines standardized protocols for in vitro and in vivo evaluation of COX inhibitors.
In Vitro COX Inhibition Assay
This protocol describes a common method for determining the IC50 values of a test compound against COX-1 and COX-2.
Caption: Workflow for in vitro COX inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of purified ovine or human COX-1 and COX-2 enzymes, arachidonic acid substrate, and serial dilutions of the test compound (e.g., Diflunisal, Aspirin, Celecoxib).
-
Enzyme-Inhibitor Incubation: In a 96-well plate, add the enzyme and varying concentrations of the test compound to the appropriate wells. Include control wells with enzyme and vehicle (e.g., DMSO) but no inhibitor. Incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Reaction Termination: After a set incubation period (e.g., 2 minutes), stop the reaction by adding a stopping solution, such as 1 M HCl.
-
Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced, a downstream product of the COX reaction, is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
Cell-Based Assay for NSAID Activity
Cell-based assays provide a more physiologically relevant system to assess the effects of NSAIDs.
Step-by-Step Methodology:
-
Cell Culture: Culture appropriate cells, such as human lung carcinoma cells (A549) which can be stimulated to express COX-2, in a suitable medium.[8]
-
Cell Treatment: Seed the cells in 96-well plates and allow them to adhere. Treat the cells with various concentrations of the test compounds for a predetermined duration.
-
Stimulation of COX-2 Expression (for COX-2 assay): For the COX-2 assay, stimulate the cells with an inflammatory agent like interleukin-1β (IL-1β) to induce COX-2 expression.[8]
-
Measurement of PGE2 Production: Collect the cell culture supernatant and measure the concentration of PGE2 using an ELISA kit.
-
Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or WST-1 assay) to ensure that the observed reduction in PGE2 is due to COX inhibition and not cytotoxicity.[9][10]
In Vivo Models of Inflammation
Animal models are essential for evaluating the anti-inflammatory efficacy of NSAIDs in a whole-organism context. The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[11]
Caption: Carrageenan-induced paw edema model workflow.
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate male Wistar rats or Swiss albino mice to the experimental environment for at least one week.[12]
-
Drug Administration: Administer the test compounds (Diflunisal, Aspirin, Celecoxib) or the vehicle (e.g., 0.5% carboxymethyl cellulose) orally to different groups of animals.
-
Induction of Inflammation: One hour after drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) thereafter.
-
Data Analysis: The degree of swelling is calculated as the increase in paw volume. The percentage inhibition of edema by the test compounds is calculated by comparing the increase in paw volume in the treated groups with that of the control group.
Discussion and Conclusion
This guide has provided a comparative framework for evaluating this compound (Diflunisal) against other COX inhibitors. The choice between a non-selective inhibitor like Diflunisal or Aspirin and a COX-2 selective inhibitor like Celecoxib depends on the specific therapeutic goal and the patient's risk profile. While COX-2 selective inhibitors offer the advantage of reduced gastrointestinal toxicity, concerns about cardiovascular side effects have been raised for some drugs in this class.[6][7]
The experimental protocols outlined here provide a starting point for researchers to conduct their own comparative studies. It is crucial to remember that results can be influenced by various factors, including the specific assay conditions, the animal model used, and the drug dosages. Therefore, careful experimental design and data interpretation are paramount.
By understanding the nuances of COX inhibition and employing standardized and validated experimental models, researchers can better characterize the pharmacological profile of new and existing NSAIDs, ultimately contributing to the development of safer and more effective anti-inflammatory therapies.
References
-
StatPearls. COX Inhibitors. NCBI Bookshelf. [Link]
-
Wikipedia. Cyclooxygenase-2 inhibitor. [Link]
-
Geusens, P., & Lems, W. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. PubMed. [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. SpringerLink. [Link]
-
Riendeau, D., et al. (2002). A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin. PNAS. [Link]
-
Drugs.com. List of COX-2 Inhibitors + Uses, Types & Side Effects. [Link]
-
Slideshare. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. [Link]
-
Moore, N., et al. (2018). Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. PubMed Central. [Link]
-
Verywell Health. Cyclooxygenase (COX) Enzymes, Inhibitors, and More. [Link]
-
Warner, T. D., et al. (1999). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. PubMed Central. [Link]
-
Australian Prescriber. COX-2 inhibitors. [Link]
-
International Journal of Pharmaceutical Sciences and Research. In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central. [Link]
-
YouTube. COX-1 vs COX-2: Headache Pills Could Hurt Your Stomach? #pharmacologymadeeasy #cox #nsaids. [Link]
-
Gorska, M., et al. (2018). Comparison of NSAIDs activity in COX-2 expressing and non-expressing 2D and 3D pancreatic cancer cell cultures. PubMed Central. [Link]
-
Dr.Oracle. What is the difference between Cox 1 (Cyclooxygenase 1) and Cox 2 (Cyclooxygenase 2) inhibitors in terms of patient selection and usage?. [Link]
-
PubMed. In vitro assays for cyclooxygenase activity and inhibitor characterization. [Link]
-
GPnotebook. COX1 and COX2. [Link]
-
INNOSC Theranostics and Pharmacological Sciences. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]
-
YouTube. Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. [Link]
-
Academic Journals. In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. [Link]
-
SciELO. In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. [Link]
-
PubMed. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. [Link]
-
Gabryel, M., et al. (2017). Nonsteroidal anti-inflammatory drugs modulate cellular glycosaminoglycan synthesis by affecting EGFR and PI3K signaling pathways. PubMed Central. [Link]
-
ResearchGate. Novel activities of select NSAID renantiomers against Rac1 and Cdc42 GTPases. [Link]
-
ResearchGate. How can I assay cyclooxygenase pathway inhibition for plant extracts?. [Link]
-
ResearchGate. Nonsteroidal anti-inflammatory drugs (NSAIDs) decrease cell.... [Link]
-
ResearchGate. The spectrum of selectivity for COX inhibition: the relative affinities.... [Link]
-
Wikipedia. Analgesic. [Link]
-
FDA. What are the types of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)?. [Link]
-
DVM360. NSAIDS: COX-1 and COX-2: What's the difference? (Proceedings). [Link]
-
PubChem. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)acetic acid. [Link]
-
PubChem. Acetic acid, 2,2-difluoro-2-[[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy]-, ammonium salt (1:1). [Link]
-
PubChem. 2-(2-Fluoro-(1,1'-biphenyl)-4-yl)acetic acid. [Link]
-
StatPearls. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). NCBI Bookshelf. [Link]
-
PubMed. Comparison of diflunisal and aspirin in long-term treatment of patients with rheumatoid arthritis. [Link]
-
Deranged Physiology. Pharmacology of non-steroidal anti-inflammatory agents. [Link]
-
ChemBK. 2-Fluoro-α-methyl(1,1'-biphenyl)-4-acetic acid 1-(acetyloxy)ethyl ester. [Link]
Sources
- 1. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 2. gpnotebook.com [gpnotebook.com]
- 3. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. drugs.com [drugs.com]
- 8. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of NSAIDs activity in COX-2 expressing and non-expressing 2D and 3D pancreatic cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nonsteroidal anti-inflammatory drugs modulate cellular glycosaminoglycan synthesis by affecting EGFR and PI3K signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 12. scielo.br [scielo.br]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid. As a halogenated biphenyl derivative and a corrosive acid, this compound requires meticulous handling and disposal to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, moving beyond simple instructions to explain the causality behind each procedural step.
Part 1: Hazard Profile and Core Safety Principles
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is not a benign substance; its hazard profile necessitates the stringent protocols outlined in this guide. Its classification as a combustible liquid, a corrosive agent, an inhalation hazard, and a long-term aquatic hazard dictates every aspect of its handling, from initial use to final disposal.
The core principle of disposal is waste segregation . This compound belongs to the halogenated organic waste stream.[1][2] Co-mingling it with non-halogenated waste leads to cross-contamination, complicates the disposal process, and significantly increases disposal costs.[3]
Table 1: Hazard Identification for this compound
| GHS Pictogram | GHS Classification | Hazard Statement | Causality for Disposal Protocol |
|---|---|---|---|
| 🔥 | Flammable liquids: Category 4 | H227: Combustible liquid. | Waste must be stored away from heat, sparks, and open flames. |
| corrosive | Skin corrosion: Sub-category 1A | H314: Causes severe skin burns and eye damage. | Requires corrosive-resistant waste containers and full personal protective equipment (PPE) during handling. |
| health_and_safety | Acute toxicity (Inhalation): Category 4 | H332: Harmful if inhaled. | All waste handling must occur in a well-ventilated area, preferably a chemical fume hood. |
| environment | Long-term (chronic) aquatic hazard: Category 3 | H412: Harmful to aquatic life with long lasting effects. | Absolutely no disposal down the drain. Must be collected for destruction by a licensed facility to prevent environmental release. |
Source: Synthesized from Safety Data Sheet information.
Effective risk mitigation is impossible without appropriate personal protective equipment (PPE). The following PPE is mandatory when handling this chemical or its waste.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Item Specification | Purpose and Rationale |
|---|---|---|
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4] | Prevents direct skin contact, which can cause severe chemical burns. |
| Eye & Face Protection | Safety goggles and a face shield.[5] | Provides a complete seal around the eyes and protects the face from splashes of the corrosive material. |
| Skin & Body Protection | Chemical-resistant lab coat or apron.[4] | Protects personal clothing and underlying skin from contamination and chemical burns. |
| Respiratory Protection | Use in a chemical fume hood. | Essential to prevent inhalation of harmful vapors or aerosols. A respirator may be required for large spills. |
Part 2: Step-by-Step Disposal Protocol
This protocol ensures that waste containing this compound is managed in a way that is safe, compliant, and environmentally responsible.
Step 1: Waste Segregation and Collection
The first and most critical step is to designate this material as halogenated organic waste .
-
Obtain a Designated Waste Container: Source a container specifically for "Halogenated Organic Waste" from your institution's Environmental Health and Safety (EHS) department or laboratory manager.
-
Ensure Container Compatibility: The container must be made of a material resistant to corrosive acids, such as borosilicate glass or high-density polyethylene (HDPE).[4]
-
No Mixing: Do not mix this waste with any other waste stream, particularly non-halogenated solvents, aqueous solutions, oxidizers, or bases.[1][2][3]
Step 2: Proper Labeling
A correctly labeled container is a cornerstone of laboratory safety, preventing accidental mixing and ensuring proper handling by EHS personnel.
-
Affix a Hazardous Waste Label: Before adding any waste, securely attach a hazardous waste label provided by your EHS department.
-
Complete All Fields: Clearly write the full chemical name: "Waste this compound." Do not use abbreviations.[6]
-
Identify All Components: If the waste is a solution, list all constituents with their approximate percentages.
-
Mark Hazards: Check all applicable hazard boxes on the label (e.g., Corrosive, Toxic, Flammable).
Step 3: Waste Accumulation
-
Work in a Fume Hood: Always open the waste container and add waste inside a certified chemical fume hood to mitigate inhalation risks.
-
Keep Container Closed: The waste container must be securely sealed at all times except when waste is actively being added.[6] This prevents the release of vapors and protects against spills.
-
Do Not Overfill: Fill the container to a maximum of 80% capacity to allow for vapor expansion and prevent spills during transport.
Step 4: Temporary Storage in the Laboratory
-
Designated Area: Store the sealed waste container in a designated and clearly marked satellite accumulation area.
-
Secondary Containment: Place the container in a secondary containment bin or tray that can hold at least 110% of the container's volume.
-
Store Safely: The storage location must be a cool, dry, well-ventilated area away from heat sources, open flames, and incompatible materials.[5][6]
Step 5: Final Disposal
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3]
-
Contact EHS: Once the container is full or the waste is no longer being generated, contact your institution's EHS department to schedule a pickup.
-
Documentation: Complete any required waste pickup forms or online requests, ensuring all information is accurate.
-
Professional Management: The EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility for proper treatment and disposal in accordance with all local and national regulations.[4][5]
Part 3: Emergency Response - Spill Management
In the event of a spill, a swift and correct response is critical to minimizing exposure and environmental impact.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Don Full PPE: Before attempting any cleanup, don all PPE as listed in Table 2, including respiratory protection if necessary.
-
Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent (e.g., Chemizorb®) to dike the spill and prevent it from spreading.[4]
-
Absorb and Collect: Carefully apply the absorbent material over the spill. Once absorbed, use non-sparking tools to collect the material and place it into your designated halogenated hazardous waste container.[4]
-
Clean the Area: Wipe down the spill area with a suitable decontaminating solution as recommended by your EHS department, followed by soap and water.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department, regardless of size.[4]
Part 4: Visualization of the Disposal Workflow
The following diagram illustrates the critical decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Safety Data Sheet for Acetic acid. Carl ROTH. [Link]
-
PubChem Compound Summary for 2-(2-Fluoro-(1,1'-biphenyl)-4-yl)acetic acid. National Center for Biotechnology Information. [Link]
-
Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. U.S. Environmental Protection Agency. [Link]
-
Chemical and Hazardous Waste Guide. University of Oslo (UiO). [Link]
-
40 CFR Part 761 -- Polychlorinated Biphenyls (PCBs) Manufacturing, Processing, Distribution in Commerce, and Use Prohibitions. U.S. Government Publishing Office. [Link]
-
Learn about Polychlorinated Biphenyls (PCBs). U.S. Environmental Protection Agency. [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. [Link]
-
Alternate Polychlorinated Biphenyls Extraction Methods and Polychlorinated Biphenyls Cleanup and Disposal Regulations. Regulations.gov. [Link]
-
Polychlorinated biphenyl. Wikipedia. [Link]
-
Maximum residue levels for difluoroacetic acid. AGRINFO. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Safety Data Sheet for Acetic Acid. Ohio.gov. [Link]
Sources
Navigating the Safe Handling of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid: A Comprehensive Guide for Laboratory Professionals
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Essential Safety Protocols and Logistical Plans for Handling 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid.
The novel compound this compound holds significant promise in various research and development applications. As with any chemical entity, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), safe handling procedures, and disposal plans for this compound, grounded in established safety principles for related chemical structures.
Hazard Assessment: A Proactive Approach to Safety
Anticipated Hazard Profile:
The presence of the acetic acid moiety suggests corrosive properties, while the fluorinated biphenyl structure points to potential irritant and toxic effects. Therefore, it is crucial to handle this compound with the assumption that it is hazardous upon ingestion, skin contact, and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, with explanations rooted in the anticipated hazards.
| PPE Component | Specifications | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves.[6][7] Double-gloving is recommended, especially for prolonged handling. | To prevent skin contact with the potentially corrosive and harmful compound. Check manufacturer's data for chemical resistance. |
| Eye and Face Protection | Chemical Splash Goggles and a Face Shield.[6][8][9] | To protect against splashes of the compound in solution and from airborne particles of the solid form. |
| Body Protection | Chemical-resistant Laboratory Coat (long-sleeved).[7] A chemical-resistant apron should be worn over the lab coat when handling larger quantities.[8] | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95 or N100) should be used, especially when handling the solid powder outside of a certified fume hood.[6] | To prevent inhalation of the potentially harmful and irritating dust or aerosols. |
Safe Handling Procedures: A Step-by-Step Workflow
Adherence to a strict and well-defined workflow is essential for minimizing exposure and ensuring a safe laboratory environment.
Workflow for Handling this compound:
-
Preparation and Engineering Controls:
-
Weighing the Solid Compound:
-
Don appropriate PPE as outlined in the table above.
-
Use a dedicated, clean spatula and weighing vessel.
-
Handle the solid powder gently to avoid generating dust.
-
If possible, use a balance with a draft shield.
-
-
Preparing Solutions:
-
Add the solid compound to the solvent slowly and carefully.
-
If sonication or heating is required, ensure the vessel is properly sealed or equipped with a condenser to prevent the release of vapors.
-
-
During the Experiment:
-
Post-Experiment:
.
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
Waste Segregation and Disposal:
-
Solid Waste:
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) should be placed in a clearly labeled, sealed waste container for halogenated organic solids.
-
-
Liquid Waste:
-
Solutions containing the compound should be disposed of in a designated, sealed waste container for halogenated organic liquids.
-
Do not pour any waste containing this compound down the drain.[12]
-
-
Labeling:
-
All waste containers must be clearly labeled with the full chemical name: "Waste this compound" and the appropriate hazard symbols.
-
-
Regulatory Compliance:
-
All chemical waste must be disposed of in accordance with institutional, local, and national regulations.[5] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
By adhering to these comprehensive safety and handling guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for scientific discovery.
References
- Synquest Labs. (2016-06-12).
- BenchChem. (2025-11). Personal protective equipment for handling 3,5-Difluorobiphenyl.
- Sigma-Aldrich. (2025-06-27).
- Fisher Scientific. (2016-02-24).
- Enamine. 2-(3,5-difluoro-4-methoxyphenyl)
- Actylis Lab Solutions. (2024-05-24).
- Thermo Fisher Scientific. (2009-09-22). [1,1'-Biphenyl]-4-acetic acid, 2-fluoro-.alpha.
- Echemi.
- MilliporeSigma.
- Fluorochem. 2-Biphenyl-3',5'-difluoro-acetic acid Product Page.
- Alberta College of Pharmacy. (2019-10-30). Personal protective equipment in your pharmacy.
- Fisher Scientific. (2009-09-26).
- University of Arizona. (2015-07-22). Personal Protective Equipment Selection Guide.
- BHS Industrial Equipment. Personal Protective Kit (PPE Kit).
- American Chemistry Council. (2021-09). Guidance for Selection of Personal Protective Equipment for MDI Users.
- ChemicalBook. 2-BIPHENYL-3',5'-DIFLUORO-ACETIC ACID (CAS 886363-23-1).
- Organic Syntheses. 4,4'-difluorobiphenyl.
- Fisher Scientific. (2024-03-29).
- Sciencemadness Wiki. (2025-08-20). Proper disposal of chemicals.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. research.arizona.edu [research.arizona.edu]
- 8. na.bhs1.com [na.bhs1.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. uwm.edu [uwm.edu]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
